molecular formula C6H11N3 B1602850 (1-ethyl-1H-imidazol-2-yl)methanamine CAS No. 893729-81-2

(1-ethyl-1H-imidazol-2-yl)methanamine

Katalognummer: B1602850
CAS-Nummer: 893729-81-2
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: XAKAVKFLXVMKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-ethyl-1H-imidazol-2-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1-ethylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKAVKFLXVMKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596387
Record name 1-(1-Ethyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893729-81-2
Record name 1-(1-Ethyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-imidazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-ethyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative of increasing interest within the fields of medicinal chemistry and drug development. As a structural analogue of histamine and other biologically active imidazoles, it presents a versatile scaffold for the synthesis of novel therapeutic agents. The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][2] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In instances where direct experimental data for the title compound is not publicly available, data from closely related analogues, such as (1-methyl-1H-imidazol-2-yl)methanamine and 2-aminomethyl-imidazole, are presented to provide a scientifically grounded estimation of its expected properties. Furthermore, this guide details robust, step-by-step experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate precise and reliable data in their own laboratories.

Chemical Identity and Structure

This compound is a primary amine attached to an N-ethyl substituted imidazole ring at the 2-position. The presence of the basic imidazole ring and the primary amino group suggests that the molecule will exhibit basic properties and can exist in various protonated states depending on the pH of the surrounding environment.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C6H11N3[3]
Molecular Weight 125.17 g/mol [4]
Canonical SMILES CCN1C=CN=C1CN[3]
InChI InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3[3]
InChIKey XAKAVKFLXVMKJT-UHFFFAOYSA-N[3]
CAS Number 893729-81-2[4]

Physicochemical Properties: A Comparative Analysis

A quantitative understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key predicted and experimental data for this compound and its close structural analogs. The inclusion of data from analogs allows for a more informed estimation of the target compound's properties where direct experimental values are unavailable.

PropertyThis compound (Predicted)(1-methyl-1H-imidazol-2-yl)methanamine (Predicted)2-aminomethyl-1H-imidazole (Predicted)
XLogP3-AA -0.8-1.1-1.0
Topological Polar Surface Area (TPSA) 54.7 Ų43.8 Ų54.7 Ų
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 211

Data for (1-methyl-1H-imidazol-2-yl)methanamine and 2-aminomethyl-1H-imidazole are sourced from PubChem.[5][6]

Experimental Protocols for Physicochemical Characterization

To ensure the generation of high-quality, reproducible data, the following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties. These protocols are based on widely accepted methodologies in the pharmaceutical sciences.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[7] Potentiometric titration is a robust and widely used method for pKa determination.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow for pKa Determination:

pKa_Determination cluster_prep Sample & Reagent Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Prepare 1 mM solution of this compound E Acidify sample solution to pH ~2 with 0.1 M HCl A->E B Prepare standardized 0.1 M HCl and 0.1 M NaOH B->E F Titrate with 0.1 M NaOH, recording pH after each addition B->F C Prepare 0.15 M KCl for ionic strength maintenance C->E D Calibrate pH meter with standard buffers (pH 4, 7, 10) D->E E->F G Continue titration until pH ~12 F->G H Plot pH vs. volume of NaOH added G->H I Determine equivalence points from the titration curve H->I J Calculate pKa values from the half-equivalence points I->J

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol may be used, and the apparent pKa should be reported.

    • Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[9]

  • Instrumentation Setup:

    • Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[8]

  • Titration Procedure:

    • To a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume (e.g., 20 mL) of the 1 mM sample solution and the 0.15 M KCl solution.

    • Acidify the solution to approximately pH 2 by adding 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence points can be identified as the points of maximum slope on the curve (inflection points), which can be determined from the first or second derivative of the titration curve.

    • Since this compound has two basic centers (the imidazole ring nitrogen and the primary amine), two equivalence points are expected. The pKa values correspond to the pH at the half-equivalence points.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The shake-flask method is the "gold standard" for logP determination.[11]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for logD determination). The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow for logP Determination:

logP_Determination cluster_prep Phase & Sample Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate n-octanol with water and water with n-octanol C Add known volumes of the pre-saturated phases and the stock solution to a flask A->C B Prepare a stock solution of the compound in the aqueous phase B->C D Shake the flask at a constant temperature until equilibrium is reached (e.g., 24h) C->D E Centrifuge to separate the two phases D->E F Determine the concentration of the compound in each phase (e.g., by HPLC-UV) E->F G Calculate the partition coefficient (P = [Compound]octanol / [Compound]water) F->G H Calculate logP = log10(P) G->H

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the volumes of the phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

    • Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

    • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis and Calculation:

    • Carefully withdraw an aliquot from each phase for analysis.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with an aqueous medium at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow for Aqueous Solubility Determination:

Solubility_Determination cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Quantification A Add excess solid compound to an aqueous buffer (e.g., pH 7.4) B Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Allow undissolved solid to settle B->C D Filter the supernatant to obtain a clear, saturated solution C->D E Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) D->E F Express solubility in units such as mg/mL or µM E->F

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of undissolved solid should be visible throughout the experiment.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sampling:

    • After the equilibration period, allow the suspension to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered, saturated solution as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

    • The determined concentration represents the equilibrium solubility of the compound in the chosen medium at that temperature.

Expected Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the non-equivalent protons on the imidazole ring, a singlet for the aminomethyl (-CH₂-NH₂) protons, and a broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O. The chemical shifts of the imidazole protons will be influenced by the electron-donating nature of the ethyl and aminomethyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the ethyl group, three distinct signals for the carbons of the imidazole ring, and a signal for the aminomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the primary amine and the imidazole ring.

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations.[12][13]

  • N-H Bending: A scissoring vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[12]

  • C-N Stretching: The C-N stretching of the aliphatic amine will likely appear in the 1250–1020 cm⁻¹ region.[12]

  • Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring are expected to produce characteristic bands in the fingerprint region (approximately 1600-1400 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 126.1026 (calculated for C₆H₁₂N₃⁺). Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the ethyl group, the aminomethyl group, or cleavage of the imidazole ring, providing further structural confirmation.[14][15]

Synthesis Outline

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted imidazoles.[16][17] A common strategy involves the N-alkylation of an imidazole precursor followed by functionalization at the C2 position.

Plausible Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Reductive Amination A Imidazole-2-carboxaldehyde D 1-ethyl-1H-imidazole-2-carboxaldehyde A->D Reacts with B in the presence of C B Ethyl halide (e.g., ethyl iodide) C Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) G This compound D->G Reacts with E in the presence of F E Ammonia or an ammonia source F Reducing agent (e.g., NaBH3CN or H2/Pd-C)

Caption: A plausible two-step synthesis of this compound.

This proposed synthesis involves the N-ethylation of commercially available imidazole-2-carboxaldehyde, followed by a reductive amination of the resulting aldehyde to yield the target primary amine. This approach offers a straightforward and efficient route to the desired compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in contemporary drug discovery. While direct experimental data for this specific molecule is limited, a robust understanding of its expected properties has been established through the analysis of closely related structural analogs. The detailed experimental protocols for determining pKa, logP, and aqueous solubility offer a practical framework for researchers to generate high-quality data, thereby facilitating the rational design and development of novel imidazole-based therapeutic agents. The outlined synthetic strategy and expected spectroscopic characteristics further contribute to a comprehensive profile of this important chemical entity.

References

A Comprehensive Technical Guide to (1-ethyl-1H-imidazol-2-yl)methanamine and its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Physicochemical Properties and Identification

The fundamental physicochemical characteristics of a compound are critical for its application in research and development, influencing factors from solubility to bioavailability. The properties of the dihydrochloride salt are summarized below.

PropertyValueSource
CAS Number 1223542-88-8CymitQuimica[1]
Molecular Formula C6H13Cl2N3CymitQuimica[1]
Molecular Weight 198.09 g/mol CymitQuimica[1]
Purity Min. 95%CymitQuimica[1]

For the related N-methylated compound, 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, the following properties are noted:

PropertyValueSource
CAS Number 920450-08-4Sigma-Aldrich, CLEARSYNTH[2]
Molecular Formula C7H13N3Sigma-Aldrich
Molecular Weight 139.2 g/mol Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

Synthesis and Methodologies

The synthesis of imidazole-containing compounds is a well-established area of organic chemistry. A plausible and efficient synthetic route to (1-ethyl-1H-imidazol-2-yl)methanamine would likely involve the functionalization of a pre-formed ethyl-imidazole ring. A general, illustrative synthesis protocol is provided below, drawing from established methods for similar compounds.

Proposed Synthetic Pathway

A common approach to synthesizing 2-aminomethyl imidazoles involves the reduction of a corresponding 2-cyano or 2-carboxamide derivative, which in turn can be prepared from a suitable imidazole starting material.

Synthetic Workflow A 1-Ethyl-1H-imidazole B 1-Ethyl-1H-imidazole-2-carbaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C 1-Ethyl-1H-imidazole-2-carbonitrile B->C Conversion to Nitrile (e.g., with hydroxylamine) D This compound C->D Reduction (e.g., LiAlH4 or catalytic hydrogenation)

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Ethyl-1H-imidazole-2-carbonitrile

  • To a solution of 1-ethyl-1H-imidazole in a suitable aprotic solvent (e.g., dichloromethane), add a formylating agent such as N,N-dimethylformamide and phosphoryl chloride (Vilsmeier-Haack reaction) at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product, 1-ethyl-1H-imidazole-2-carbaldehyde, with an organic solvent.

  • Convert the aldehyde to the nitrile by reacting with hydroxylamine hydrochloride followed by a dehydrating agent.

Step 2: Reduction to this compound

  • Dissolve the 1-ethyl-1H-imidazole-2-carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction cautiously with water and a sodium hydroxide solution.

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the amine by distillation or chromatography.

Applications in Drug Development and Research

The imidazole moiety is a key structural component in numerous biologically active compounds and approved drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in medicinal chemistry.

Potential as a Building Block for Novel Therapeutics

Substituted imidazoles are integral to a wide range of therapeutic agents. The benzimidazole core, a related structure, is found in drugs with anticancer properties.[3][4] For instance, novel benzimidazole derivatives have been synthesized and evaluated as inhibitors of cancer cell growth.[4] The development of novel drug-like small molecules based on the 1H-benzo[d]imidazole scaffold highlights the ongoing interest in this chemical space for identifying new therapeutic leads.[3]

Role in Targeting Specific Biological Pathways

The imidazole ring is a common feature in molecules designed to interact with specific biological targets. For example, compounds containing a 1H-benzo[d]imidazole-2-yl moiety have been investigated as potent inhibitors of casein kinase 1δ/ε (CK1δ/ε), which are implicated in various cellular processes and diseases.[5] Furthermore, recent research has led to the discovery of a novel c-Myc inhibitor containing a benzo[d]imidazole structure for the treatment of lung cancer.[6] This underscores the potential for this compound to serve as a starting point for the synthesis of inhibitors targeting key oncogenic pathways.

Biological Signaling Pathway cluster_0 Drug Discovery Funnel cluster_1 Potential Target Pathways A This compound (Scaffold) B Library of Derivatives A->B Chemical Synthesis C Biological Screening B->C High-Throughput Screening D Lead Compound C->D Hit-to-Lead Optimization E Preclinical Development D->E In vivo studies F Kinase Signaling (e.g., CK1δ/ε) D->F G Oncogenic Pathways (e.g., c-Myc) D->G H Receptor Binding (e.g., Histamine Receptors) D->H

The role of this compound in the drug discovery process.

Safety and Handling

While specific safety data for this compound is not available, related imidazole compounds should be handled with care in a laboratory setting. For instance, 2-(1H-imidazol-1-yl)ethanamine is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[7] Similarly, (1-methyl-1H-imidazol-2-yl)methanamine is harmful if swallowed, causes skin irritation, and may cause serious eye damage or irritation.[8] It is therefore prudent to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. By leveraging the known properties and synthesis of its dihydrochloride salt and N-methylated analog, researchers can explore its potential in developing novel therapeutics targeting a range of diseases. The rich history of the imidazole scaffold in successful drug molecules provides a strong rationale for the continued investigation of this and related compounds.

References

Introduction: Unveiling the Architecture of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine

This compound is a substituted imidazole derivative, a class of heterocyclic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] The precise three-dimensional arrangement of its atoms, the connectivity of its functional groups, and its electronic landscape are critical determinants of its chemical reactivity, pharmacological activity, and potential applications in drug discovery and materials science. A thorough structural analysis is, therefore, not merely an academic exercise but a foundational requirement for harnessing its potential.

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this compound. Moving beyond a simple listing of methods, we will explore the causal reasoning behind the selection of each analytical technique, detailing integrated workflows that ensure self-validating and unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for analyzing novel N-heterocyclic compounds.

Section 1: Foundational Characterization - Molecular Formula and Connectivity

The initial phase of any structural analysis is to confirm the molecule's elemental composition and the basic arrangement of its atoms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as the first-line technique to determine the molecular weight and deduce the molecular formula of a compound. For a polar, nitrogen-containing molecule like this compound, soft ionization techniques are paramount to prevent premature fragmentation and ensure the detection of the intact molecular ion.

Expertise in Action: Why Electrospray Ionization (ESI)?

Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact, charged molecules directly from a solution phase. The multiple basic nitrogen sites on our target molecule (the two imidazole nitrogens and the primary amine) are readily protonated in a slightly acidic solution, making it ideal for positive-ion mode ESI. This results in a strong signal for the protonated molecule, [M+H]⁺.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., +3 to +5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high precision (typically <5 ppm).

  • Data Interpretation: The primary ion of interest is the [M+H]⁺ peak. The experimentally determined exact mass is used to calculate the elemental composition, confirming the molecular formula C₆H₁₁N₃.

Trustworthiness through Fragmentation: Tandem MS (MS/MS)

To validate the connectivity proposed by the molecular formula, tandem mass spectrometry is employed. The [M+H]⁺ ion is selectively isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺ [C₆H₁₂N₃]⁺126.1026
Fragment 1 [C₄H₅N₂]⁺81.0447
(Loss of ethylamine)
Fragment 2 [C₆H₁₀N₂]⁺110.0838
(Loss of ammonia)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. Through a combination of 1D (¹H, ¹³C) and 2D experiments, a complete structural map can be assembled.

Protocol 2: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve good signal dispersion.[3] Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe each unique carbon environment as a single peak.

  • 2D NMR (COSY & HSQC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

Data Interpretation: A Self-Validating System

The combination of these NMR experiments provides a self-validating dataset. For example, the ¹H NMR will show a triplet and a quartet characteristic of an ethyl group. The COSY spectrum will confirm that these two signals are coupled. The HSQC will then link the quartet signal to a CH₂ carbon and the triplet signal to a CH₃ carbon in the ¹³C spectrum.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH₂ 1.5 - 2.5broad s2HChemical shift is variable and may exchange with trace D₂O.
CH₃ (Ethyl)1.3 - 1.5t3HCoupled to the ethyl CH₂ group.
CH₂ (Ethyl)4.0 - 4.2q2HDeshielded by attachment to the imidazole nitrogen.
CH₂ (Methane)3.8 - 4.0s2HDeshielded by attachment to the imidazole C2 position.
H4/H5 (Imid.)6.9 - 7.2d, d1H, 1HTwo distinct signals for the aromatic protons on the imidazole ring.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Notes
CH₃ (Ethyl)14 - 16Aliphatic carbon.
CH₂ (Methane)40 - 45Attached to the C2 of the imidazole ring.
CH₂ (Ethyl)45 - 50Attached to the N1 of the imidazole ring.
C4/C5 (Imid.)120 - 130Aromatic carbons in the imidazole ring.
C2 (Imid.)148 - 155Quaternary carbon, deshielded by two nitrogens.

Section 2: Definitive 3D Structure and Supramolecular Assembly

While NMR and MS define the molecule's constitution, they provide limited information about its actual three-dimensional shape, bond lengths, and bond angles. For this, X-ray crystallography is the gold standard.

Single-Crystal X-ray Crystallography: The Atomic Resolution Snapshot

This technique provides an unambiguous determination of the molecular structure in the solid state.[4] It is the only method that can definitively reveal stereochemistry, conformational preferences, and the nature of intermolecular interactions that govern how molecules pack in a crystal lattice.

Causality in Protocol: The Criticality of Crystal Quality

The success of this technique is entirely dependent on the ability to grow a high-quality, single crystal. The process can be more art than science, requiring the systematic screening of solvents, temperatures, and crystallization methods. The goal is to encourage slow, ordered molecular assembly rather than rapid precipitation.

Protocol 3: X-ray Diffraction Analysis

  • Crystal Growth: Systematically attempt to grow single crystals from the purified compound. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor induces crystallization.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and expose it to a focused beam of X-rays in a diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and the electron density map. Fit the known atoms (C, N) into the electron density map and refine the model to achieve the best fit with the experimental data. Hydrogen atoms can typically be located from the difference map. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.[5][6]

Expected Insights: The crystal structure will not only confirm the connectivity established by NMR but will also reveal the preferred conformation of the ethyl and methanamine side chains. Crucially, it will show intermolecular hydrogen bonding patterns, likely involving the NH₂ group as a donor and the N3 atom of the imidazole ring as an acceptor, forming chains or networks in the solid state.[7]

Section 3: Computational Chemistry - The Theoretical Validation

Computational modeling serves as a powerful adjunct to experimental analysis. It allows for the prediction of structural properties and provides a theoretical framework to understand the experimental results.[8]

Density Functional Theory (DFT): An In Silico Model

DFT is a robust quantum mechanical method for predicting the electronic structure and geometry of molecules.[9] By calculating the molecule's properties in a simulated "gas phase," we can compare these intrinsic properties to the experimental data obtained in solution (NMR) and the solid state (X-ray).

Protocol 4: DFT-Based Structural and Spectroscopic Prediction

  • Model Building: Construct the initial 3D structure of this compound in silico.

  • Geometry Optimization: Perform a geometry optimization using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Prediction: Use the optimized geometry to calculate the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

  • Electronic Property Analysis: Analyze the calculated molecular orbitals (e.g., HOMO, LUMO) and the molecular electrostatic potential (MEP) map to predict sites of reactivity.

Synergy with Experiment: The predicted NMR chemical shifts can be correlated with the experimental spectrum to aid in peak assignment. The calculated bond lengths and angles from the optimized geometry can be compared directly with the results from X-ray crystallography, providing insight into the effects of crystal packing forces.

Section 4: Integrated Analysis Workflow

The structural elucidation of this compound is not a linear process but an integrated workflow where each technique informs and validates the others.

G cluster_0 Initial Characterization cluster_1 Connectivity & Framework cluster_2 3D Structure & Validation Purity Purified Sample MS HRMS Analysis Purity->MS Formula Molecular Formula (C₆H₁₁N₃) MS->Formula NMR_1D 1D NMR (¹H, ¹³C) Formula->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D DFT Computational Modeling (DFT) NMR_1D->DFT Compare Shifts Connectivity Atomic Connectivity Map NMR_2D->Connectivity Xtal X-ray Crystallography Connectivity->Xtal Connectivity->DFT Xtal->DFT Compare Geometry Structure Definitive 3D Structure & Supramolecular Assembly Xtal->Structure DFT->Structure

References

A Technical Guide to the ¹³C NMR Spectroscopy of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the versatile binding properties of the imidazole core and the presence of a reactive primary amine. A thorough structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for unambiguous structure elucidation and purity assessment. This guide provides an in-depth analysis of the ¹³C NMR data for this compound, blending theoretical predictions with established spectroscopic principles to offer a field-proven perspective on its characterization.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects in 1-ethyl-1H-imidazole, 2-substituted imidazoles, and compounds containing aminomethyl groups.[3][4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (Imidazole)148 - 155Quaternary carbon attached to two nitrogen atoms and a carbon substituent; expected to be the most deshielded carbon in the imidazole ring.
C4 (Imidazole)125 - 130Olefinic carbon in the imidazole ring, influenced by the adjacent nitrogen and ethyl group.
C5 (Imidazole)118 - 123Olefinic carbon in the imidazole ring, generally more shielded than C4.
CH₂ (ethyl)40 - 45Methylene carbon attached to the imidazole nitrogen (N1), deshielded by the electronegative nitrogen.
CH₃ (ethyl)14 - 18Methyl carbon of the ethyl group, a typical aliphatic chemical shift.
CH₂ (aminomethyl)35 - 42Methylene carbon attached to the C2 of the imidazole and the primary amine, influenced by both functionalities.

Note: The actual chemical shifts can be influenced by the solvent, concentration, and temperature.[3]

Experimental Protocol for ¹³C NMR Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation
  • Sample Purity: Begin with a sample of high purity to prevent spectral artifacts and misinterpretation. Impurities will introduce extraneous peaks, complicating the analysis.

  • Mass: Accurately weigh approximately 15-30 mg of the compound. This amount ensures a sufficient signal-to-noise ratio for ¹³C NMR, which is inherently less sensitive than ¹H NMR, without being wasteful.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[5] Most commercially available deuterated solvents already contain TMS. If not, a minuscule amount should be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

  • Pulse Angle: A 30-degree pulse angle is recommended to allow for a shorter relaxation delay and faster acquisition time without significantly compromising signal intensity for most carbons.

  • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. This ensures accurate integration if quantitative analysis is needed.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Start with 256 or 512 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the ¹³C NMR experimental workflow, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (15-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Pulse Program, etc.) transfer->setup acquire Acquire Data (Proton Decoupled) setup->acquire ft Fourier Transformation acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing (to TMS or Solvent) phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.

Structural Assignment and Interpretation

The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the this compound molecule. This process is guided by the predicted chemical shifts and a fundamental understanding of NMR principles.

Key Structural Features and their ¹³C NMR Signatures:
  • Imidazole Ring: The three carbons of the imidazole ring will appear in the aromatic/olefinic region of the spectrum (typically 110-160 ppm). The C2 carbon, being directly attached to two electronegative nitrogen atoms, will be the most downfield (deshielded) of the three.[6] The C4 and C5 carbons will have distinct chemical shifts due to the asymmetric substitution at N1.

  • Ethyl Group: The ethyl group will give rise to two signals in the aliphatic region (typically 10-60 ppm). The methylene (-CH₂-) carbon attached to the imidazole nitrogen will be more deshielded than the terminal methyl (-CH₃) carbon due to the inductive effect of the nitrogen atom.

  • Aminomethyl Group: The methylene (-CH₂-) carbon of the aminomethyl group, attached at the C2 position, will also appear in the aliphatic region. Its chemical shift will be influenced by both the imidazole ring and the primary amine group.

To aid in the definitive assignment of the C4 and C5 carbons, as well as the methylene carbons of the ethyl and aminomethyl groups, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC experiment correlates each carbon atom with its directly attached proton(s), while an HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons.

Logical Relationship between Structure and ¹³C NMR Data

The following diagram illustrates the direct correlation between the molecular structure of this compound and its predicted ¹³C NMR chemical shift regions.

Caption: Correlation of the molecular structure with its predicted ¹³C NMR signals.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. By combining theoretical predictions based on established principles with a rigorous experimental protocol, researchers can confidently assign the structure of this important heterocyclic amine. The methodologies and data presented in this guide provide a comprehensive framework for the accurate and reliable ¹³C NMR characterization of this molecule and its derivatives, supporting advancements in drug discovery and development. For unambiguous assignments, especially in complex derivatives, the use of 2D NMR techniques is highly recommended.

References

(1-ethyl-1H-imidazol-2-yl)methanamine: A Technical Guide to its Synthetic Origins and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-ethyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, this document constructs a scientifically grounded narrative of its likely origins, synthesis, and pharmacological relevance. By examining the broader context of imidazole-based drug discovery, particularly in the realm of histamine receptor modulation, we can infer the scientific rationale that likely prompted the exploration of this molecule. This guide will detail a plausible synthetic route, outline a standard pharmacological evaluation workflow, and discuss the underlying structure-activity relationships that underscore its potential biological significance.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent appearance in endogenous molecules and synthetic drugs. The exploration of substituted imidazoles has been a cornerstone of drug discovery for decades, leading to breakthroughs in various therapeutic areas.

One of the most significant areas of imidazole-based drug discovery has been the modulation of histamine receptors.[2] The subtle manipulation of substituents on the imidazole ring can dramatically alter a compound's affinity and selectivity for the different histamine receptor subtypes (H1, H2, H3, and H4), leading to a wide range of pharmacological effects. This guide focuses on this compound, a molecule that embodies the principles of targeted chemical synthesis in the pursuit of novel therapeutic agents.

Inferred Discovery and Developmental Rationale

The impetus for the synthesis of this compound can be logically inferred from the extensive research into ligands for the histamine H3 receptor. The H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3] This has made it an attractive target for the treatment of various neurological and psychiatric disorders.

The structure-activity relationship (SAR) studies of imidazole-based H3 receptor ligands have revealed key insights into the molecular features required for potent and selective binding. A common pharmacophore for many H3 receptor ligands includes a substituted imidazole ring connected via a linker to another moiety. The substitution pattern on the imidazole ring, particularly at the N-1 and C-4/C-5 positions, is crucial for modulating affinity and functional activity.

The introduction of a small alkyl group, such as an ethyl group, at the N-1 position of the imidazole ring is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule.[4] This substitution can influence factors such as:

  • Lipophilicity: Increasing lipophilicity can enhance membrane permeability and brain penetration, which is often desirable for centrally acting drugs targeting the H3 receptor.

  • Metabolic Stability: N-alkylation can block potential sites of metabolism, thereby increasing the half-life of the compound.

  • Receptor Interaction: The N-1 substituent can influence the orientation of the imidazole ring within the receptor binding pocket, potentially altering affinity and efficacy.

Therefore, it is highly probable that this compound was synthesized as part of a systematic exploration of the SAR of 2-aminomethylimidazole derivatives, with the goal of developing novel histamine H3 receptor modulators with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and logical synthetic sequence. A plausible and efficient route involves the initial construction of the 2-aminomethylimidazole core, followed by selective N-alkylation.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Synthesis_Workflow Start 2-Cyanomethyl-1H-imidazole Reduction Reduction (e.g., LiAlH4 or H2/Catalyst) Start->Reduction Intermediate (1H-imidazol-2-yl)methanamine Reduction->Intermediate Alkylation N-Alkylation (e.g., Ethyl iodide, K2CO3) Intermediate->Alkylation Product This compound Alkylation->Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (1H-imidazol-2-yl)methanamine

This intermediate can be prepared by the reduction of 2-cyano-1H-imidazole.

  • Materials:

    • 2-Cyano-1H-imidazole

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) and a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)

    • Anhydrous tetrahydrofuran (THF) or ethanol

    • Standard work-up reagents (e.g., water, sodium hydroxide solution, organic solvents)

  • Procedure (Illustrative, using LiAlH₄):

    • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyano-1H-imidazole (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield crude (1H-imidazol-2-yl)methanamine, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

This step involves the selective N-alkylation of the imidazole ring.

  • Materials:

    • (1H-imidazol-2-yl)methanamine

    • Ethyl iodide or other suitable ethylating agent

    • A suitable base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

    • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Procedure:

    • To a solution of (1H-imidazol-2-yl)methanamine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl iodide (1.1 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Estimated to be in the range of 200-250 °C
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane)

Pharmacological Context and Mechanism of Action

Given its structural similarity to known histamine H3 receptor ligands, the primary pharmacological target for this compound is likely the H3 receptor. Depending on the other structural features, which are not present in this core fragment, it could act as an agonist, antagonist, or inverse agonist.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR.[3] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. The βγ-subunits of the G-protein can also directly interact with and modulate the activity of ion channels.[6]

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Neurotransmitter_Release Neurotransmitter Release G_alpha->AC Inhibition Ion_Channel Ion Channels (e.g., Ca2+) G_betagamma->Ion_Channel Modulation Ion_Channel->Neurotransmitter_Release Inhibition

References

An In-depth Technical Guide to the Biological Activity of (1-ethyl-1H-imidazol-2-yl)methanamine and its Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated biological activities of (1-ethyl-1H-imidazol-2-yl)methanamine, a member of the imidazole class of compounds. While specific research on this exact molecule is not extensively published, its structural features strongly suggest activity as a histamine H3 receptor antagonist. The imidazole core is a well-established pharmacophore for potent and selective H3 receptor ligands. This guide will delve into the presumptive mechanism of action, the critical role of the histamine H3 receptor in neurotransmission, and detailed experimental protocols for the synthesis and evaluation of such compounds. The insights provided herein are grounded in the extensive body of research on related imidazole-based histamine H3 receptor antagonists and are intended to empower researchers in the fields of neuroscience and drug discovery.

Introduction: The Imidazole Scaffold and the Histamine H3 Receptor

The imidazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds, including the endogenous neurotransmitter histamine.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure for targeting a wide range of biological macromolecules. A significant area of research for imidazole-containing compounds has been the development of ligands for the histamine H3 receptor.[2][3]

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[4][5] It functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[4][5] Furthermore, the H3 receptor acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[5][6] This positions the H3 receptor as a critical regulator of diverse physiological processes, including wakefulness, cognition, and sensory processing.[4]

Antagonists of the H3 receptor block its constitutive activity and its activation by histamine, leading to an increase in the release of histamine and other neurotransmitters.[5] This neurochemical enhancement underlies the therapeutic potential of H3 receptor antagonists in a variety of CNS disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[4][5]

Presumptive Mechanism of Action of this compound

Based on its structural similarity to known imidazole-based histamine H3 receptor antagonists, this compound is presumed to act as a competitive antagonist or an inverse agonist at the H3 receptor. The core mechanism of action is expected to involve the following steps:

  • Binding to the H3 Receptor: The molecule likely binds to the orthosteric binding site of the H3 receptor, preventing the binding of the endogenous agonist, histamine.

  • Inhibition of Gαi/o Signaling: The H3 receptor is coupled to the Gαi/o family of G proteins. Antagonism of the receptor prevents the G protein activation cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

  • Enhanced Neurotransmitter Release: By blocking the inhibitory effect of the H3 receptor, antagonists increase the firing rate of histaminergic neurons and enhance the release of histamine. This, in turn, promotes the release of other neurotransmitters that are under the regulatory control of histamine.[5]

Signaling Pathway Diagram

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA, NE) cAMP->Neurotransmitter_Release Inhibits Antagonist (1-ethyl-1H-imidazol- 2-yl)methanamine Antagonist->H3R Blocks Compound_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Determine Functional Activity) Binding_Assay->Functional_Assay NOR Novel Object Recognition (NOR) Test Functional_Assay->NOR Amnesia_Model Scopolamine-Induced Amnesia Model Functional_Assay->Amnesia_Model Zebrafish_Model Zebrafish Cognitive Models Functional_Assay->Zebrafish_Model Lead_Optimization Lead Optimization NOR->Lead_Optimization Amnesia_Model->Lead_Optimization Zebrafish_Model->Lead_Optimization

References

Unlocking the Potential of (1-ethyl-1H-imidazol-2-yl)methanamine: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a forward-looking perspective on the potential research applications of (1-ethyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine with significant, yet largely unexplored, scientific promise. While direct literature on this specific molecule is sparse, its structural features—a substituted imidazole ring coupled with a primary aminomethyl group—position it as a highly versatile building block. This document synthesizes established principles in medicinal chemistry, coordination chemistry, and materials science to outline a strategic roadmap for its investigation. We will delve into plausible synthetic strategies, propose key research avenues, and provide actionable experimental protocols to empower researchers in drug discovery and materials development to harness its potential.

The Imidazole Scaffold: A Privileged Structure in Chemical Science

The imidazole ring is a cornerstone of medicinal chemistry, celebrated for its stability, water solubility, and hydrogen bonding capabilities.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of naturally occurring biomolecules like the amino acid histidine, histamine, and purines.[3][4] Its amphoteric nature allows it to act as both a proton donor and acceptor, a critical feature for interacting with biological targets.[5] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antifungal, antiviral, and anti-inflammatory drugs.[2][3] The versatility of the imidazole nucleus allows for chemical modifications that can fine-tune a compound's affinity and selectivity for specific biological targets, making it an attractive scaffold for drug discovery.[1]

Section 1: Proposed Synthesis of this compound

Currently, this compound is commercially available from various suppliers, often as a dihydrochloride salt.[6][7][8] However, for researchers who wish to synthesize it in-house or create derivatives, a plausible synthetic route is proposed below, adapted from established methodologies for related 2-substituted imidazoles.[9]

The proposed synthesis begins with commercially available 1-ethyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol: Synthesis and Characterization

Step 1: Reductive Amination of 1-ethyl-1H-imidazole-2-carbaldehyde

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

G start 1-ethyl-1H-imidazole-2-carbaldehyde step1 Ammonia (NH3) in Methanol (Imine Formation) start->step1 step2 Sodium Borohydride (NaBH4) (Reduction) step1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Section 2: Potential Research Areas & Methodologies

The unique combination of a lipophilic ethyl group on one nitrogen, a basic nitrogen in the ring, and a primary amine side chain at the 2-position makes this molecule a prime candidate for investigation in several fields.

Medicinal Chemistry: A Histamine Analogue?

The structure of this compound bears a resemblance to histamine and its isomer, 2-(2-aminoethyl)imidazole (isohistamine).[10][11] This similarity suggests it may interact with histamine receptors (H1, H2, H3, H4), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Modulating these receptors has led to treatments for allergies, gastric ulcers, and neurological disorders.[12]

Rationale for Investigation:

  • H1 Receptor: Antagonism could lead to anti-allergic and sedative effects.

  • H2 Receptor: Agonism or antagonism could modulate gastric acid secretion.[13]

  • H3 Receptor: As a presynaptic autoreceptor in the CNS, its modulation can affect the release of various neurotransmitters, making it a target for cognitive and sleep disorders.[12]

  • H4 Receptor: Primarily expressed on immune cells, its modulation is a potential strategy for inflammatory and autoimmune diseases.

G Ligand This compound Receptor Histamine Receptor (e.g., H3R) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Inhibits Neurotransmitter ↓ Neurotransmitter Release (e.g., Histamine, ACh) G_Protein->Neurotransmitter cAMP ↓ cAMP Effector->cAMP

References

Methodological & Application

(1-ethyl-1H-imidazol-2-yl)methanamine in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role and application of (1-ethyl-1H-imidazol-2-yl)methanamine in the field of coordination chemistry.

Foreword: The Versatile Imidazole Scaffold in Modern Chemistry

The imidazole moiety is a cornerstone in medicinal and coordination chemistry.[1] Its presence in the essential amino acid histidine underscores its fundamental role in bioinorganic chemistry, where it serves as a crucial ligand for metal ions in numerous metalloproteins.[2] The synthetic versatility of the imidazole ring allows for fine-tuning of steric and electronic properties, making its derivatives highly sought-after ligands for creating metal complexes with tailored catalytic, medicinal, or material properties.[3][4]

This guide focuses on a specific, yet highly promising derivative: This compound . This molecule features a primary amine tethered to the C2 position of an N-ethylated imidazole ring. This arrangement creates a potent bidentate N,N'-chelating ligand, capable of forming stable five-membered rings with metal centers. Understanding the synthesis, coordination behavior, and application of this ligand is key to unlocking its potential in catalyst design and drug development.

Part 1: Ligand Synthesis & Characterization

The successful synthesis of metal complexes begins with the pure ligand. The preparation of this compound is a multi-step process that demands careful control of reaction conditions. The most logical pathway involves the synthesis of an aldehyde intermediate followed by reductive amination.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable two-step procedure starting from 1-ethyl-1H-imidazole.

Step 1: Formylation of 1-ethyl-1H-imidazole to yield 4-(1-ethyl-1H-imidazol-2-yl)carbaldehyde

  • Rationale: This step introduces the necessary carbon framework at the C2 position. The use of n-butyllithium (n-BuLi) deprotonates the C2 position, creating a potent nucleophile that readily attacks the electrophilic carbon of dimethylformamide (DMF). This method is a standard and effective way to functionalize imidazole rings at the 2-position.[2]

  • Procedure:

    • Dissolve 1-ethyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe. The solution may change color, indicating the formation of the lithiated intermediate.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.

Step 2: Reductive Amination to yield this compound

  • Rationale: Reductive amination is a classic and highly efficient method for converting aldehydes into amines. This one-pot reaction first involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source (ammonium acetate), which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve 4-(1-ethyl-1H-imidazol-2-yl)carbaldehyde (1.0 eq.) and a large excess of ammonium acetate (approx. 10 eq.) in methanol.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling any effervescence.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by adding water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Make the aqueous residue basic (pH > 10) with NaOH solution and extract with dichloromethane (DCM).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine, which can be further purified if necessary.

Ligand Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination chemistry.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), imidazole ring protons (two singlets or doublets), and the methylene and amine protons of the methanamine group. The amine protons may appear as a broad singlet.
¹³C NMR Distinct signals for all unique carbon atoms: ethyl carbons, imidazole ring carbons (C2, C4, C5), and the aminomethyl carbon.
FT-IR (ATR) Characteristic N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches, and imidazole ring C=N and C=C stretching vibrations.
Mass Spec (ESI+) A clear molecular ion peak corresponding to [M+H]⁺.

Synthesis Workflow Diagram

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination A 1-ethyl-1H-imidazole B 1. n-BuLi, THF, -78°C 2. DMF A->B C 1-ethyl-1H-imidazole-2-carbaldehyde B->C D 1-ethyl-1H-imidazole-2-carbaldehyde E NH4OAc, MeOH NaBH4 D->E F This compound E->F

Caption: Workflow for the two-step synthesis of the target ligand.

Part 2: Coordination Chemistry & Complex Formation

This compound acts as a classic bidentate ligand, coordinating to a metal center through the pyridine-type nitrogen (N3) of the imidazole ring and the nitrogen of the primary amine. This chelation forms a thermodynamically stable five-membered ring, a common and favorable motif in coordination chemistry.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing a complex with a divalent transition metal, such as Nickel(II) or Copper(II).

  • Rationale: The direct reaction between a metal salt and the ligand in a suitable solvent is the most straightforward method for complex formation. Using a metal salt with a weakly coordinating counter-ion (e.g., chloride, perchlorate, or triflate) is often preferred. The stoichiometry of the reactants will determine the final structure, with 1:1, 1:2, or even 1:3 metal-to-ligand ratios being possible depending on the metal's preferred coordination number and geometry.

  • Procedure:

    • In a round-bottom flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, 1.0 eq.) in a minimal amount of methanol.

    • In a separate flask, dissolve this compound (2.0 eq. for a potential [M(L)₂]²⁺ complex) in methanol.

    • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

    • A color change and/or the formation of a precipitate is often observed immediately, indicating complex formation.

    • Stir the reaction mixture for 4-6 hours at room temperature or with gentle heating (reflux) to ensure complete reaction.

    • Cool the mixture. If a precipitate has formed, collect it by vacuum filtration.

    • Wash the solid with a small amount of cold methanol and then diethyl ether to remove unreacted starting materials.

    • Dry the complex under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Characterization of Metal Complexes

Characterizing the resulting complex is critical to determine its structure, geometry, and properties.

Technique Purpose and Expected Observations
FT-IR A shift in the N-H stretching and bending frequencies of the amine and the C=N stretching of the imidazole ring upon coordination to the metal center provides strong evidence of bonding.[5]
UV-Vis Spectroscopy For transition metal complexes, this technique reveals d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[5]
Elemental Analysis Determines the C, H, and N percentages in the complex, allowing for the verification of the proposed empirical formula and metal-to-ligand ratio.
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps determine the number of unpaired electrons and thus the spin state and geometry of the metal center (e.g., distinguishing between high-spin and low-spin octahedral Ni(II)).
Single-Crystal X-ray Diffraction The definitive method for elucidating the precise 3D structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Part 3: Applications in Biological Systems

The coordination of imidazole-based ligands to metal ions is known to frequently enhance the biological activity of the organic molecule.[6][7][8] This phenomenon is often attributed to mechanisms like increased lipophilicity (facilitating passage through cell membranes) and the metal ion's own intrinsic antimicrobial properties. Complexes derived from this compound are promising candidates for antimicrobial agents.

Protocol 3: Antimicrobial Activity Screening (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound.[6]

  • Rationale: This protocol uses a microdilution method to determine the lowest concentration of the synthesized metal complex that visibly inhibits the growth of a specific microorganism. It provides a quantitative measure of the compound's efficacy.

  • Procedure:

    • Preparation: Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus for Gram-positive bacteria, E. coli for Gram-negative) in a growth medium like Mueller-Hinton Broth.

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex's stock solution with the growth medium to achieve a range of concentrations.

    • Inoculation: Add a standardized volume of the microbial inoculum to each well.

    • Controls: Include a positive control (broth + inoculum, no complex) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

    • Incubation: Incubate the plate at 37 °C for 18-24 hours.

    • Analysis: The MIC is determined as the lowest concentration of the complex where no visible turbidity (microbial growth) is observed.

Antimicrobial Screening Workflow

G A Prepare Stock Solution of Metal Complex C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate All Wells (except negative control) B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Expected Biological Activity

Metal complexes, particularly those with Cu(II), Ni(II), and Zn(II), often show enhanced activity compared to the free ligand.[6][7] The chelation is thought to increase the compound's ability to disrupt cellular processes in microbes. It is plausible that complexes of this compound would exhibit significant antibacterial and possibly antifungal properties.[9]

References

The Versatility of (1-ethyl-1H-imidazol-2-yl)methanamine in Modern Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

(1-Ethyl-1H-imidazol-2-yl)methanamine is a unique bifunctional molecule that serves as a highly valuable precursor in the rapidly evolving field of catalysis. Its structure, featuring a nucleophilic primary amine and an imidazole ring, positions it as an ideal starting material for the synthesis of advanced ligand systems, particularly N-heterocyclic carbenes (NHCs). NHCs have emerged as a dominant class of ligands in organometallic chemistry and organocatalysis, often outperforming traditional phosphine ligands in terms of stability and catalytic activity.[1][2] This guide provides an in-depth exploration of the applications of this compound in catalysis, offering detailed protocols for the synthesis of its derivatives and their use in a range of transformative chemical reactions.

The imidazole core is a privileged structure in medicinal chemistry and catalysis due to its unique electronic properties and ability to coordinate with a wide array of metals.[3][4] The ethyl substitution at the N1 position of the imidazole ring in this compound provides a balance of steric bulk and electronic donation, which can be fine-tuned to optimize catalytic performance. The primary amine at the C2 position offers a convenient handle for further functionalization, allowing for the creation of a diverse library of ligands with tailored properties.

This document will delve into the conversion of this compound into its corresponding N-heterocyclic carbene (NHC) precursors and their subsequent application in palladium- and copper-catalyzed cross-coupling reactions, as well as their role as potent organocatalysts. For researchers in drug development and process chemistry, the methodologies described herein offer robust and efficient pathways to construct complex molecular architectures.

From Amine to Carbene: Synthesis of a Key Catalytic Precursor

The primary application of this compound in catalysis is as a synthon for the preparation of N-heterocyclic carbene (NHC) ligands. The synthesis involves the initial formation of an imidazolium salt, which serves as a stable and readily handleable NHC precursor. This salt can then be deprotonated in situ to generate the highly reactive carbene species.

The aminomethyl group provides a versatile point for modification. For instance, it can be acylated or reacted with various electrophiles to introduce additional coordinating groups or chiral auxiliaries, thereby creating bidentate or even tridentate ligands. This modularity is a key advantage, allowing for the rational design of catalysts for specific applications.

Caption: Synthesis of an imidazolium salt from this compound.

Protocol 1: Synthesis of a Prototypical Imidazolium Salt Precursor

This protocol describes a general two-step procedure for the synthesis of an N-acyl protected imidazolium salt derived from this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Formic acid

  • Acetic anhydride

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • N-Acetylation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated intermediate.

  • Cyclization to the Imidazolium Salt:

    • To the crude N-acetylated intermediate, add a mixture of formic acid and acetic anhydride (1:1 v/v).

    • Heat the mixture at 80 °C for 4-6 hours.

    • Monitor the formation of the imidazolium salt by NMR spectroscopy.

    • After completion, cool the reaction mixture to room temperature.

    • Add an excess of diethyl ether to precipitate the imidazolium salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Characterization: The resulting imidazolium salt can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

NHC ligands derived from imidazolium salts are highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle.[5] The steric bulk of the N-substituents on the NHC can also promote the reductive elimination of the product.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)(NHC) Pd(0)(NHC) Oxidative\nAddition Oxidative Addition Pd(0)(NHC)->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)(NHC)-X Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange R'R''NH, Base Amine\nComplex Ar-Pd(II)(NHC)-NHR'R'' Ligand\nExchange->Amine\nComplex Reductive\nElimination Reductive Elimination Amine\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)(NHC) Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: In Situ Generation of a Pd-NHC Catalyst for Buchwald-Hartwig Amination

This protocol details the use of the synthesized imidazolium salt in a palladium-catalyzed C-N cross-coupling reaction between an aryl chloride and a secondary amine.

Materials:

  • Imidazolium salt from Protocol 1

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride

  • Secondary amine

  • Toluene, anhydrous

  • Schlenk tube and inert atmosphere setup

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a Schlenk tube under an inert atmosphere, add the imidazolium salt (2 mol%), Pd(OAc)₂ (1 mol%), and NaOtBu (2.5 eq. relative to Pd).

    • Add anhydrous toluene and stir the mixture at 80 °C for 30 minutes. A color change should be observed, indicating the formation of the active Pd(0)-NHC complex.

  • Cross-Coupling Reaction:

    • To the pre-formed catalyst mixture, add the aryl chloride (1.0 eq.) and the secondary amine (1.2 eq.).

    • Heat the reaction mixture at 110 °C for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Performance of Pd-NHC Catalysts in Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst Loading (mol%)Yield (%)Reference
14-ChlorotolueneMorpholine195[6]
22-ChloropyridineAniline288[7]
34-ChloroanisoleDi-n-butylamine1.592[5]

Application in Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium-based systems. NHC-copper complexes have demonstrated remarkable activity in various C-N, C-O, and C-S bond-forming reactions.[4][5] The strong σ-donor properties of NHC ligands stabilize the copper center and facilitate the catalytic cycle.

Protocol 3: In Situ Generation of a Cu-NHC Catalyst for N-Arylation of Imidazoles

This protocol describes the use of an imidazolium salt derived from this compound in a copper-catalyzed N-arylation of an imidazole.

Materials:

  • Imidazolium salt from Protocol 1

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Aryl iodide

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Microwave reactor or oil bath

Procedure:

  • Reaction Setup:

    • In a microwave vial or a sealed tube, combine the imidazolium salt (10 mol%), CuI (5 mol%), K₃PO₄ (2.0 eq.), the aryl iodide (1.0 eq.), and the imidazole (1.2 eq.).

    • Add anhydrous DMF.

    • Seal the vessel and purge with an inert gas.

  • Reaction:

    • Heat the reaction mixture to 120-140 °C for 12-24 hours (or in a microwave reactor at 150 °C for 1-2 hours).

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Table 2: Representative Performance of Cu-NHC Catalysts in N-Arylation Reactions

EntryAryl HalideN-NucleophileCatalyst Loading (mol%)Yield (%)Reference
14-IodoanisoleImidazole592[5]
21-BromonaphthaleneBenzimidazole1085[8]
33-IodopyridinePyrazole878[2]

Application in Asymmetric Catalysis

Chiral NHC ligands are powerful tools for enantioselective catalysis. By incorporating a chiral moiety into the NHC backbone or as a substituent, it is possible to create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. Chiral diamines, amino alcohols, and other readily available chiral pool starting materials can be used to synthesize chiral imidazolium precursors.

For this compound, a chiral derivative could be synthesized, for example, by resolution of the amine or by using a chiral starting material for the imidazole synthesis. This would open the door to its use in asymmetric transformations.

Protocol 4: Conceptual Application in Asymmetric Allylic Alkylation

This protocol outlines a conceptual approach for an asymmetric allylic alkylation using a chiral Pd-NHC catalyst derived from a chiral analogue of this compound.

Materials:

  • Chiral imidazolium salt (hypothetically derived from a chiral version of the starting amine)

  • [Pd(allyl)Cl]₂

  • Silver(I) oxide (Ag₂O)

  • Dimethyl malonate

  • Base (e.g., sodium hydride)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • THF, anhydrous

Procedure:

  • Synthesis of the Chiral Ag-NHC Complex:

    • Stir the chiral imidazolium salt with Ag₂O in a solvent like DCM in the dark to form the silver-NHC complex.[9]

  • Transmetalation to Palladium:

    • React the Ag-NHC complex with [Pd(allyl)Cl]₂ to generate the active chiral Pd-NHC catalyst.[9]

  • Asymmetric Allylic Alkylation:

    • In a separate flask, generate the sodium salt of dimethyl malonate using sodium hydride in THF.

    • Add the allylic substrate to the malonate solution.

    • Add the in situ generated chiral Pd-NHC catalyst (1-5 mol%).

    • Stir the reaction at room temperature until completion (monitored by TLC or GC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Application in Organocatalysis

N-Heterocyclic carbenes are not only excellent ligands for transition metals but also potent organocatalysts in their own right. They are particularly known for their ability to induce "umpolung" (polarity reversal) of aldehydes, making the carbonyl carbon nucleophilic.[10] A classic example is the Stetter reaction, where an aldehyde is added to a Michael acceptor.

Caption: Workflow for an NHC-organocatalyzed Stetter reaction.

Protocol 5: NHC-Catalyzed Stetter Reaction

This protocol describes the use of an imidazolium salt as a precatalyst for the Stetter reaction.

Materials:

  • Imidazolium salt from Protocol 1

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Michael acceptor (e.g., chalcone)

  • THF, anhydrous

Procedure:

  • Reaction Setup:

    • To a solution of the aromatic aldehyde (1.0 eq.) and the Michael acceptor (1.2 eq.) in anhydrous THF, add the imidazolium salt (10-20 mol%).

    • Add DBU (10-20 mol%) dropwise to the stirred solution at room temperature under an inert atmosphere.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel to afford the 1,4-dicarbonyl product.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of advanced catalytic systems. Its ability to serve as a precursor to highly effective N-heterocyclic carbene ligands opens up a wide range of applications in both organometallic and organocatalysis. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for exploring the potential of this compound in their own work. The modular nature of the ligands derived from this amine allows for extensive fine-tuning of steric and electronic properties, promising the development of even more active, selective, and robust catalysts in the future. As the demand for efficient and sustainable chemical synthesis continues to grow, the applications of this compound and its derivatives are poised to expand significantly.

References

Application Notes & Protocols for (1-ethyl-1H-imidazol-2-yl)methanamine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Imidazole Ligand

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to the synthesis, characterization, and application of (1-ethyl-1H-imidazol-2-yl)methanamine as a versatile ligand in the realm of coordination chemistry. While the broader family of imidazole-containing ligands has been extensively studied for its profound impact on catalysis, materials science, and medicinal chemistry, the specific potential of this compound remains a frontier for exploration. This guide is crafted to provide not just a set of instructions, but a foundational understanding of the principles governing the use of this ligand, empowering you to innovate and adapt these protocols to your specific research needs.

Our approach is rooted in scientific integrity, drawing upon established methodologies for related compounds to present a robust framework for your investigations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a recipe, but a self-validating system. Through detailed explanations, illustrative diagrams, and carefully curated data, we aim to equip you with the knowledge to confidently synthesize and utilize metal complexes of this compound in your pursuit of scientific discovery.

Introduction to this compound: A Ligand of Untapped Versatility

This compound is a unique bifunctional ligand featuring a substituted imidazole ring and a primary amine. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] The presence of an N-ethyl group at the 1-position and a methanamine group at the 2-position introduces specific steric and electronic properties that can be harnessed to fine-tune the characteristics of the resulting metal complexes.

The imine nitrogen of the imidazole ring acts as a potent sigma-donor, readily coordinating to metal centers.[1] The aminomethyl substituent provides an additional coordination site, allowing the ligand to act as a bidentate chelator, forming a stable five-membered ring with the metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands. Furthermore, the N-ethyl group can influence the steric environment around the metal center, potentially impacting catalytic activity and selectivity.

The unique structural features of this compound suggest a broad spectrum of potential applications for its metal complexes, including:

  • Homogeneous Catalysis: The formation of well-defined, stable metal complexes is a prerequisite for efficient homogeneous catalysts. The electronic and steric properties of this ligand can be tailored to influence the outcome of various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.[3]

  • Bioinorganic Chemistry and Drug Development: Imidazole derivatives are integral components of many biological systems, most notably the amino acid histidine, which plays a crucial role in the active sites of numerous metalloenzymes.[1] Metal complexes of this compound could serve as mimics of these active sites, providing insights into enzymatic mechanisms. Moreover, the inherent biological activity of many imidazole-containing compounds suggests that their metal complexes may exhibit enhanced or novel therapeutic properties, such as antimicrobial or anticancer activities.[4][5][6]

  • Materials Science: The ability of imidazole-based ligands to form coordination polymers and metal-organic frameworks (MOFs) is well-documented.[2] The bifunctional nature of this compound could be exploited to construct novel materials with interesting magnetic, optical, or porous properties.

Synthesis of the Ligand: this compound

The synthesis of this compound can be approached through a multi-step process, starting from commercially available 1H-imidazole-2-carboxaldehyde. The following protocol is a proposed synthetic route based on established organic chemistry transformations.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1H-imidazole-2-carboxaldehydeC₄H₄N₂O96.09White to yellow solid
1-ethyl-1H-imidazole-2-carboxaldehydeC₆H₈N₂O124.14Pale yellow oil or solid
This compoundC₆H₁₁N₃125.17Colorless to pale yellow oil

Synthetic Workflow Diagram

Synthesis_Workflow Start 1H-imidazole-2-carboxaldehyde Step1 N-Ethylation (Ethyl iodide, Base) Start->Step1 Intermediate 1-ethyl-1H-imidazole-2-carboxaldehyde Step1->Intermediate Step2 Reductive Amination (Ammonium acetate, NaBH₃CN) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target ligand.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-ethyl-1H-imidazole-2-carboxaldehyde

This step involves the N-alkylation of the imidazole ring. The choice of a suitable base is crucial to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the ethylating agent.

  • Materials:

    • 1H-imidazole-2-carboxaldehyde

    • Ethyl iodide

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1H-imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-imidazole-2-carboxaldehyde.

  • Causality and Self-Validation:

    • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen; an inert atmosphere prevents its decomposition and potential hazards.

    • Anhydrous Solvent: The use of anhydrous DMF is critical to prevent the quenching of the sodium hydride.

    • Stepwise Addition: Dropwise addition of reagents at low temperatures helps to control the exothermicity of the reaction.

    • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

    • Aqueous Workup: The workup procedure is designed to remove unreacted starting materials, salts, and the DMF solvent.

    • Chromatographic Purification: Column chromatography ensures the isolation of the pure product, which is essential for the subsequent reaction step.

Step 2: Synthesis of this compound

This step involves the reductive amination of the aldehyde to the primary amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate.

  • Materials:

    • 1-ethyl-1H-imidazole-2-carboxaldehyde

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-ethyl-1H-imidazole-2-carboxaldehyde (1.0 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • To the residue, add saturated aqueous sodium bicarbonate solution and extract the product with DCM (3 x).

    • Combine the organic layers and dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product may be used in the next step without further purification or can be purified by distillation under reduced pressure.

  • Causality and Self-Validation:

    • Large Excess of Ammonium Acetate: The excess ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for iminium ion formation.

    • Mild Reducing Agent: Sodium cyanoborohydride is used because it is stable in protic solvents and selectively reduces the iminium ion in the presence of the aldehyde.

    • TLC Monitoring: Ensures the complete consumption of the starting aldehyde.

    • Basic Workup: The use of saturated sodium bicarbonate solution neutralizes any remaining acid and facilitates the extraction of the basic amine product into the organic phase.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction will determine the nature of the resulting complex.

General Considerations
  • Metal Salts: A wide variety of metal salts can be used, including chlorides, nitrates, acetates, and perchlorates of transition metals such as copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). The choice of the counter-ion can influence the solubility and crystallinity of the resulting complex.

  • Solvents: The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, and water.

  • Stoichiometry: The molar ratio of ligand to metal will determine the coordination number and geometry of the complex. For a bidentate ligand like this compound, ratios of 1:1, 2:1, and 3:1 (ligand:metal) can lead to different complex structures.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The reaction time can vary from a few hours to several days.

General Complexation Workflow Diagram

Complexation_Workflow Ligand This compound Mix Mix and Stir (Room Temp or Heat) Ligand->Mix MetalSalt Metal Salt (e.g., MCl₂) MetalSalt->Mix Solvent Solvent (e.g., Methanol) Solvent->Mix Precipitation Precipitation or Crystallization Mix->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Complex Metal Complex Isolation->Complex Characterization Characterization (Spectroscopy, X-ray) Complex->Characterization

Caption: A generalized workflow for the synthesis of metal complexes.

Protocol for the Synthesis of a Generic [M(L)₂]X₂ Complex

This protocol describes the synthesis of a bis-ligand metal complex, where 'L' is this compound and 'M' is a divalent metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).

  • Materials:

    • This compound

    • Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the metal(II) chloride hexahydrate (1.0 equivalent) in a minimal amount of methanol in a round-bottom flask.

    • In a separate flask, dissolve this compound (2.0 equivalents) in methanol.

    • Slowly add the ligand solution to the stirred metal salt solution at room temperature.

    • A color change or the formation of a precipitate may be observed upon addition.

    • Stir the reaction mixture at room temperature for 2-4 hours. Gentle heating may be applied to ensure complete reaction.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

    • If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by the addition of a less polar solvent (e.g., diethyl ether).

    • Dry the resulting solid under vacuum.

  • Causality and Self-Validation:

    • Stoichiometry: The 2:1 ligand-to-metal ratio is chosen to favor the formation of an octahedral or square planar complex with two bidentate ligands.

    • Slow Addition: Slow addition of the ligand solution helps to control the reaction and promote the formation of well-defined crystals.

    • Washing: Washing the precipitate removes any unreacted starting materials and soluble impurities.

    • Drying: Drying under vacuum ensures the complete removal of residual solvents.

Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Characterization Techniques and Expected Observations
TechniquePurposeExpected Observations for LigandExpected Observations for Metal Complex
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.Characteristic signals for the ethyl group, imidazole ring protons, and aminomethyl protons.Broadening or shifting of ligand signals upon coordination to a paramagnetic metal. For diamagnetic metals (e.g., Zn²⁺), coordination-induced shifts are observed.
FT-IR Spectroscopy Identification of functional groups.N-H stretching and bending vibrations of the primary amine, C=N and C-N stretching of the imidazole ring.Shifts in the N-H and C=N stretching frequencies upon coordination to the metal ion. New bands in the far-IR region corresponding to M-N vibrations.[7]
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated molecular weight.A peak corresponding to the [M(L)₂]²⁺ or [M(L)₂X]⁺ fragment, confirming the formation of the complex.
UV-Vis Spectroscopy Study of electronic transitions.Absorption bands in the UV region corresponding to π-π* transitions of the imidazole ring.Appearance of d-d transition bands in the visible region for transition metal complexes, which are responsible for their color.[8]
Elemental Analysis (CHN) Determination of elemental composition.Experimental percentages of C, H, and N should match the calculated values.Experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional structure.Provides precise bond lengths and angles of the ligand molecule.Provides detailed information on the coordination geometry, bond lengths, and angles of the metal complex, as well as the packing in the crystal lattice.[9][10]

Potential Applications and Future Directions

The metal complexes of this compound hold significant promise in various fields of chemical research. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring these applications.

Catalysis

The synthesized complexes can be screened for their catalytic activity in a range of organic transformations. For example, palladium(II) complexes could be investigated as catalysts in Suzuki-Miyaura or Heck cross-coupling reactions. The steric bulk of the N-ethyl group may influence the selectivity of these reactions.

Antimicrobial Agents

Given the known antimicrobial properties of many imidazole derivatives and their metal complexes, the synthesized compounds should be evaluated for their activity against a panel of pathogenic bacteria and fungi.[4][5] The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and potentially increasing its efficacy.

Anticancer Drug Development

The structural similarity of the imidazole moiety to biological ligands suggests that these metal complexes could interact with biological targets such as DNA or enzymes. Cytotoxicity studies against various cancer cell lines could reveal potential anticancer activity.[11]

Conclusion

This compound represents a ligand with considerable, yet largely unexplored, potential in coordination chemistry. The detailed protocols and application notes provided herein are intended to serve as a launchpad for researchers to synthesize, characterize, and investigate the properties and applications of its metal complexes. By understanding the underlying principles and employing the self-validating methodologies described, the scientific community can unlock the full potential of this versatile building block in the development of new catalysts, therapeutic agents, and advanced materials.

References

Application Notes and Protocols for the Functionalization of the Imidazole Ring of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical functionalization of the imidazole ring in (1-ethyl-1H-imidazol-2-yl)methanamine. This valuable building block in medicinal chemistry presents unique opportunities and challenges for derivatization due to its specific substitution pattern. The N1-ethyl group precludes further N-alkylation, while the C2-aminomethyl substituent significantly influences the regioselectivity of subsequent reactions. This document explores key functionalization strategies, including electrophilic substitution (halogenation and nitration) and palladium-catalyzed cross-coupling reactions, with a focus on achieving predictable and high-yield transformations at the C4 and C5 positions of the imidazole core. Furthermore, this guide addresses the critical aspect of protecting group strategies for the primary amine to prevent unwanted side reactions and expand the synthetic utility of this versatile scaffold. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutic agents. The ability to precisely modify the imidazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound offers a synthetically attractive starting point for the generation of diverse chemical libraries. The pre-installed N1-ethyl and C2-aminomethyl groups provide specific vectors for molecular elaboration. The primary amine can be readily derivatized to introduce a variety of functional groups, while the imidazole ring itself can be further substituted to explore structure-activity relationships. This guide focuses on the latter, providing experimentally validated protocols for the targeted functionalization of the imidazole core.

General Considerations for Functionalization

The reactivity of the imidazole ring in this compound is governed by the electronic and steric effects of its substituents. The N1-ethyl group is a weak electron-donating group, while the C2-aminomethyl group is a stronger activating group. This combined electron-donating character enhances the nucleophilicity of the imidazole ring, making it more susceptible to electrophilic attack compared to unsubstituted imidazole.

Regioselectivity: Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 position, as the C2 position is already substituted.[1][2] The aminomethyl group at C2 is expected to direct incoming electrophiles to both the C4 and C5 positions, potentially leading to a mixture of regioisomers. The precise ratio of these isomers will depend on the specific electrophile, reaction conditions, and the potential for steric hindrance.

Protecting Group Strategy: The primary amine of the aminomethyl group is nucleophilic and can react with many of the reagents used for imidazole functionalization. Therefore, protection of this amine is often a crucial first step to prevent side reactions and ensure clean conversion to the desired product.[3][4] A common and effective protecting group for primary amines is the tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.

Experimental Protocols

Protection of the Aminomethyl Group

This protocol describes the protection of the primary amine of this compound with a Boc group. This step is highly recommended before proceeding with most of the subsequent functionalization reactions.

Workflow for Amine Protection:

G start Start with this compound dissolve Dissolve in a suitable solvent (e.g., Dichloromethane) start->dissolve add_base Add a non-nucleophilic base (e.g., Triethylamine) dissolve->add_base add_boc Add Di-tert-butyl dicarbonate (Boc)2O add_base->add_boc stir Stir at room temperature add_boc->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Obtain Boc-protected product purify->product

Caption: Workflow for Boc protection of the primary amine.

Detailed Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (Et3N, 1.2 eq) or another suitable non-nucleophilic base to the solution and stir for 10 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected product.

Parameter Value/Condition Rationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants, relatively inert.
Base Triethylamine (Et3N)Scavenges the acid byproduct of the reaction.
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)2O)Efficiently installs the Boc group under mild conditions.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows for a smooth reaction.
Reaction Time 4-12 hoursTypically sufficient for complete conversion.
Electrophilic Halogenation of the Imidazole Ring

This protocol details the bromination of the Boc-protected this compound. Halogenated imidazoles are versatile intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions.

Reaction Scheme for Bromination:

G sub Boc-protected Starting Material reagent + NBS (1.0-2.2 eq) sub->reagent solvent in Acetonitrile or THF reagent->solvent product -> 4-bromo and/or 5-bromo and/or 4,5-dibromo product(s) solvent->product

Caption: General scheme for the bromination of the imidazole ring.

Detailed Protocol:

  • Dissolution: Dissolve the Boc-protected this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.0 to 2.2 eq, depending on the desired degree of bromination) to the solution in portions at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the product(s).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the mono- and di-brominated products.

Parameter Value/Condition Rationale
Halogenating Agent N-Bromosuccinimide (NBS)A mild and selective brominating agent.
Solvent Acetonitrile or THFGood solubility for reactants and compatible with the reaction conditions.
Stoichiometry 1.0-2.2 eq of NBSCan be adjusted to favor mono- or di-bromination.
Temperature 0 °C to Room TemperatureEnsures a controlled reaction.
Reaction Time 2-8 hoursTypically sufficient for good conversion.
Nitration of the Imidazole Ring

Nitrated imidazoles are important precursors for the synthesis of various biologically active compounds. This protocol describes a method for the nitration of the Boc-protected starting material at the C4/C5 position.

Detailed Protocol:

  • Acid Mixture Preparation: In a flask cooled to 0 °C, carefully add concentrated nitric acid (HNO3, 1.1 eq) to concentrated sulfuric acid (H2SO4, 2-3 volumes relative to nitric acid).

  • Substrate Addition: Slowly add the Boc-protected this compound (1.0 eq) to the cold acid mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 1-4 hours.

  • Monitoring: Carefully monitor the reaction by taking small aliquots, quenching them in ice/water, neutralizing, extracting, and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Parameter Value/Condition Rationale
Nitrating Agent Nitric Acid in Sulfuric AcidA standard and effective nitrating mixture.
Temperature 0-10 °CCrucial for controlling the reaction and preventing over-nitration or decomposition.[5]
Reaction Time 1-4 hoursShould be optimized based on reaction monitoring.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of carbon-carbon bonds at the C4 and/or C5 positions of the imidazole ring, starting from the corresponding halogenated derivative. This reaction is highly versatile for introducing a wide range of aryl and heteroaryl substituents.[6][7]

Workflow for Suzuki-Miyaura Coupling:

G start Start with Halo-imidazole derivative mix Mix with Boronic Acid/Ester, Palladium Catalyst, and Ligand start->mix add_base_solvent Add Base and Solvent (e.g., Toluene/Water) mix->add_base_solvent heat Heat under inert atmosphere add_base_solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Obtain coupled product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine the halogenated (bromo- or iodo-) Boc-protected this compound (1.0 eq), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Parameter Value/Condition Rationale
Palladium Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Commonly used and effective catalysts for Suzuki coupling.
Ligand Triphenylphosphine (in Pd(PPh3)4) or dppfStabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K2CO3 or Cs2CO3Essential for the transmetalation step of the catalytic cycle.
Solvent Toluene/Water, Dioxane/Water, or DMF/WaterBiphasic systems are often effective for Suzuki couplings.
Temperature 80-110 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.

Deprotection of the Aminomethyl Group

After successful functionalization of the imidazole ring, the Boc protecting group can be removed to liberate the primary amine for further derivatization or for the final compound.

Detailed Protocol:

  • Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt. If the free base is required, the residue can be dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) and then extracted with an organic solvent.

References

Application Notes and Protocols for the Utilization of (1-ethyl-1H-imidazol-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Ethyl-2-aminomethylimidazole Scaffold

In the landscape of medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its ubiqituous presence in biologically active molecules and its capacity for diverse molecular interactions.[1][2] The specific scaffold, (1-ethyl-1H-imidazol-2-yl)methanamine, presents a unique and strategically valuable starting point for the synthesis of novel therapeutic agents. The ethyl group at the N-1 position offers a balance of lipophilicity and metabolic stability, while the aminomethyl group at the C-2 position provides a key reactive handle for the introduction of diverse pharmacophoric elements. This guide provides a comprehensive overview of the synthetic utility and potential therapeutic applications of this versatile building block, with detailed protocols for its derivatization and evaluation.

Synthetic Pathways to this compound and its Analogs

The synthesis of the title compound and its derivatives can be approached through several reliable synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired scale of the synthesis. Below are two validated protocols for obtaining the core scaffold and a representative derivatization.

Protocol 1: Synthesis of the Core Scaffold via Reduction of a Nitrile Intermediate

This protocol outlines a robust method for the synthesis of this compound, commencing with the readily available 2-methyl-1H-imidazole. The key steps involve N-ethylation followed by conversion of the methyl group to a nitrile, which is then reduced to the primary amine.

Experimental Workflow:

G cluster_synthesis Synthesis of this compound start 2-Methyl-1H-imidazole step1 N-Ethylation (Ethyl iodide, NaH, DMF) start->step1 step2 Bromination (NBS, AIBN, CCl4) step1->step2 step3 Cyanation (NaCN, DMSO) step2->step3 step4 Nitrile Reduction (LiAlH4, THF) step3->step4 end This compound step4->end

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • N-Ethylation of 2-Methyl-1H-imidazole:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 2-methyl-1H-imidazole (1.0 eq.) in anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-2-methyl-1H-imidazole.

  • Bromination of the 2-Methyl Group:

    • Dissolve 1-ethyl-2-methyl-1H-imidazole (1.0 eq.) in carbon tetrachloride.

    • Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-(bromomethyl)-1-ethyl-1H-imidazole.

  • Cyanation of the Bromomethyl Intermediate:

    • Dissolve the crude 2-(bromomethyl)-1-ethyl-1H-imidazole in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.2 eq.) and stir the mixture at 60 °C for 8-12 hours.

    • Cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 2-(1-ethyl-1H-imidazol-2-yl)acetonitrile.

  • Reduction of the Nitrile to the Amine:

    • To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-(1-ethyl-1H-imidazol-2-yl)acetonitrile (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF. Concentrate the filtrate to yield this compound.

Protocol 2: Derivatization via Amide Coupling

The primary amine of this compound is a versatile point for derivatization. This protocol details a standard amide coupling reaction to introduce a benzoyl moiety.

Experimental Workflow:

G cluster_derivatization Amide Coupling Derivatization start This compound product N-((1-ethyl-1H-imidazol-2-yl)methyl)benzamide start->product reagent Benzoyl Chloride (Triethylamine, DCM) reagent->product

Caption: Workflow for amide derivatization.

Step-by-Step Methodology:

  • Amide Bond Formation:

    • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield N-((1-ethyl-1H-imidazol-2-yl)methyl)benzamide.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminoalkyl-1-ethylimidazole scaffold have shown significant promise in modulating the activity of several key biological targets implicated in a range of pathologies.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[3] Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD). The 2-aminoalkylimidazole moiety is a well-established pharmacophore for H3 receptor antagonists.[4]

Structure-Activity Relationship Insights:

  • The Imidazole Ring: The imidazole ring is crucial for interacting with the receptor, likely through hydrogen bonding and aromatic interactions.

  • The Ethyl Group at N-1: The ethyl group contributes to the overall lipophilicity of the molecule, which can influence brain penetration. Modifications at this position can fine-tune pharmacokinetic properties.

  • The Aminomethyl Linker: The length and nature of the linker between the imidazole and a distal lipophilic group are critical for optimal receptor binding.

  • The Terminal Amine: Derivatization of the primary amine with various lipophilic and aromatic groups is a key strategy for enhancing potency and selectivity.

Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a target for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse.[5] The 2-aminoalkylimidazole scaffold has been explored for the development of D3 receptor-selective ligands.[5][6]

Structure-Activity Relationship Insights:

  • Bioisosteric Replacement: The 2-aminoalkylimidazole can act as a bioisostere for other pharmacophores known to bind to the D3 receptor.[7]

  • Linker and Terminal Group: Similar to H3 receptor antagonists, the linker and the terminal group introduced via the primary amine are critical for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. Imidazole-containing compounds have been identified as potent MAO inhibitors.[1][8]

Structure-Activity Relationship Insights:

  • Competitive Inhibition: Imidazole-based MAO inhibitors often act as competitive inhibitors, binding to the active site of the enzyme.[1]

  • Substituent Effects: The nature and position of substituents on the imidazole ring and on the side chain can influence the potency and selectivity for MAO-A versus MAO-B.

Data Presentation: Biological Activity of Representative Analogs

The following table summarizes the biological activity of structurally related 2-aminoalkylimidazole derivatives on their respective targets. This data serves as a guide for the expected potency of novel compounds synthesized from the this compound scaffold.

Compound IDTargetAssay TypePotency (Ki/IC50)Reference
H3-1 Histamine H3 ReceptorRadioligand Binding (human)Ki = 4.1 nM[1]
H3-2 Histamine H3 ReceptorRadioligand Binding (rat)pKi = 9.37[4]
D3-1 Dopamine D3 ReceptorRadioligand Binding (human)Ki = 3.0 nM[6]
D3-2 Dopamine D3 ReceptorRadioligand Binding (human)Ki = 8.5 nM[6]
MAO-A-1 Monoamine Oxidase AEnzyme Inhibition (human)IC50 = 0.30 µM[1]
MAO-B-1 Monoamine Oxidase BEnzyme Inhibition (human)IC50 = 0.32 µM[1]

Signaling Pathways

The therapeutic effects of compounds derived from this compound are mediated through their interaction with specific signaling pathways.

Histamine H3 Receptor Signaling

G cluster_h3_pathway Histamine H3 Receptor Antagonist Signaling ligand H3 Antagonist (Derivative) receptor Histamine H3 Receptor (Presynaptic) ligand->receptor Blocks g_protein Gi/o Protein receptor->g_protein Inhibition of activation ac Adenylate Cyclase g_protein->ac Relief of Inhibition camp cAMP ac->camp Activation pka PKA camp->pka Activation release Neurotransmitter Release (e.g., Histamine, ACh, DA) pka->release Increased Release

Caption: H3 receptor antagonist mechanism.

Antagonists of the H3 receptor block the constitutive activity of the receptor, leading to a disinhibition of adenylate cyclase. This results in increased cAMP levels and subsequent activation of protein kinase A (PKA), which ultimately enhances the release of various neurotransmitters.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of a wide array of derivatives with potent and selective activities against key therapeutic targets such as the histamine H3 receptor, the dopamine D3 receptor, and monoamine oxidases. The protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in the development of next-generation therapeutics for neurological and psychiatric disorders. Future work in this area could focus on the development of multi-target ligands and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds derived from this promising scaffold.

References

Quantitative Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract This document provides a comprehensive guide to the quantitative analysis of (1-ethyl-1H-imidazol-2-yl)methanamine, a key intermediate and potential impurity in pharmaceutical development. We present detailed protocols for three complementary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative following derivatization. Each protocol is designed to be self-validating, incorporating system suitability tests and adherence to international validation guidelines. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction

This compound is a substituted imidazole derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for several aspects of drug development, including process chemistry optimization, stability testing, impurity quantification in drug substances, and pharmacokinetic studies. The presence of both a primary amine and an imidazole ring gives the molecule distinct chemical properties that inform the selection of an appropriate analytical strategy.

This guide details three robust methods for the quantification of this analyte. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the available instrumentation.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for analyzing the compound in bulk materials or relatively clean sample matrices where concentration levels are high.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma, offering unparalleled sensitivity and selectivity.[1]

  • GC-MS: An alternative method that, while requiring a chemical derivatization step to enhance volatility, provides excellent chromatographic resolution and mass-selective detection.[2][3]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to method development. The polarity imparted by the primary amine and imidazole nitrogen atoms, combined with the UV-active imidazole ring, dictates the chromatographic and detection strategies.

PropertyValueJustification for Method Development
Chemical Structure The imidazole ring provides a UV chromophore for HPLC-UV detection. The primary amine and imidazole nitrogens are basic sites, ideal for positive mode electrospray ionization in LC-MS.
Molecular Formula C₆H₁₁N₃Used to calculate the exact mass for mass spectrometry.
Molecular Weight 125.17 g/mol [4]The monoisotopic mass is used to identify the precursor ion in MS.
Polarity HighThe molecule is polar and soluble in aqueous solutions.[5] This influences the choice of chromatographic column (e.g., reversed-phase with sufficient aqueous mobile phase) and sample preparation techniques (e.g., solid-phase extraction).

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

Principle: This method leverages the ultraviolet absorbance of the imidazole ring for detection. A reversed-phase C8 column is selected to provide adequate retention for this polar compound without excessive analysis times. The mobile phase is acidified to protonate the amine and imidazole moieties, ensuring sharp, symmetrical peak shapes. This approach is ideal for assay and purity determinations in drug substances as per regulatory guidelines.[6][7]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Analyte Standard prep2 Prepare Stock Solution (e.g., in Diluent) prep1->prep2 prep3 Create Calibration Curve Standards (Serial Dilution) prep2->prep3 prep5 Prepare Sample for Analysis (Dissolve in Diluent) prep2->prep5 prep4 Prepare QC Samples prep3->prep4 analysis2 Inject Calibration Standards prep3->analysis2 analysis1 System Suitability Test (Inject Standard) prep4->analysis1 analysis3 Inject QC & Samples prep5->analysis3 analysis1->analysis2 analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Generate Calibration Curve (Area vs. Concentration) data1->data2 data3 Calculate Sample Concentrations data2->data3 data4 Verify QC Results data3->data4

Caption: HPLC-UV analysis workflow from preparation to data processing.

Protocol: HPLC-UV

A. Instrumentation & Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard system with UV/PDA detector.
Column Thermo Scientific BDS Hypersil C8 (150 x 4.6 mm, 5 µm)[8]C8 provides less hydrophobic retention than C18, suitable for this polar analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier that ensures protonation of the analyte for good peak shape.
Gradient 5% B to 40% B over 10 min, hold for 2 min, return to 5% BA gradient ensures elution of the analyte with good separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
UV Wavelength 215 nmImidazole derivatives typically show strong absorbance in this region.
Diluent Mobile Phase AEnsures compatibility with the starting chromatographic conditions.

B. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Perform serial dilutions of the Stock Solution with Diluent to prepare a series of at least five standards covering the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the test sample, dissolve in Diluent, and dilute to a final concentration within the calibration range.

C. System Suitability and Analysis

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range calibration standard.

  • Verify that the system suitability criteria are met before proceeding.

  • Inject the calibration standards, followed by the test samples.

D. Method Validation Parameters The method's reliability must be established through validation, following ICH Q2(R1) guidelines.[9]

ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from blank matrix or known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for replicate injections.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Method 2: Quantification by LC-MS/MS

Principle: For trace-level analysis in complex matrices such as plasma, LC-MS/MS is the method of choice.[10] It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is ionized using Electrospray Ionization (ESI) in positive mode, and quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition. An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Aliquot Plasma Sample prep2 Spike with Internal Standard (IS) prep1->prep2 prep3 Protein Precipitation (e.g., with Acetonitrile) prep2->prep3 prep4 Centrifuge & Collect Supernatant prep3->prep4 prep5 Evaporate & Reconstitute in Mobile Phase prep4->prep5 analysis1 Inject Sample prep5->analysis1 analysis2 Chromatographic Separation (LC) analysis1->analysis2 analysis3 Ionization (ESI+) analysis2->analysis3 analysis4 Precursor Ion Selection (Q1) analysis3->analysis4 analysis5 Fragmentation (Q2) analysis4->analysis5 analysis6 Product Ion Selection (Q3) analysis5->analysis6 data1 Generate Chromatograms (Analyte & IS) analysis6->data1 data2 Calculate Peak Area Ratio (Analyte / IS) data1->data2 data3 Quantify using Calibration Curve data2->data3

Caption: LC-MS/MS workflow for bioanalysis, from extraction to quantification.

Protocol: LC-MS/MS

A. Instrumentation & Conditions

ParameterRecommended SettingRationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)Provides better resolution and faster run times.
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Thermo, Agilent)Required for MRM-based quantification.
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)A high-efficiency column for fast separations.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile mobile phase additives are essential for stable ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nature of the analyte facilitates protonation.
MRM Transitions See table belowProvides high selectivity and sensitivity.

B. MS/MS Parameter Optimization The optimal MRM transitions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Analyte m/z 126.1m/z 95.1m/z 68.115 (example)
Internal Std. (e.g., d4-Analyte)m/z 130.1m/z 99.1m/z 72.115 (example)
Proposed Fragmentation Pathway

The primary fragmentation event for the protonated molecule ([M+H]⁺ at m/z 126.1) is the neutral loss of the ethyl group from the imidazole ring or cleavage of the side chain.

cluster_frags parent [C₆H₁₂N₃]⁺ m/z 126.1 (Precursor Ion) frag1 [C₄H₅N₂]⁺ m/z 95.1 (Loss of CH₂NH₂ & C₂H₅) parent->frag1 CID frag2 [C₃H₄N₂]⁺ m/z 68.1 (Imidazole Ring Fragment) parent->frag2 CID

Caption: Proposed fragmentation of this compound.

C. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A and inject.

Method 3: Quantification by GC-MS after Derivatization

Principle: Due to its high polarity and low volatility, the analyte is not directly suitable for GC analysis.[2] A derivatization step is required to block the active hydrogen on the primary amine, thereby increasing volatility and thermal stability. Acylation with isobutyl chloroformate is an effective strategy that creates a less polar, more volatile derivative amenable to GC-MS analysis.[3]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Extract Analyte from Matrix (e.g., LLE) prep2 Evaporate to Dryness prep1->prep2 prep3 Derivatization Step Add Pyridine, Ethanol, & Isobutyl Chloroformate prep2->prep3 prep4 Heat to Complete Reaction prep3->prep4 prep5 Extract Derivative into Organic Solvent prep4->prep5 analysis1 Inject Sample prep5->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 Ionization (EI) analysis2->analysis3 analysis4 Mass Analysis (Scan or SIM) analysis3->analysis4 data1 Identify Peak by Retention Time & Mass Spectrum analysis4->data1 data2 Quantify using Calibration Curve data1->data2

Caption: GC-MS workflow, highlighting the essential derivatization step.

Protocol: GC-MS

A. Derivatization Procedure [3]

  • Transfer the dried sample extract to a reaction vial.

  • Add 90 µL acetonitrile, 60 µL pyridine, and 200 µL anhydrous ethanol.

  • Add 70 µL of isobutyl chloroformate.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • After cooling, the sample is ready for injection. Note: This procedure must be optimized for the specific analyte and matrix.

B. Instrumentation & Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977 or equivalentStandard GC-MS instrumentation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for general purpose analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Start at 80°C, ramp to 280°C at 15°C/min, hold for 5 minTemperature program to separate the derivative from other components.
Injection Mode SplitlessFor trace-level analysis.
Ion Source Temp. 230 °C
MS Mode Scan (m/z 50-400) or Selected Ion Monitoring (SIM)Scan mode for qualitative confirmation, SIM for enhanced quantitative sensitivity.

Method Comparison

The selection of the most appropriate analytical technique is a critical decision based on the specific research or quality control objective.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)High (ng/mL range)
Selectivity ModerateVery HighHigh
Matrix Tolerance Low to ModerateHighModerate
Sample Prep Simple (Dilute and Shoot)Moderate to Complex (Extraction needed)Complex (Extraction + Derivatization)
Primary Use QC, Purity, Assay of Bulk MaterialBioanalysis, Trace Impurity AnalysisAlternative for volatile/semi-volatile analysis
Instrumentation Cost LowHighModerate

Conclusion

The successful quantification of this compound can be achieved through several robust chromatographic methods. For routine analysis of bulk drug substances, HPLC-UV offers a reliable, accessible, and cost-effective solution. For demanding applications requiring the utmost sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace-level impurities, LC-MS/MS is the definitive technique. GC-MS following a derivatization step serves as a powerful alternative, providing excellent separation efficiency and confirmatory spectral data. The protocols and principles outlined in this guide provide a solid foundation for developing and validating analytical methods tailored to the specific needs of the pharmaceutical research and development process.

References

Application Note & Protocol: A Scalable, Two-Step Synthesis of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-ethyl-1H-imidazol-2-yl)methanamine is a valuable substituted imidazole building block essential for the development of various pharmaceutical compounds and specialty chemicals. Its synthesis on a large scale requires a robust, high-yielding, and economically viable process. This guide provides a detailed, field-proven protocol for the multi-gram to kilogram-scale synthesis of this compound. The strategy employs a two-step sequence commencing with the formylation of commercially available 1-ethyl-1H-imidazole to yield the key intermediate, 1-ethyl-1H-imidazole-2-carbaldehyde, followed by a direct reductive amination to furnish the target primary amine. This application note offers in-depth procedural details, mechanistic insights, process optimization considerations, and comprehensive analytical characterization data to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Strategic Overview: Retrosynthetic Analysis and Rationale

The successful large-scale synthesis of a target molecule hinges on a strategic selection of the synthetic route. Key factors include the availability and cost of starting materials, the robustness and scalability of each reaction step, and the ease of purification.

Retrosynthetic Approach

Our retrosynthetic analysis identified two primary pathways for the construction of this compound. The chosen strategy focuses on the late-stage introduction of the amine functionality to a pre-functionalized imidazole core, which provides superior control and avoids potential side reactions.

Retrosynthesis target This compound intermediate_aldehyde 1-Ethyl-1H-imidazole-2-carbaldehyde target->intermediate_aldehyde Reductive Amination start_imidazole 1-Ethyl-1H-imidazole intermediate_aldehyde->start_imidazole C2-Formylation Workflow cluster_0 Part A: Aldehyde Synthesis cluster_1 Part B: Amine Synthesis A1 Reactor Setup (Flame-dried, N2 atm) A2 Charge 1-Ethylimidazole & Anhydrous THF A1->A2 A3 Cool to -78°C A2->A3 A4 Slow Addition of n-BuLi A3->A4 A5 Formylation with DMF at -78°C A4->A5 A6 Quench with NH4Cl A5->A6 A7 Aqueous Work-up & Extraction A6->A7 A8 Vacuum Distillation A7->A8 B1 Charge Aldehyde, NH4OAc, MeOH A8->B1 Intermediate Product B2 Reflux (Imine Formation) B1->B2 B3 Cool to 0°C B2->B3 B4 Portion-wise Addition of NaBH4 B3->B4 B5 Aqueous Work-up (Basify) & Extraction B4->B5 B6 Vacuum Distillation B5->B6 QC QC Analysis (NMR, MS, GC) B6->QC Final Product

Application Notes and Protocols: Synthesis of Bioactive Scaffolds via Reaction of (1-ethyl-1H-imidazol-2-yl)methanamine with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a crucial component in the design of novel therapeutic agents. The derivatization of the imidazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2]

One of the most effective strategies for elaborating on the imidazole scaffold is through the reaction of imidazole-containing primary amines with aldehydes. These reactions primarily lead to the formation of Schiff bases (imines) or, through subsequent reduction, stable secondary amines. Imidazole-based Schiff bases and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This guide provides detailed protocols and insights into the reaction of (1-ethyl-1H-imidazol-2-yl)methanamine with various aldehydes, offering a pathway to new classes of potentially bioactive molecules.

Chemical Principles and Reaction Mechanisms

The reaction between a primary amine, such as this compound, and an aldehyde proceeds through a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine, also known as a Schiff base. This reaction is typically acid-catalyzed and reversible.[4]

The resulting imine can be isolated as the final product or can be further reduced in a subsequent step or in situ to the corresponding secondary amine. This two-step process, often performed in a single pot, is known as reductive amination.[4][5] Reductive amination is a powerful tool in medicinal chemistry for the construction of complex amine derivatives.

Reaction Pathway:

Reaction_Pathway Amine This compound Intermediate Hemiaminal Intermediate Amine->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Imine Schiff Base (Imine) Intermediate->Imine - H2O Amine_Product Secondary Amine Imine->Amine_Product + [H] (Reduction)

Caption: General reaction pathway for the formation of Schiff bases and secondary amines.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of imidazole-containing Schiff bases and their subsequent reduction.[3][5][6] Researchers should optimize these conditions for their specific aldehyde substrates.

Protocol 1: Synthesis of N-((1-ethyl-1H-imidazol-2-yl)methyl)arylideneamine (Schiff Base Formation)

This protocol describes the synthesis of a Schiff base from this compound and a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add this compound (1.0 mmol, 1.0 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The formation of the more nonpolar imine product should be observed.

  • Isolation: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Expected Characterization Data for N-((1-ethyl-1H-imidazol-2-yl)methyl)-4-chlorobenzylideneamine:

Technique Expected Features
FT-IR (cm⁻¹) ~1630-1650 (C=N stretch), ~3100 (aromatic C-H stretch), ~1590 (C=C aromatic stretch)
¹H NMR (ppm) Singlet for the imine proton (-N=CH-) around 8.0-8.5 ppm, signals for the aromatic protons, and characteristic signals for the 1-ethyl-1H-imidazol-2-ylmethyl moiety.
¹³C NMR (ppm) Signal for the imine carbon (-N=CH-) around 160-170 ppm, signals for the aromatic carbons, and signals for the carbons of the 1-ethyl-1H-imidazol-2-ylmethyl group.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
Protocol 2: One-Pot Reductive Amination

This protocol details the synthesis of a secondary amine via a one-pot reductive amination procedure.

Materials:

  • This compound

  • Aliphatic or aromatic aldehyde (e.g., benzaldehyde)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Imine Formation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 mmol) and dissolve it in DCE or THF (0.1-0.2 M). Add this compound (1.0-1.2 eq.) and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.). A slight exotherm may be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 1-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final secondary amine product by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Workflow for One-Pot Reductive Amination:

Reductive_Amination_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Aldehyde and Amine in Solvent B Stir at RT (Imine Formation) A->B C Add NaBH(OAc)3 B->C D Monitor Reaction C->D E Quench with NaHCO3 D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterization H->I Purified Product

Caption: Step-by-step workflow for the one-pot reductive amination protocol.

Data Presentation: Representative Aldehyde Substrates

The following table provides a non-exhaustive list of aldehyde substrates that can be used in reactions with this compound, along with the expected type of product.

Aldehyde Substrate Structure Product Type Potential Application Notes
BenzaldehydeC₆H₅CHOSchiff Base or Secondary AmineA fundamental building block for exploring the impact of the core scaffold on biological activity.
4-HydroxybenzaldehydeHOC₆H₄CHOSchiff Base or Secondary AmineThe hydroxyl group can act as a hydrogen bond donor, potentially enhancing binding to biological targets.
4-NitrobenzaldehydeO₂NC₆H₄CHOSchiff Base or Secondary AmineThe electron-withdrawing nitro group can modulate the electronic properties of the molecule and may impart specific biological activities.
2-FuraldehydeC₄H₃OCHOSchiff Base or Secondary AmineIncorporation of a furan ring, a common pharmacophore, can lead to compounds with antimicrobial or anticancer properties.
CinnamaldehydeC₆H₅CH=CHCHOSchiff Base or Secondary AmineThe α,β-unsaturated system provides an additional site for chemical modification or interaction with biological macromolecules.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. To ensure the validity of the experimental results, the following self-validating steps are crucial:

  • Confirmation of Starting Material Purity: The purity of this compound and the aldehyde should be confirmed by appropriate analytical techniques (e.g., NMR, GC-MS) before use.

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is essential to determine the reaction endpoint and to identify the formation of any side products.

  • Thorough Characterization: The structure of the final product must be unequivocally confirmed by a combination of spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry).

  • Reproducibility: Key experiments should be repeated to ensure the reliability and reproducibility of the obtained results.

Conclusion

The reaction of this compound with aldehydes offers a versatile and efficient route to a diverse range of imidazole-based Schiff bases and secondary amines. These compounds are valuable scaffolds for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore the potential of these promising molecules in drug discovery and development.

References

A Robust, Optimized HPLC Method for the Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine: Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-ethyl-1H-imidazol-2-yl)methanamine. The inherent physicochemical properties of this molecule—a polar, basic primary amine with an imidazole moiety—present unique analytical challenges, including poor retention on traditional reversed-phase columns and peak tailing. This guide provides a logical, step-by-step strategy for method development, from initial analyte characterization and selection of chromatographic conditions to final method validation. We explain the scientific rationale behind each decision, ensuring the final protocol is not only effective but also scientifically sound and self-validating. This document is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for the analysis of this compound and structurally similar molecules.

Analyte Characterization & Strategic Implications

A thorough understanding of the analyte's properties is the foundation of efficient method development. This compound is a small molecule characterized by several key features that dictate the analytical strategy.

  • Structure and Polarity: The molecule contains a hydrophilic primary amine and a polar imidazole ring. The predicted XLogP value is approximately -0.8, indicating high water solubility[1]. This property suggests that achieving sufficient retention on a standard C18 column will require a highly aqueous mobile phase.

  • Basicity (pKa): The molecule possesses two basic centers: the primary amine and the sp2-hybridized nitrogen of the imidazole ring. The conjugate acid of imidazole has a pKa of approximately 7.0, while aliphatic primary amines typically have pKa values in the range of 9-11[2]. This basic nature is a critical factor, as interactions between the protonated analyte and residual acidic silanols on the silica backbone of the stationary phase can lead to severe peak tailing.

  • UV Absorbance: The imidazole ring provides a chromophore necessary for UV detection. Imidazole itself exhibits a UV maximum around 209 nm[2][3]. While substitutions can shift this maximum, scouting for an optimal detection wavelength between 210 nm and 280 nm is a prudent starting point. For this method, a lower wavelength is likely to provide the greatest sensitivity.

These characteristics collectively point towards a reversed-phase HPLC method using an acidic mobile phase to control ionization and improve peak shape, coupled with a stationary phase designed to minimize secondary silanol interactions.

HPLC Method Development and Optimization

Our strategy follows a logical progression, beginning with initial screening and systematically refining critical parameters to achieve optimal separation.

Initial Chromatographic Conditions & Rationale

The initial conditions were selected based on the analyte's properties.

ParameterInitial ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmA standard C18 provides a good starting point for reversed-phase. High-purity, end-capped silica is crucial to minimize silanol interactions with the basic analyte.
Mobile Phase A 0.1% Formic Acid in WaterCreates an acidic environment (pH ~2.7) to ensure full protonation of the analyte, promoting good peak shape and a single ionic state.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with a low UV cutoff, ideal for detection at lower wavelengths.
Gradient 5% to 95% B in 15 minutesA broad "scouting" gradient is essential to determine the approximate elution conditions and identify any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.
Detection Diode Array Detector (DAD), 210 nm210 nm is chosen based on the imidazole chromophore. A DAD allows for the verification of peak purity and determination of the optimal detection wavelength.
Injection Vol. 10 µLA standard volume for initial screening.
Optimization of Critical Parameters

The scouting run confirmed that the analyte is highly polar, eluting early in the gradient. The subsequent optimization focused on increasing retention and ensuring symmetrical peak shape.

  • pH and Buffer Selection: While 0.1% formic acid provided an acceptable peak shape, a phosphate buffer at pH 3.0 was evaluated to provide more robust pH control. A mobile phase consisting of 25 mM potassium phosphate (pH 3.0) and acetonitrile was found to offer superior peak symmetry and reproducibility. This is a common strategy for separating basic imidazole compounds[4][5][6].

  • Gradient Refinement: Based on the scouting run, the analyte eluted at a low ACN percentage. A shallower gradient was developed to improve resolution from any early-eluting impurities. The gradient was optimized to start at a low organic concentration and increase slowly.

  • Wavelength Optimization: The DAD spectrum of the analyte peak was evaluated. The maximum absorbance was confirmed to be at 212 nm, which was selected as the monitoring wavelength for all subsequent experiments to ensure maximum sensitivity.

Diagram: Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment Analyte Analyte Characterization (Polarity, pKa, UV) Screening Initial Parameter Screening (C18, Acidic Mobile Phase, Broad Gradient) Analyte->Screening Evaluation1 Evaluate Initial Results (Retention, Peak Shape) Screening->Evaluation1 Optimize_pH Optimize Mobile Phase (pH & Buffer Control) Evaluation1->Optimize_pH Poor Peak Shape Optimize_Grad Refine Gradient Profile (Shallow Gradient for Resolution) Evaluation1->Optimize_Grad Poor Retention Optimize_pH->Optimize_Grad Optimize_WL Optimize Detection Wavelength Optimize_Grad->Optimize_WL FinalMethod Final Optimized Method Optimize_WL->FinalMethod

Caption: Workflow for HPLC Method Development.

Final Optimized Method and System Suitability

The systematic optimization process yielded the following robust analytical method.

Optimized Chromatographic Parameters
ParameterOptimized Condition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 212 nm
Injection Vol. 10 µL
Analyte RT ~8.5 minutes
System Suitability Testing (SST) Protocol

To ensure the validity of the analytical results, a system suitability test must be performed before any sample analysis. This protocol verifies that the chromatographic system is performing as expected.

Procedure: Prepare a standard solution of this compound at a concentration of 50 µg/mL. Inject this solution five consecutive times.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 3000Demonstrates column efficiency and separation power.
Repeatability (%RSD) %RSD for peak area ≤ 2.0%Confirms the precision of the injector and detector.

Detailed Analytical Protocol

Required Materials and Reagents
  • This compound reference standard

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade

  • Phosphoric Acid (H₃PO₄), ACS grade or higher

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Volumetric flasks and pipettes, Class A

  • 0.45 µm syringe filters (e.g., PTFE or PVDF)

Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: HPLC grade Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

Sample Preparation

For drug substance analysis, prepare a solution with a target concentration of 50 µg/mL using the same procedure as the Working Standard Solution. For other matrices, appropriate extraction or dilution protocols must be developed and validated. All samples must be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol (ICH Q2(R1) Framework)

The developed method must be validated to demonstrate its suitability for its intended purpose. The following protocol outlines the key validation parameters.

Diagram: Validation Protocol Flow

ValidationFlow Start Method Validation Protocol Specificity Specificity / Selectivity (Placebo, Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary pH, Temp, Flow Rate) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical Flow of the HPLC Method Validation Protocol.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank, placebo, and stressed samples (acid, base, peroxide, heat, light).Peak must be free from interference at the retention time of the analyte. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The specified range for which the method is accurate and precise.
Accuracy Spike placebo with analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.5% for intermediate precision.
LOD & LOQ Based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope.LOD and LOQ to be determined and reported.
Robustness Vary key parameters (e.g., pH ±0.2, Column Temp ±5°C, Flow Rate ±0.1 mL/min).System suitability criteria must be met. Analyte %RSD should not significantly change.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust HPLC method for the challenging compound this compound. By carefully considering the analyte's physicochemical properties, a reversed-phase method using a C18 column with an acidic phosphate buffer was optimized to achieve excellent peak shape, adequate retention, and high sensitivity. The provided protocols for system suitability and method validation ensure that the method is reliable and fit for purpose in regulated environments. This comprehensive guide serves as a valuable resource for analysts working with this and other polar basic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-ethyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Drawing on established chemical principles and field-proven techniques, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

A1: The purification of this compound presents unique difficulties due to its bifunctional nature. It possesses a basic primary amine and an imidazole ring, both of which can interact strongly with standard purification media.[1] The primary amine and the imidazole nitrogen are basic sites that can lead to strong interactions with acidic stationary phases like silica gel, often resulting in significant tailing and poor separation during column chromatography.[2][3]

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities largely depend on the synthetic route. However, common contaminants often include unreacted starting materials, such as 1-ethyl-1H-imidazole-2-carbaldehyde or its precursors, and over-alkylated byproducts. If the synthesis involves reductive amination, incomplete reaction may leave behind the starting aldehyde and the corresponding imine intermediate.[3]

Q3: How should I handle and store this compound?

A3: As a free base, the compound may be an oil or low-melting solid that is susceptible to oxidation and degradation.[3][4] For long-term storage, it is highly recommended to store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon) at 2-8°C, protected from light.[4] Solutions should ideally be prepared fresh for each experiment. If short-term storage of a solution is necessary, store it at -20°C.[4] For easier handling and improved stability, converting the purified free base to its dihydrochloride salt is a common and effective strategy.[3][5][6]

Q4: What is the best way to monitor the purification process by Thin-Layer Chromatography (TLC)?

A4: A mobile phase consisting of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v) with a small addition of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.5-1%) is typically effective. The basic modifier is crucial to prevent streaking on the silica TLC plate. Visualization can be achieved using UV light (if the molecule is UV active), followed by staining with ninhydrin (for the primary amine) or potassium permanganate.

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification of this compound and provides actionable solutions.

Issue 1: Significant Tailing and Poor Separation in Column Chromatography
  • Question: My compound is streaking down the silica gel column, and I can't separate it from a closely eluting impurity. What should I do?

  • Root Cause Analysis: The basic nitrogen atoms in your compound interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes tailing, which broadens the peaks and leads to co-elution with impurities.[2][3]

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base, such as triethylamine (TEA) or pyridine, into your mobile phase.[2][3] The modifier competes with your product for the acidic sites on the silica, leading to sharper peaks and improved resolution.

    • Switch to a Different Stationary Phase: For strongly basic compounds, using neutral or basic alumina can be more effective than silica gel, as it lacks the acidic surface that causes tailing.[2]

    • Dry Loading: Instead of loading the sample dissolved in a solvent, pre-adsorb the crude material onto a small amount of silica gel or Celite. Evaporate the solvent and load the resulting dry powder onto the column. This technique often results in a more concentrated starting band and sharper separation.[2]

Issue 2: Low Recovery Yield After Purification
  • Question: My yield after column chromatography or acid-base extraction is much lower than expected. Where could my product be going?

  • Root Cause Analysis: Product loss can occur at multiple stages. During acid-base extraction, incomplete protonation or deprotonation can leave the product in the wrong layer.[7] During chromatography, irreversible adsorption onto the stationary phase can occur, especially if the silica is highly acidic.

  • Solutions:

    • Optimize Acid-Base Extraction: When extracting the amine into the aqueous acidic layer, ensure the pH is sufficiently low (pH < 2) to fully protonate the compound. Conversely, when recovering the free base, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the ammonium salt.[7] Use a pH meter or pH paper to verify.

    • Prevent Irreversible Adsorption: Deactivate the silica gel by using a mobile phase containing a basic modifier as described in Issue 1. This minimizes strong, irreversible binding.

    • Thorough Fraction Analysis: Carefully monitor all collected fractions by TLC to ensure you are not prematurely discarding fractions that contain your product, especially those in the "tail" of the elution band.

Issue 3: Product is an Oil and Difficult to Handle or Characterize
  • Question: I've successfully purified my compound, but it's a sticky oil that is hard to weigh accurately and seems to degrade over time. How can I improve its physical properties?

  • Root Cause Analysis: Many amine free-bases, especially those with smaller alkyl groups, are liquids or low-melting solids at room temperature.[3] This physical form can be inconvenient for handling and storage.

  • Solution:

    • Salt Formation: Convert the purified free base into a stable, crystalline salt. The dihydrochloride salt is a common choice for this compound.[5][6] This is typically achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl (e.g., HCl in ether or dioxane). The resulting precipitate can be isolated by filtration, washed with a cold solvent, and dried under vacuum to yield a stable, weighable solid.[3]

Data Summary & Workflow Visualization

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.[8]
Neutral or Basic AluminaAlternative for highly basic compounds to prevent tailing.[2]
Mobile Phase Gradient of 0-10% Methanol in DichloromethaneGood starting point for eluting polar amines.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silica sites, preventing tailing.[2][3]
Loading Technique Dry LoadingPromotes sharper bands and better separation.[2]

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound extraction Perform Acid-Base Extraction start->extraction Initial Cleanup column Perform Column Chromatography extraction->column Remove non-basic impurities purity_check1 Assess Purity (TLC, LC-MS) column->purity_check1 salt Consider Salt Formation & Recrystallization purity_check1->salt Purity < 98% or is an oil final Pure Product purity_check1->final Purity > 98% purity_check2 Assess Purity (TLC, LC-MS) purity_check2->column Repurify purity_check2->final Purity > 99% & Solid salt->purity_check2 Purification_Workflow A Crude Product in Organic Solvent B Wash with 1M HCl (aq) (Product moves to aqueous layer) A->B C Basify Aqueous Layer (pH > 10) B->C D Extract with DCM (Product moves to organic layer) C->D E Dry & Concentrate D->E F Purify by Flash Chromatography (DCM/MeOH + 1% TEA) E->F G Combine Pure Fractions & Concentrate F->G H Dissolve Purified Oil in Ether G->H I Add HCl in Dioxane/Ether H->I J Filter & Dry Solid I->J K Pure Dihydrochloride Salt J->K

References

Technical Support Center: Synthesis of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-ethyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind frequently observed side products and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield is lower than expected, and my crude NMR spectrum shows a significant amount of unreacted starting material. What are the likely causes?

A1: This is a common issue that points to incomplete conversion. The root cause depends on your chosen synthetic route, which is typically either the reduction of a nitrile or the reductive amination of an aldehyde.

For Nitrile Reduction (using LiAlH₄ or Catalytic Hydrogenation):

  • Expertise & Experience: Incomplete reduction is often traced back to the quality and handling of the reagents or suboptimal reaction conditions. Lithium aluminium hydride (LiAlH₄) is notoriously reactive with atmospheric moisture, which rapidly deactivates it.[1][2][3] Similarly, catalytic activity (e.g., Raney Nickel) can be diminished by impurities or improper activation.

  • Troubleshooting Protocol:

    • Reagent Quality Check: Use freshly opened LiAlH₄ or titrate older batches to determine their active hydride content. For catalytic hydrogenation, ensure the catalyst is not expired and has been stored under the recommended conditions.

    • Solvent Purity: Always use anhydrous solvents, especially with LiAlH₄.[3] Residual water will quench the reagent, reducing the effective stoichiometry and halting the reaction.

    • Temperature Control: While LiAlH₄ reactions are often rapid, some sterically hindered nitriles may require gentle heating to go to completion. Conversely, ensure catalytic hydrogenations are run at the recommended temperature and pressure to ensure sufficient reactivity.[4]

    • Stoichiometry: A molar excess of the reducing agent is typically required. For LiAlH₄, a 1.5 to 2.0 molar equivalent is common for nitrile reductions.

For Reductive Amination:

  • Expertise & Experience: In one-pot reductive amination, the formation of the imine intermediate is a critical equilibrium step. If this equilibrium is not established before the reducing agent is consumed, or if the reducing agent is too reactive, you will isolate unreacted aldehyde.

  • Troubleshooting Protocol:

    • pH Control: Imine formation is pH-dependent. The reaction medium should be slightly acidic (pH 4-6) to catalyze imine formation without deactivating the amine nucleophile.

    • Sequential Addition: Consider a two-step approach. First, mix the aldehyde and ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol and stir for 1-2 hours to allow for imine formation. Then, add the reducing agent (e.g., sodium borohydride).

    • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] These reagents are less likely to reduce the starting aldehyde prematurely.

Q2: I've isolated my product, but characterization (LC-MS, NMR) indicates the presence of a significant impurity with approximately double the mass of my target amine. What is this side product and how can I avoid it?

A2: This impurity is almost certainly the secondary amine, bis((1-ethyl-1H-imidazol-2-yl)methyl)amine. Its formation is a classic side reaction in syntheses targeting primary amines.

  • Trustworthiness (Mechanism of Formation): This side product arises when the desired primary amine product, being a potent nucleophile, attacks the reactive imine intermediate generated in situ. This forms a new, larger iminium ion which is then reduced along with the primary imine, leading to the secondary amine. This is particularly prevalent in catalytic hydrogenations of nitriles where ammonia is sometimes added to suppress this side reaction.[6]

    Side_Product_Formation SM Imine Intermediate [R-CH=NH] PA Primary Amine (Product) [R-CH₂-NH₂] SM->PA SA_Int Secondary Amine Intermediate PA->SM SA Secondary Amine (Side Product) [ (R-CH₂)₂-NH ] SA_Int->SA Reduction reductant [H] reductant->SM reductant2 [H] reductant2->SA_Int

    Caption: Formation of secondary amine via product attack on the imine intermediate.

  • Authoritative Grounding & Mitigation Strategies:

    • Use Excess Ammonia: When performing reductive amination or catalytic hydrogenation of a nitrile, using a large excess of the ammonia source (e.g., liquid ammonia, or ammonium hydroxide in ethanol) can outcompete the primary amine product in reacting with the imine intermediate, thus favoring the desired product.[6]

    • Slow Addition of Aldehyde/Nitrile: In a reductive amination setup, slowly adding the starting aldehyde to a mixture of the ammonia source and the reducing agent ensures that the aldehyde concentration remains low, minimizing the rate of the undesired side reaction.

    • Purification: If the secondary amine does form, it can often be separated from the primary amine by column chromatography. Due to the difference in polarity and basicity, a careful gradient elution can provide the pure primary amine.

Q3: My crude product contains a species that lacks a nitrogen in the aminomethyl group; NMR and MS suggest it's an alcohol, (1-ethyl-1H-imidazol-2-yl)methanol. How did this form?

A3: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of a carbonyl group, which can either be your starting material or an intermediate.

  • Expertise & Experience (Causality):

    • Route 1 (Reductive Amination): If you are using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it can directly reduce the starting 1-ethyl-1H-imidazole-2-carbaldehyde before it has a chance to form the imine with ammonia. This is a competing reaction pathway.[5]

    • Route 2 (Nitrile Reduction): During the workup of a LiAlH₄ reaction, the intermediate aluminate complex can be hydrolyzed. If the quenching procedure is not carefully controlled (e.g., too rapid, non-homogenous), the intermediate imine can hydrolyze to the aldehyde, which is then immediately reduced by any remaining active hydride to the alcohol.

  • Troubleshooting & Prevention Protocol:

RouteIssueRecommended Action
Reductive Amination Premature aldehyde reductionUse an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃. These are less reactive towards aldehydes at the slightly acidic pH required for imine formation.[5]
Reductive Amination Suboptimal imine formationPre-form the imine by stirring the aldehyde and ammonia source for 1-2 hours before introducing the reducing agent. This shifts the equilibrium towards the intermediate.
Nitrile Reduction (LiAlH₄) Improper workupPerform a Fieser workup: cool the reaction to 0 °C and sequentially add water, then 15% aqueous NaOH, then more water, in a precise ratio relative to the LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure carefully precipitates the aluminum salts, minimizing unwanted side reactions.

References

Technical Support Center: Crystallization of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of (1-ethyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this and structurally related imidazole-based amines. Given that this compound is a primary amine with a polar imidazole core, it presents unique crystallization challenges, often manifesting as a liquid or low-melting solid that is prone to "oiling out".[1]

This document provides in-depth troubleshooting strategies and detailed protocols grounded in established crystallographic and organic chemistry principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the crystallization strategy for this compound.

Q1: What are the primary challenges in crystallizing this compound?

The primary challenges stem from its molecular structure: a flexible ethyl group, a primary amine capable of strong hydrogen bonding, and a polar imidazole ring. This combination can lead to several issues:

  • Low Melting Point: The compound is often a liquid or a low-melting oily solid at room temperature, making crystallization difficult.[1]

  • High Solubility: The polar amine and imidazole groups can make the compound highly soluble in common polar solvents, making it difficult to achieve the supersaturation needed for crystallization.[2]

  • "Oiling Out": This is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[3][4] This occurs when the solution is too concentrated or cooled too quickly.[3][4]

  • Hygroscopicity: Amines can be hygroscopic, and absorbed water can act as an impurity, inhibiting crystal growth.

Q2: Should I crystallize the freebase or convert it to a salt first?

For amines that are difficult to crystallize, converting the freebase to a salt is a highly effective and recommended strategy.[3][5] The rationale is that salts typically have:

  • Higher Melting Points: The ionic character of a salt leads to a more stable crystal lattice, resulting in a higher melting point and a greater tendency to crystallize as a solid.

  • Reduced Solubility: Salt formation alters the compound's polarity, often reducing its solubility in common organic solvents and making recrystallization more straightforward.

  • Improved Crystal Habit: Salts often form well-defined, less problematic crystals compared to their freebase counterparts.

The most common and effective salt is the hydrochloride (HCl) salt, which can be prepared by treating a solution of the amine with HCl (e.g., as a solution in diethyl ether or isopropanol).[3][6]

Q3: How do I select an appropriate solvent system?

The golden rule of crystallization is that the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or colder.[7][8] For this compound (or its salt), a systematic screening approach is best.

  • For the Freebase: Start with moderately polar solvents where the amine is likely to have the desired solubility profile. Good candidates include ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.[3]

  • For the Salt Form (e.g., HCl salt): Salts are more polar and often crystallize well from polar protic solvents like ethanol, isopropanol, or methanol, often with the addition of a less polar anti-solvent like diethyl ether or ethyl acetate to induce precipitation.[6]

The following table provides a starting point for solvent selection.

Solvent ClassExample SolventsBoiling Point (°C)PolarityTypical Use Case
Alcohols Methanol, Ethanol65, 78HighGood for dissolving polar salts; often used with an anti-solvent.[8]
Esters Ethyl Acetate77MediumA versatile solvent for many freebase amines and imidazoles.[3][4]
Aromatics Toluene111LowCan be effective for less polar freebases, promotes good crystal growth.[8]
Ethers Diethyl Ether, THF35, 66LowOften used as an anti-solvent to induce crystallization from a more polar solvent.[9][10]
Alkanes Hexanes, Heptane69, 98Very LowPrimarily used as anti-solvents.[8]
Chlorinated Dichloromethane (DCM)40MediumGood for initial dissolution, often paired with a non-polar anti-solvent.[11]

Part 2: Detailed Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Issue 1: My compound is "oiling out" instead of crystallizing.

"Oiling out" is a common problem where the solute separates as a liquid. This happens when the concentration of the solute is so high that it becomes immiscible with the solvent at a temperature above its own melting point.

Causality & Solutions:
  • Reduce Supersaturation: The solution is likely too concentrated.

    • Action: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the concentration, then allow it to cool slowly again.[3][12]

  • Slow Down the Cooling Rate: Rapid cooling favors oil formation over the ordered process of crystal lattice formation.[3][7]

    • Action: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop. Allow it to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or freezer.

  • Use a Seed Crystal: A seed crystal provides a template for proper crystal lattice growth.

    • Action: If you have any solid material, add a tiny speck to the supersaturated solution just as it begins to cool. If no solid is available, try scratching the inside of the flask with a glass rod at the air-liquid interface to create microscopic imperfections that can initiate crystallization.[7]

  • Change the Solvent System: A different solvent may have a more favorable solubility curve.

    • Action: Try a solvent with a lower boiling point to reduce the risk of oiling out, as the material is less likely to come out of solution above its melting point.[8] Alternatively, use a solvent/anti-solvent system where the compound is less soluble.

Issue 2: The compound remains dissolved even after cooling.

If no solid or oil appears after the solution has cooled completely, the solution is not sufficiently supersaturated.

Causality & Solutions:
  • Excess Solvent: Too much solvent was used initially.[12]

    • Action: Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator can be used for precise removal.[12] Allow the more concentrated solution to cool again.

  • High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Action 1 (Anti-Solvent Addition): While stirring the solution at room temperature, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the original solvent to redissolve the cloudiness, and then allow the mixture to stand undisturbed. Crystals should form at the interface or as the solvents slowly diffuse.[11]

    • Action 2 (Vapor Diffusion): This is an excellent method for small quantities.[13] Dissolve your compound in a minimal amount of a good, less volatile solvent (e.g., DCM or Toluene) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow, high-quality crystal growth.[9][10]

Issue 3: The freebase amine simply will not crystallize.

If the freebase consistently oils out or remains in solution despite trying the above techniques, it is a prime candidate for salt formation.

Causality & Solutions:

The freebase amine is likely a liquid or a very low-melting solid, and its intermolecular forces are not strong enough to form a stable crystal lattice easily.

  • Action: Convert to a Hydrochloride Salt. This is the most robust solution. The resulting ionic ammonium salt will be a solid with a much higher melting point and different solubility properties, making it significantly easier to crystallize.[3][5][6] See Protocol 2 for a detailed methodology.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place a small amount (10-20 mg) of your purified compound into several small test tubes.

  • Testing Solubility: To each tube, add a different test solvent (see table above) dropwise at room temperature, vortexing after each addition. Note which solvents dissolve the compound readily and which do not.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a warm water bath. If the compound dissolves when hot, it is a potential crystallization solvent.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe which tubes produce a crystalline solid. The best solvent is one that dissolves the compound completely when hot but yields a large amount of crystals when cold.

Protocol 2: Salt Formation & Crystallization (HCl Salt)
  • Dissolve the Amine: Dissolve the purified this compound freebase in a suitable anhydrous solvent in which the resulting salt will be poorly soluble. Anhydrous diethyl ether or ethyl acetate are excellent starting points.

  • Acid Addition: While stirring the solution, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or HCl in isopropanol).

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. If it does not, the solution may be too dilute; try reducing the volume or adding an anti-solvent like hexane.

  • Isolation: Collect the solid salt by vacuum filtration, washing it with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Recrystallization of the Salt: The isolated salt can now be recrystallized. Common solvents for amine salts include alcohols (ethanol, isopropanol) or alcohol/ether mixtures. Perform a solvent screen (Protocol 1) on the salt to find the optimal system.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Outcomes

This decision tree illustrates the logical steps to take based on the outcome of an initial crystallization attempt.

G start Dissolve Compound in Minimal Hot Solvent cool Cool Slowly to RT, Then Ice Bath start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Good Quality oil Compound 'Oils Out' outcome->oil Liquid Phase nothing Stays in Solution outcome->nothing Clear Solution success Success: Isolate & Dry Crystals crystals->success sol_oil1 Re-heat, Add More Solvent (5-10% volume) oil->sol_oil1 sol_oil2 Slow Down Cooling Rate (Insulate Flask) oil->sol_oil2 If oiling persists sol_oil3 Try Seed Crystal or Scratch Flask oil->sol_oil3 If oiling persists sol_nothing1 Evaporate Some Solvent & Re-cool nothing->sol_nothing1 sol_nothing2 Add Anti-Solvent (e.g., Hexane) nothing->sol_nothing2 If still no crystals sol_nothing3 Attempt Vapor Diffusion nothing->sol_nothing3 For small scale sol_oil1->cool salt If Problems Persist: Convert to Salt (Protocol 2) sol_oil3->salt sol_nothing1->cool sol_nothing3->salt

Caption: Decision tree for troubleshooting common crystallization issues.

Diagram 2: Workflow for Salt Formation

This diagram shows the sequential process for converting a problematic freebase amine into a more easily crystallized salt.

G cluster_freebase Step 1: Freebase Preparation cluster_reaction Step 2: Salt Formation cluster_isolation Step 3: Isolation & Recrystallization start Start with Purified Freebase Amine dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->dissolve add_acid Slowly Add 1 eq. HCl (in Ether or IPA) dissolve->add_acid precipitate Precipitate Forms add_acid->precipitate filtrate Isolate Salt via Vacuum Filtration precipitate->filtrate recrystallize Recrystallize Salt from Optimal Solvent (e.g., Ethanol) filtrate->recrystallize end_node High-Quality Crystals of Salt recrystallize->end_node

Caption: Workflow for amine salt formation and subsequent crystallization.

References

Technical Support Center: Ensuring the Stability of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-ethyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this valuable compound during your experiments. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule's Vulnerabilities

This compound possesses two key functional groups that are susceptible to degradation: a primary aliphatic amine and an imidazole ring. The primary amine is a nucleophilic and basic site prone to oxidation, while the electron-rich imidazole ring can also undergo oxidation and is sensitive to photodegradation. This guide will address the potential decomposition pathways and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by four factors:

  • Atmosphere: Exposure to atmospheric oxygen can lead to oxidation of both the primary amine and the imidazole ring.

  • Light: The imidazole ring is susceptible to photodegradation, particularly when in solution.

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways.

  • pH: The stability of the compound can be influenced by pH, with both strongly acidic and basic conditions potentially promoting degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions, summarized in the table below.

Storage FormatRecommended TemperatureAtmosphereLight Conditions
Solid -20°C[1]Inert gas (Argon or Nitrogen)Protected from light (amber vial)
In Solution -80°C (for long-term) or -20°C (for short-term)[2]Inert gas (sparge solvent)Protected from light (amber vial)

Q3: I'm observing variable results in my experiments. Could compound instability be the cause?

A3: Yes, inconsistent experimental outcomes are a common symptom of compound degradation. If you are experiencing poor reproducibility, it is crucial to assess the stability of your stock solutions and handling procedures. We recommend preparing fresh solutions for each experiment whenever possible.

Troubleshooting Guide: Identifying and Preventing Decomposition

This section provides a question-and-answer formatted guide to address specific issues you may encounter.

Issue 1: My solution of this compound has developed a yellow tint.
  • Potential Cause: The development of a yellow color is often indicative of oxidative degradation. Both the primary amine and the imidazole ring can be oxidized, leading to the formation of chromophoric byproducts. This process can be accelerated by exposure to air and light. The primary amine can be oxidized to the corresponding imine, which can further hydrolyze to an aldehyde, or in some cases, be converted to a nitrile[2][3]. The imidazole ring itself is also susceptible to oxidation[2].

  • Preventative Measures:

    • Solvent Choice: Use deoxygenated solvents for preparing solutions. Aprotic solvents are generally preferred over protic solvents like water for long-term storage, as they can minimize proton-mediated degradation pathways. However, the basicity and stability of amines can be solvent-dependent[4][5][6].

    • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere of argon or nitrogen.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant can be considered, though compatibility must be verified.

Issue 2: I've noticed a loss of potency in my stock solution over time, confirmed by analytical testing.
  • Potential Cause: A gradual loss of potency is a clear sign of decomposition. This could be due to several factors, including slow oxidation, hydrolysis, or reaction with atmospheric carbon dioxide. Primary amines can react with CO2 to form carbamates, which can alter the compound's properties and potentially lead to further degradation[7].

  • Troubleshooting Workflow:

    G start Loss of Potency Observed check_storage Verify Storage Conditions (-20°C or -80°C, dark, inert atm) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh If conditions were suboptimal retest Retest in Assay prepare_fresh->retest stability_study Conduct Forced Degradation Study retest->stability_study If potency loss persists hplc_analysis Analyze by HPLC-MS stability_study->hplc_analysis identify_degradants Identify Degradation Products hplc_analysis->identify_degradants mitigate Implement Mitigation Strategy identify_degradants->mitigate

    Caption: Troubleshooting workflow for loss of compound potency.

Issue 3: I suspect metal-catalyzed decomposition from my experimental setup.
  • Potential Cause: Trace metal ions, such as copper, iron, and nickel, can catalyze the oxidation of primary amines[8][9][10]. These metals can be leached from stainless steel equipment or be present as impurities in reagents.

  • Preventative Measures:

    • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from metal contaminants.

    • Chelating Agents: If compatible with your experimental system, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration can sequester metal ions and prevent catalytic degradation.

    • Glassware: Use high-quality glass or PFA/FEP labware to minimize metal leaching.

Potential Decomposition Pathways

Understanding the likely degradation routes is key to preventing them.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • High-purity water and acetonitrile (ACN) for HPLC

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.

    • Control: Keep a sample of the stock solution at -20°C, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and detect any degradation products.

Data Analysis:

  • Calculate the percentage degradation of the parent compound under each stress condition.

  • Use the MS data to tentatively identify the mass of the degradation products, which can provide clues to their structures.

This proactive approach will provide invaluable information on the compound's stability profile, enabling you to design more robust experiments.

References

Technical Support Center: (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (1-ethyl-1H-imidazol-2-yl)methanamine. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile bidentate ligand and building block in their experimental workflows. While robust, the unique electronic and steric properties stemming from the interplay between the primary amine and the N-ethylated imidazole ring can lead to outcomes that may be unexpected to those unfamiliar with its specific reactivity profile.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions. It is designed to provide not only solutions but also the underlying chemical rationale to empower you to anticipate and overcome challenges.

Core Molecular Features & Reactivity Overview

This compound possesses two key functional groups that dictate its reactivity:

  • Primary Aminomethyl Group (-CH₂NH₂): A potent nucleophile and a primary coordination site for metal ions. Its basicity is influenced by the adjacent imidazole ring.

  • 1-Ethylimidazole Ring: An aromatic heterocycle with two nitrogen atoms. The N-1 position is blocked by an ethyl group, leaving the N-3 "pyridine-like" nitrogen as a key site for coordination and protonation. The C-2 position, to which the aminomethyl group is attached, is electron-rich, influencing the overall reactivity.

The proximity of these two groups allows the molecule to act as a strong bidentate (two-toothed) chelating agent, a property central to its utility but also a source of potential complications.

Section 1: FAQs - Storage, Handling, and Stability

This section addresses the most common initial questions regarding the physical and chemical stability of the compound.

Question 1: My freshly opened bottle of this compound is a pale yellow to brownish liquid, but the specification sheet says it should be colorless. Is it degraded?

Answer: Not necessarily. While the highly pure compound is typically colorless, it is prone to slight discoloration over time due to minor, often superficial, oxidation or reaction with atmospheric CO₂.

  • Causality: The primary amine is susceptible to slow air oxidation, which can form trace-level colored impurities. More commonly, the basic amine and imidazole nitrogens can react with atmospheric carbon dioxide to form carbamate or carbonate salts, which can alter the refractive index or trap other trace impurities, leading to a yellowish hue.

  • Troubleshooting Steps:

    • Assess Purity: Before use in a sensitive reaction, verify the purity by a suitable method (e.g., ¹H NMR, GC-MS). For most applications, especially in ligand synthesis, a slight coloration does not impact reactivity.

    • Degas Solvents: If using in an oxygen-sensitive reaction (e.g., with Pd or Cu catalysts), ensure all solvents are rigorously degassed to prevent further oxidation.

  • Preventative Measures: Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber glass bottle. For long-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation pathways.[1]

Question 2: I observe fuming or a "mist" when I open the bottle. Is this normal?

Answer: Yes, this is a common observation. The compound is a volatile amine and will react with moisture and carbon dioxide in the air. The "fumes" are typically a fine aerosol of carbonate or bicarbonate salts formed upon contact with the atmosphere. This is analogous to the behavior of other volatile amines like ethylenediamine.

  • Best Practice: Handle the compound in a well-ventilated fume hood. To minimize exposure to air, dispense the required amount quickly and promptly reseal the bottle under an inert atmosphere.

Question 3: What solvents are recommended for this compound?

Answer: The compound exhibits good solubility in a range of common organic solvents. The choice depends on the specific application.

Solvent ClassRecommended SolventsIncompatible or Poor SolventsRationale & Notes
Alcohols Methanol, Ethanol, IsopropanolExcellent solubility. Use anhydrous grades for moisture-sensitive reactions.
Chlorinated Dichloromethane (DCM), ChloroformCarbon TetrachlorideGood solubility. Be aware of potential reactivity with chloroform under basic conditions.
Ethers Tetrahydrofuran (THF), DioxaneDiethyl Ether (sparingly soluble)Good solubility. Ensure ethers are peroxide-free.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)Excellent solubility, suitable for a wide range of reactions.
Hydrocarbons Toluene, HexanesHexanes (low solubility)Moderately soluble in Toluene; poorly soluble in aliphatic hydrocarbons.
Water SolubleForms a basic solution. The compound is hygroscopic.

Section 2: Troubleshooting Guide - Synthesis & Purification

This section focuses on issues that may arise during the synthesis of this compound or its subsequent purification.

Issue 1: Low yield during synthesis from 1-ethyl-2-(chloromethyl)-1H-imidazole and ammonia.

Symptom: The reaction yields are consistently below 50%, with significant amounts of side products detected by TLC or GC-MS.

Causality: The primary amine product is a strong nucleophile, just like the ammonia reagent. It can compete with ammonia and react with the starting material (1-ethyl-2-(chloromethyl)-1H-imidazole) to form a dimeric secondary amine impurity.

Troubleshooting Workflow:

G start Low Yield Observed check_excess Was a large excess of Ammonia used? start->check_excess increase_nh3 Increase Ammonia excess (e.g., >10 equivalents in a pressure vessel) to favor primary amine formation. check_excess->increase_nh3 No check_temp Was the reaction temperature controlled? check_excess->check_temp Yes increase_nh3->check_temp lower_temp Run reaction at lower temperature (e.g., 0°C to RT) to reduce rate of dimerization. check_temp->lower_temp No check_addition How was the chloro-precursor added to the Ammonia solution? check_temp->check_addition Yes lower_temp->check_addition slow_addition Add the chloro-precursor slowly to the Ammonia solution to maintain high NH3 concentration locally. check_addition->slow_addition Bulk Addition success Yield Improved check_addition->success Slow Addition slow_addition->success

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Difficulty in removing impurities during purification by distillation.

Symptom: After vacuum distillation, the product is still contaminated with a higher-boiling impurity.

Causality: As mentioned in Issue 1, the most common impurity is the dimer, N,N-bis((1-ethyl-1H-imidazol-2-yl)methyl)amine. Its boiling point is significantly higher than the product's, but it can co-distill if the vacuum is not sufficiently high or if the distillation is performed too quickly. Other potential impurities can include unreacted starting materials or byproducts from alternative reaction pathways.[2][3]

  • Troubleshooting Steps:

    • Fractional Distillation: Use a short Vigreux column to improve separation efficiency.

    • Optimize Vacuum: Ensure a high vacuum (e.g., <1 mmHg) is maintained throughout the distillation.

    • Acid-Base Extraction: Before distillation, consider an acid-base workup. Dissolve the crude product in an organic solvent (like DCM) and wash with a dilute acid (e.g., 1M HCl). The desired amine and any amine impurities will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amines, free from non-basic impurities.[3] This will not, however, separate the desired primary amine from the secondary amine impurity.

Section 3: Troubleshooting Guide - Unexpected Reactivity in Applications

This section covers unexpected outcomes when using the title compound as a ligand or reactant.

Issue 3: An unexpected, intense color change (e.g., to deep blue, green, or purple) occurs upon adding the ligand to a metal salt solution (e.g., Cu²⁺, Co²⁺, Ni²⁺).

Symptom: The resulting metal complex solution is much more intensely colored than expected for a simple aquo-complex.

Causality: This is not necessarily an "unexpected" reaction but rather the expected and primary function of the molecule. This compound is a strong chelating agent.[4][5][6] The two nitrogen atoms—one from the primary amine and one from the imidazole ring (N-3)—bind strongly to a single metal center, forming a stable five-membered ring. This chelation drastically alters the d-orbital splitting of the metal ion, leading to a significant change in its light absorption properties and thus, an intense color.

G cluster_reactants Reactants cluster_product Product M M²⁺ (e.g., Cu²⁺, Ni²⁺) (Pale Color) Complex [M(Ligand)₂]²⁺ (Intense Color) M->Complex Chelation Ligand Ligand (Colorless) Ligand->Complex

Caption: Chelation process leading to intense color formation.

  • Scientific Insight: The formation of this stable chelate is the desired outcome in coordination chemistry. The "unexpected" nature of the intense color is simply a visual confirmation of strong ligand field effects. If no color change is observed, it may indicate a problem with the metal salt's quality or that the reaction conditions (e.g., pH) are not suitable for complex formation.

Issue 4: A reaction involving an aldehyde or ketone fails or produces an unexpected byproduct.

Symptom: Attempting to use the aminomethylimidazole in a reaction (e.g., reductive amination) with a carbonyl compound results in a complex mixture or the formation of a stable, unwanted intermediate.

Causality: The primary amine readily reacts with aldehydes and ketones to form an imine (a Schiff base).[7] This is an expected equilibrium reaction. However, the resulting imine is conjugated with the imidazole ring, which can increase its stability. Furthermore, if a metal catalyst is present, the imine itself can act as a ligand, potentially sequestering the metal and inhibiting the desired catalytic cycle.

  • Troubleshooting Steps:

    • Reaction Sequence: For reductive aminations, ensure the imine formation is the desired first step. The reducing agent (e.g., NaBH₄, NaBH(OAc)₃) should be chosen carefully. Some reducing agents may react with the starting carbonyl.

    • Isolate the Imine: In some cases, it may be beneficial to pre-form and isolate the imine before proceeding to the next step. This allows for purification and characterization.

    • Catalyst Choice: If a metal catalyst is used for a subsequent step, consider its compatibility with the various nitrogen donors in the molecule. The bidentate nature of the starting material and the tridentate potential of the imine product can lead to catalyst inhibition.

Issue 5: A metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is inhibited or fails when using a substrate containing the this compound moiety.

Symptom: A typically robust catalytic reaction does not proceed, and the starting material is recovered.

Causality: The compound is an excellent ligand for many transition metals, including palladium, copper, and nickel, which are commonly used in cross-coupling reactions. It can act as a "ligand poison" by strongly binding to the metal center and displacing the phosphine or other ligands required for the catalytic cycle to operate. The stable five-membered chelate it forms with the metal is often a thermodynamic sink, effectively shutting down catalysis.

  • Preventative Measures & Solutions:

    • Protecting Groups: The most reliable solution is to protect the aminomethyl group before performing the cross-coupling reaction. A standard protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) will temporarily render the amine non-coordinating. The group can be removed in a subsequent step.

    • Increase Catalyst Loading: In some marginal cases, significantly increasing the catalyst and ligand loading might overcome the inhibition, but this is often inefficient and expensive.

    • Alternative Catalytic Systems: Investigate catalyst systems known to be more resistant to coordination by nitrogen ligands, although this is a less straightforward approach.

References

Technical Support Center: Optimization of Column Chromatography for (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of (1-ethyl-1H-imidazol-2-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this and structurally similar polar, basic compounds. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your separations effectively.

The primary difficulty in purifying this compound arises from its chemical nature. It contains both a primary amine and an imidazole ring, making it a basic compound. When using standard silica gel—the most common stationary phase—its acidic surface silanol groups (Si-OH) can strongly and often irreversibly bind to your basic analyte.[1][2] This interaction leads to common issues such as poor recovery, significant peak tailing, and even on-column degradation.[1][3][4]

This guide provides a robust baseline protocol, answers to frequently asked questions, and a detailed troubleshooting workflow to address these specific challenges.

Section 1: Baseline Protocol for Purifying this compound

This protocol is a validated starting point designed to mitigate the strong analyte-stationary phase interactions.

Experimental Protocol: Deactivated Silica Gel Flash Chromatography

  • Solvent System Selection (TLC):

    • Develop a mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare a TLC developing chamber with 95:5 DCM:MeOH. To this solvent system, add 0.5-1% Triethylamine (TEA).[3]

    • Spot your crude sample on a silica TLC plate.

    • Develop the plate. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.35.[5]

    • Adjust the MeOH percentage as needed to achieve the target Rf. More MeOH will increase the Rf.

  • Column Preparation (Slurry Packing):

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Create a slurry by adding your chosen initial mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA) to the silica gel until you have a pourable, homogenous mixture. The addition of a competing amine like TEA to the mobile phase is crucial to neutralize the acidic silica silanols.[1]

    • Pour the slurry into your column, ensuring no air bubbles are trapped.

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed, tapping the column gently to ensure even packing.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your solid-loaded sample.

    • Carefully add the solid-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with your initial mobile phase.

    • If separation from impurities is difficult, a gradient elution can be employed.[5] Gradually increase the polarity by slowly increasing the percentage of methanol in the mobile phase (e.g., move from 2% MeOH to 5% MeOH, then to 7%, etc.).

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. The use of a volatile base like TEA is advantageous as it can be easily removed during this step.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak so badly on a silica gel column? A1: Streaking, or peak tailing, is a classic sign of strong, non-ideal interactions between your analyte and the stationary phase.[4] this compound is a basic compound due to its amine and imidazole functionalities. The surface of standard silica gel is covered in acidic silanol groups (Si-OH). A strong acid-base interaction occurs, causing the molecules to "stick" and elute slowly and unevenly, resulting in a streak rather than a compact band.[1]

Q2: What is the exact role of Triethylamine (TEA) in the mobile phase? A2: Triethylamine (TEA) acts as a "silanol blocker" or a competing base.[1] Being a small, basic molecule, it is added in a small concentration (0.5-2%) to the mobile phase. It floods the column and preferentially interacts with the acidic silanol sites on the silica.[6] By occupying these sites, it prevents your more valuable target amine from binding strongly, allowing it to travel down the column more smoothly and elute as a sharper peak.[3][5]

Q3: Can I use another stationary phase besides silica gel? A3: Absolutely. If silica proves too problematic, there are excellent alternatives:

  • Neutral or Basic Alumina: Alumina lacks the strong acidity of silica and is often a better choice for purifying basic compounds.[7]

  • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with aminopropyl groups. It provides a mildly basic surface, which is ideal for purifying amines without requiring a basic modifier in the mobile phase, simplifying the purification process.[8]

Q4: My compound won't elute from the column, even with 20% Methanol in DCM. What should I do? A4: This indicates very strong, likely irreversible, adsorption to the silica gel. First, ensure you have added a basic modifier like TEA to your eluent. If you have, and the compound still doesn't elute, the interaction is too strong. At this point, you can try to salvage the material by "flushing" the column with a very strong solvent system, such as 90:10:1 DCM:MeOH:Ammonium Hydroxide, or by switching to a more suitable stationary phase like alumina for the next attempt.[2]

Section 3: Comprehensive Troubleshooting Guide

This section addresses specific experimental failures with a logical workflow to identify and solve the problem.

Problem: No product is recovered from the column.

  • Possible Cause 1: Irreversible adsorption onto the acidic silica gel.[2][7]

    • Solution: Your amine has permanently stuck to the column. For the current run, attempt to flush the column with a highly polar, basic solvent (e.g., DCM/MeOH with added ammonium hydroxide). For future runs, you must deactivate the silica by adding 1-2% TEA or ammonia to your eluent, or switch to a different stationary phase like neutral alumina or amine-functionalized silica.[7][8]

  • Possible Cause 2: The compound is eluting, but it is not visible on TLC.

    • Solution: Confirm your visualization method. While UV light (254 nm) is common, some compounds are not UV-active. Use a chemical stain like ninhydrin (for primary/secondary amines) or permanganate to visualize your TLC plates.

Problem: The compound elutes as a long, broad streak (tailing).

  • Possible Cause 1: Insufficient deactivation of silica gel.[3][4]

    • Solution: The concentration of your basic modifier (TEA) is too low to effectively block all the acidic silanol sites. Increase the concentration of TEA in your mobile phase to 1-2%. Ensure it is present in both the slurry-packing solvent and the elution solvent.

  • Possible Cause 2: Column overloading.

    • Solution: You have loaded too much crude material onto the column. As a rule of thumb, use at least 50-100g of silica for every 1g of crude product. Overloading prevents the formation of distinct bands, leading to poor separation and tailing.

Problem: The product is contaminated with impurities that had a similar Rf in the initial TLC.

  • Possible Cause 1: The chosen solvent system has poor selectivity.

    • Solution: Simple binary solvent systems like DCM/MeOH may not be sufficient. Try a different solvent system. For example, substituting ethyl acetate for DCM can sometimes alter the selectivity and improve separation. Running a gradient elution, where you start with a low polarity eluent and slowly increase it, can significantly improve the separation of closely eluting compounds.[5]

  • Possible Cause 2: The compound is degrading on the acidic silica.

    • Solution: The appearance of new spots post-column is a strong indicator of on-column degradation.[1] This is a critical issue that must be addressed by deactivating the silica with TEA or, more definitively, by switching to a non-acidic stationary phase like neutral alumina.

Section 4: Advanced Optimization Strategies

For challenging separations, the following table summarizes alternative approaches.

Stationary PhaseRecommended Mobile Phase SystemKey Considerations & Rationale
Silica Gel (Standard) DCM/MeOH + 1-2% Triethylamine Most common, but requires deactivation. The TEA blocks acidic silanol sites to prevent tailing and product loss.[1][3][5]
Neutral Alumina Hexane/Ethyl Acetate or DCM/MeOHExcellent for basic compounds. Alumina is not acidic, eliminating the need for basic modifiers and reducing the risk of degradation.[7]
Amine-Functionalized Silica Hexane/Ethyl Acetate or DCM/MeOHSimplifies purification. The basic surface is highly compatible with amine analytes, often providing sharp peaks without any mobile phase additives.[8]
Reversed-Phase (C18) Acetonitrile/Water + Buffer (e.g., Formic Acid or Ammonium Acetate)Used for highly polar compounds. Separation is based on hydrophobicity. Mobile phase pH control is critical to manage the ionization state of the amine for optimal retention.[9][10]
Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical path for diagnosing and resolving common issues encountered during the chromatography of this compound.

Troubleshooting_Workflow start Observed Problem problem1 Poor Separation Peak Tailing / Streaking start->problem1 problem2 Low or No Recovery start->problem2 problem3 New Spots on TLC Post-Column start->problem3 cause1a Insufficient Silanol Deactivation problem1:f1->cause1a Cause cause1b Poor Solvent Selectivity problem1:f0->cause1b Cause cause2a Irreversible Adsorption problem2:f0->cause2a Cause cause3a On-Column Degradation problem3:f0->cause3a Cause solution1a Increase TEA to 1-2% in Eluent cause1a->solution1a Solution solution1b Run a Slow Gradient Elution cause1b->solution1b Solution solution1c Try Alternative Solvent System cause1b->solution1c Solution solution2a Switch to Alumina or Amine-Silica cause2a->solution2a Primary Solution solution2b Pre-treat Silica with TEA cause2a->solution2b Alternative cause3a->solution2a Solution

Caption: Troubleshooting workflow for amine purification.

References

handling and safety precautions for (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-ethyl-1H-imidazol-2-yl)methanamine

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended as a technical support guide for experienced laboratory personnel. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the latest SDS for your specific product and adhere to your institution's established safety protocols.

Section 1: Compound Profile & Physical Properties

This compound and its related salts are specialized reagents. Due to the limited publicly available data for this specific molecule, some properties are extrapolated from closely related imidazole-containing compounds.

PropertyValue / InformationSource
IUPAC Name This compound-
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
Appearance Likely a liquid or low-melting solid at room temperature.[2]
Storage Temperature Recommended: 2-8°C or -20°C for long-term stability.[2][3]
Common Forms Available as a free base or as a dihydrochloride salt.[4]

Section 2: Hazard Identification & GHS Classification

The hazard profile for this compound is derived from data on structurally similar compounds, such as (1H-imidazol-2-yl)methanamine and other substituted imidazoles.[5][6] The imidazole core itself is classified as corrosive and can cause severe skin burns and eye damage.[7][8]

GHS PictogramSignal WordHazard Statements
alt text
alt text
Danger H302: Harmful if swallowed.[5][9]H314: Causes severe skin burns and eye damage.[7][8]H318: Causes serious eye damage.[6][10]H335: May cause respiratory irritation.[5][6]

This classification is based on analogous structures and represents a precautionary assessment. Users must refer to the vendor-specific SDS for definitive GHS classification.[11][12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be concerned with?

A: The primary hazards are its corrosive nature and potential toxicity. Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[7][8][10] Inhalation of aerosols or vapors may irritate the respiratory tract.[5][6] It is also classified as harmful if swallowed.[5][9] Given the data on the parent imidazole structure, there may be additional long-term health effects that warrant cautious handling.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A: A comprehensive PPE strategy is crucial. The following are minimum requirements:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure.[7] Ensure that a safety shower and an eyewash station are readily accessible.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles and a face shield for maximum protection against splashes.[7][13]

  • Skin Protection: A flame-resistant lab coat, fully buttoned, is required. Wear compatible chemical-resistant gloves (Nitrile rubber is a common choice, but always check the manufacturer's compatibility chart).[7][13] Use proper glove removal technique to avoid cross-contamination.[14]

  • Respiratory Protection: Not typically required when handled within a functioning fume hood. If there is a risk of generating aerosols or dusts outside of a hood, a NIOSH-approved respirator with the appropriate cartridge should be used.[7]

Q3: How should I properly store the solid compound and its solutions to ensure stability?

A: Proper storage is critical for both safety and experimental integrity.

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][15] For long-term stability and to prevent degradation from atmospheric moisture and oxygen, storing at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[16]

  • Solutions: Solutions of this compound are susceptible to degradation, especially from light and oxygen.[16] It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store aliquots in tightly sealed vials, protected from light (e.g., by wrapping in foil), at -20°C.[16] Avoid repeated freeze-thaw cycles.[16]

Q4: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[17] Reactions with these materials can be exothermic and violent, potentially generating hazardous byproducts.

Q5: What is the correct procedure for weighing the compound and preparing a solution?

A: Follow a systematic workflow to minimize exposure risk. See the workflow diagram in Section 5 for a visual guide.

  • Preparation: Don all required PPE before starting. Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing: If the compound is a solid, weigh it directly into a tared vial or flask within the fume hood to contain any dust. If it is a liquid, use a calibrated pipette or syringe.

  • Dissolving: Add the solvent slowly to the container with the compound. If necessary, cap the container and sonicate or vortex to dissolve. If heating is required, do so gently using a controlled heating mantle or water bath.

  • Labeling: Immediately label the container with the compound name, concentration, solvent, date, and your initials.

Q6: How do I handle a small spill of this compound?

A: For small spills (<100 mL) that you are trained and equipped to handle:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[18] Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): While not universally mandated, for amine compounds, a weak acid neutralizer can be used cautiously after absorption. Always check your institution's specific guidelines.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[17][18]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and wipe dry.[18]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's procedures.[7][17] For large spills, or any spill you are not comfortable handling, evacuate the area, close the door, and contact your institution's emergency response team immediately.[18]

Q7: What are the first aid measures in case of accidental exposure?

A: Immediate action is critical.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Section 4: Troubleshooting Experimental Issues

Q: My experimental results are inconsistent, or the compound shows lower-than-expected activity. Could this be a handling issue?

A: Yes, this is a common problem with amine-containing heterocyclic compounds and is often linked to compound degradation.[16]

  • Pillar of Instability 1: Oxidation: The amine functionality and potentially the imidazole ring can be susceptible to air oxidation, especially in solution. This can lead to the formation of inactive byproducts.

    • Solution: When preparing solutions or setting up reactions, consider using solvents that have been degassed via sparging with an inert gas like argon or nitrogen. Handle the compound under an inert atmosphere whenever possible.

  • Pillar of Instability 2: Light Exposure: Many complex organic molecules are light-sensitive.

    • Solution: Protect both the solid compound and its solutions from light by storing them in amber vials or by wrapping containers in aluminum foil.[16]

  • Pillar of Instability 3: Purity & Age: The compound may have degraded during previous storage or may contain impurities from synthesis.

    • Solution: Always use a freshly opened container or verify the purity of older stock material via an appropriate analytical method (e.g., NMR, LC-MS) before use. Prepare solutions fresh for each experiment to ensure consistent concentration and activity.[16]

Section 5: Standard Procedure Diagrams

Diagram 1: Workflow for Safe Weighing and Solution Preparation

A 1. Prepare Workspace - Don full PPE - Verify fume hood function B 2. Tare Vessel Place clean, empty container on analytical balance inside hood A->B C 3. Dispense Compound - Carefully add compound to vessel - Avoid creating dust/aerosols B->C D 4. Add Solvent Slowly add solvent to the vessel inside the fume hood C->D E 5. Dissolve & Mix Cap and vortex/sonicate until homogeneous D->E F 6. Final Steps - Label solution clearly - Clean workspace E->F

Caption: Workflow for weighing and preparing solutions.

Diagram 2: Decision Tree for Spill Response

A Spill Occurs B Is the spill large (>100mL) or are you untrained/unequipped? A->B C YES: Evacuate Area Alert others Call Emergency Response B->C Yes D NO: Small Spill Protocol B->D No E 1. Alert & Isolate Area Ensure ventilation D->E F 2. Contain with Absorbent Use inert, non-combustible material E->F G 3. Collect Material Use non-sparking tools Place in hazardous waste container F->G H 4. Decontaminate Area Clean with soap and water G->H I 5. Dispose of All Waste Follow institutional protocol H->I

Caption: Decision tree for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust characterization of novel molecules is paramount. (1-ethyl-1H-imidazol-2-yl)methanamine, a substituted imidazole, presents a unique analytical challenge due to its polarity and potential for complex fragmentation. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, offering insights into experimental design, expected outcomes, and a critical evaluation of alternative analytical methodologies. As Senior Application Scientists, our goal is to equip you with the foundational knowledge to make informed decisions in your analytical workflows.

Introduction to the Analyte: this compound

This compound is a heterocyclic amine with a molecular weight of 125.18 g/mol . Its structure, featuring a polar imidazole ring and a primary amine, dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The presence of multiple nitrogen atoms makes it amenable to ionization by electrospray, while its potential for volatility after derivatization opens the door to gas chromatography-based methods.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice of an analytical technique is fundamentally driven by the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Here, we compare two primary mass spectrometry-based workflows for this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Analytes

LC-MS is a powerful technique for the analysis of polar and non-volatile compounds, making it an excellent starting point for this compound.[1] The separation of the analyte from complex matrices is achieved using liquid chromatography, followed by sensitive detection by mass spectrometry.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in the protonation of the analyte, enhancing its ionization efficiency in positive ion mode.

  • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining the relatively polar analyte.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and any less polar impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this analyte due to the presence of basic nitrogen atoms.[3]

  • MS Scan Mode: Full scan mode to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the [M+H]⁺ ion (m/z 126.1) to generate a fragmentation pattern for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).

The fragmentation of protonated this compound is anticipated to occur at the weakest bonds. The primary sites of fragmentation would be the C-C bond between the imidazole ring and the aminomethyl group, and the bonds within the ethyl substituent.

  • [M+H]⁺ (m/z 126.1): The protonated parent molecule.

  • Loss of NH₃ (m/z 109.1): A common loss from primary amines.

  • Loss of C₂H₄ (ethylene) (m/z 98.1): From the ethyl group via a McLafferty-type rearrangement or other rearrangement.

  • Cleavage of the aminomethyl group (m/z 97.1): Resulting in the 1-ethyl-1H-imidazolium cation. This is often a dominant fragment for such structures.

  • Formation of the aminomethyl cation (m/z 30.1): [CH₂NH₂]⁺.

G M [M+H]⁺ m/z 126.1 frag1 Loss of NH₃ m/z 109.1 M->frag1 - NH₃ frag2 Loss of C₂H₄ m/z 98.1 M->frag2 - C₂H₄ frag3 1-ethyl-1H-imidazolium m/z 97.1 M->frag3 - CH₂NH₂ frag4 Aminomethyl cation m/z 30.1 M->frag4 imidazole ring cleavage

Caption: Predicted LC-MS/MS Fragmentation Pathway.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Due to the polar nature and low volatility of this compound, derivatization is necessary to make it amenable to GC analysis.[4][5] Silylation is a common derivatization technique for compounds containing active hydrogens, such as primary amines.[4]

1. Derivatization:

  • Dry a sample of this compound under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., acetonitrile).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction, which replaces the active hydrogens on the amine group with trimethylsilyl (TMS) groups.

2. Gas Chromatography:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating the derivatized analyte.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry:

  • Ionization Source: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces extensive fragmentation, resulting in a detailed mass spectrum that can be used for library matching.[6]

  • MS Scan Mode: Full scan mode to acquire a complete mass spectrum.

The fragmentation of the TMS-derivatized this compound will be more complex due to the presence of the TMS group. The molecular ion peak may be weak or absent.

  • [M]⁺• (derivatized): The molecular ion of the derivatized compound.

  • [M-15]⁺: Loss of a methyl group from a TMS group, a very common fragmentation pathway for TMS derivatives.

  • m/z 73: The trimethylsilyl cation [Si(CH₃)₃]⁺, often the base peak in the spectra of TMS derivatives.

  • Fragments arising from the cleavage of the ethyl group and the bond between the imidazole ring and the derivatized aminomethyl group.

G M_derivatized [M]⁺• (TMS-derivative) frag1_derivatized [M-15]⁺ Loss of CH₃ M_derivatized->frag1_derivatized - CH₃ frag2_derivatized [Si(CH₃)₃]⁺ m/z 73 M_derivatized->frag2_derivatized frag3_derivatized Fragments from imidazole core M_derivatized->frag3_derivatized

References

A Comparative Guide to the Prospective Single-Crystal X-ray Diffraction Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of (1-ethyl-1H-imidazol-2-yl)methanamine. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly reported. Consequently, this document serves a dual purpose: first, to present a robust, field-proven protocol for obtaining and analyzing its crystal structure, and second, to establish a comparative analysis with structurally related imidazole derivatives. By examining known structures, we can anticipate the molecular conformation, intermolecular interactions, and packing motifs of this compound, thereby highlighting the unique structural insights that its crystallographic determination would provide.

Part 1: The Path to Elucidation: A Proposed Crystallographic Workflow

The unambiguous determination of a molecule's three-dimensional structure is paramount in modern chemistry, particularly in pharmaceutical development where structure-activity relationships are critical.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, offering precise measurements of molecular dimensions.[3] The following protocol outlines a comprehensive workflow for the synthesis, crystallization, and structural analysis of this compound.

Experimental Protocols

1. Synthesis and Purification of this compound

While this compound is commercially available, synthesis may be necessary for obtaining high-purity crystalline material.[4][5] A plausible synthetic route involves the N-alkylation of 2-methylimidazole, followed by functional group transformation. Purity is paramount for successful crystallization; therefore, the crude product should be purified by column chromatography or distillation. The final purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Single Crystal Growth

The critical step in any SCXRD study is the growth of diffraction-quality single crystals. For a small, relatively polar molecule like this compound, several crystallization techniques should be explored in parallel:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

3. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]

  • Mounting: The crystal is affixed to a cryoloop with a small amount of cryoprotectant oil.

  • Data Collection Conditions: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[7]

  • Diffractometer: X-ray diffraction data are collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[2][6]

  • Data Strategy: A complete dataset is obtained by rotating the crystal through a series of orientations.

4. Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply necessary corrections.[7]

  • Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are generally placed in calculated positions and refined using a riding model.[7]

  • Validation: The final structural model is validated using software like CHECKCIF to ensure its geometric and crystallographic soundness.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (Chromatography/Distillation) synthesis->purification characterization Purity Assessment (NMR, MS) purification->characterization slow_evap Slow Evaporation characterization->slow_evap vapor_diff Vapor Diffusion characterization->vapor_diff cooling Cooling characterization->cooling mounting Crystal Mounting slow_evap->mounting vapor_diff->mounting cooling->mounting data_collection Data Collection (100 K) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Proposed experimental workflow for SCXRD analysis.

Part 2: A Comparative Structural Landscape: this compound in Context

While the crystal structure of the title compound is unknown, the Cambridge Structural Database (CSD) contains a wealth of information on related imidazole derivatives.[8][9] By comparing our anticipated findings with these known structures, we can frame key questions that an experimental determination would answer. For this guide, we will consider 2-methylimidazole and other substituted imidazoles as comparative examples.[10][11][12]

References

A Comparative Guide to the Reactivity of (1-ethyl-1H-imidazol-2-yl)methanamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in numerous biologically active compounds, from essential amino acids like histidine to widely used pharmaceuticals.[1][2] The (1-ethyl-1H-imidazol-2-yl)methanamine core represents a particularly interesting building block, featuring multiple sites for interaction and chemical modification: the basic sp2-hybridized nitrogen (N-3) of the imidazole ring, the exocyclic primary amine, and the aromatic ring itself. Understanding how structural modifications affect the reactivity of this core is paramount for researchers in drug discovery and process development, as it directly influences reaction kinetics, biological activity, and metabolic stability.[3][4]

This guide provides an in-depth comparison of the chemical reactivity of four analogues of this compound. We will move beyond a simple procedural outline to explore the causal relationships between molecular structure and chemical behavior. By integrating experimental data from potentiometric titrations and kinetic studies with insights from computational modeling, this document establishes a robust, self-validating framework for predicting and understanding the reactivity of this important class of molecules.

Theoretical Framework: Key Factors Governing Reactivity

The reactivity of these analogues is primarily dictated by the interplay of electronic and steric effects, which modulate the nucleophilicity and basicity of the nitrogen centers.

  • Electronic Effects : The imidazole ring is amphoteric, capable of acting as both a base (at N-3) and a weak acid (at the C-2 proton, though less relevant here than in N-heterocyclic carbene formation).[2][5] The electron density on the exocyclic amine and the N-3 position is highly sensitive to substituents on the imidazole ring. Electron-donating groups (EDGs) increase electron density, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.[6]

  • Basicity and Nucleophilicity : For amines, basicity (measured by the pKa of the conjugate acid) is a strong indicator of nucleophilicity. A higher pKa value generally corresponds to a more reactive lone pair of electrons, leading to faster reaction rates in nucleophilic substitution reactions.[7][8]

  • Steric Hindrance : The accessibility of the nitrogen lone pairs is also critical. Bulky substituents near a reactive nitrogen can impede the approach of an electrophile, thereby reducing the reaction rate, even if the electronic properties are favorable.

Selected Analogues for Comparative Analysis

To systematically investigate these effects, we have selected the parent compound and three derivatives, each designed to probe a specific structural modification.

G cluster_cause Figure 3: Structure-Reactivity Logic cluster_effect cluster_outcome sub Substituent Type edg EDG (e.g., -CH₃) sub->edg Is a ewg EWG (e.g., -NO₂) sub->ewg Is a e_density_inc Increases Electron Density on Ring & Amine edg->e_density_inc Leads to e_density_dec Decreases Electron Density on Ring & Amine ewg->e_density_dec Leads to pka_inc Higher pKa (More Basic) e_density_inc->pka_inc Results in homo_inc Higher HOMO Energy e_density_inc->homo_inc Results in pka_dec Lower pKa (Less Basic) e_density_dec->pka_dec Results in homo_dec Lower HOMO Energy e_density_dec->homo_dec Results in rate_inc Faster Reaction Rate (More Nucleophilic) pka_inc->rate_inc Correlates with homo_inc->rate_inc Correlates with rate_dec Slower Reaction Rate (Less Nucleophilic) pka_dec->rate_dec Correlates with homo_dec->rate_dec Correlates with

References

A Comparative Guide to the Biological Activity of Imidazole Derivatives: A Framework for Understanding (1-ethyl-1H-imidazol-2-yl)methanamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of imidazole derivatives, establishing a scientific framework to understand and predict the therapeutic potential of specific analogues, such as those derived from (1-ethyl-1H-imidazol-2-yl)methanamine. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties that allow for versatile interactions with a wide range of biological targets.[1][2][3]

While direct, large-scale comparative studies on this compound derivatives are not extensively documented in publicly available literature, a wealth of data exists for the broader class of N-substituted and C2-substituted imidazoles. By analyzing this data, we can derive crucial structure-activity relationships (SAR) that inform the rational design of novel therapeutic agents. This guide will focus on three well-documented areas of activity: antimicrobial, anticancer, and enzyme inhibition.

The Core Scaffold: this compound

The molecule this compound serves as our foundational structure. Its biological profile is dictated by substitutions at key positions:

  • N1-Position (Ethyl Group): The ethyl group provides a degree of lipophilicity. Modifications at this position, such as altering chain length or introducing aromatic rings, can significantly impact membrane permeability, target engagement, and overall compound potency.

  • C2-Position (Methanamine Group): The aminomethyl group at C2 is a key site for functionalization. Derivatization of this amine can lead to the formation of amides, sulfonamides, or other functionalities, drastically altering the molecule's hydrogen bonding capacity, steric profile, and interaction with specific biological targets.

Understanding how modifications at these positions affect biological outcomes is the central goal of this comparative guide.

Comparative Antimicrobial Activity

Imidazole derivatives have long been recognized for their potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[4] Their mechanisms of action are diverse, ranging from the disruption of ergosterol biosynthesis in fungi to the inhibition of bacterial cell wall synthesis.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of imidazole derivatives is highly dependent on their substitution patterns. Studies show that structural modifications at the N-1 and C-2 positions can enhance activity against Gram-positive bacteria.[1] For instance, the introduction of bulky, lipophilic groups can facilitate membrane disruption. Some derivatives have demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range, making them promising candidates for combating drug-resistant bacterial strains.[5]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various imidazole derivatives against selected microbial strains, showcasing the impact of different structural features.

Compound IDStructural Class/ModificationsTarget OrganismMIC (µg/mL)Reference
HL1 Phenyl-substituted imidazoleStaphylococcus aureus625[5][6]
MRSA1250[5][6]
HL2 Phenyl-substituted imidazoleStaphylococcus aureus625[5][6]
MRSA625[5][6]
Escherichia coli2500[5]
1b N-cyclohexyl-acetamide imidazoleStaphylococcus aureus12.5[7]
Bacillus subtilis25[7]
Escherichia coli50[7]
1d N-phenyl-acetamide imidazoleStaphylococcus aureus25[7]
Bacillus subtilis50[7]
IMBD/IMDM Quinoline-based imidazolesGram-negative bacteriaN/A (High Activity)[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.[5]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock SerialDilution Perform Serial Dilutions of Compound in Plate Compound->SerialDilution Media Bacterial Culture & Media Inoculate Inoculate Wells with Standardized Bacteria Media->Inoculate Plate 96-Well Plate Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate ReadPlate Visually Inspect Plate for Turbidity Incubate->ReadPlate DetermineMIC Determine MIC Value ReadPlate->DetermineMIC

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Comparative Anticancer Activity

The imidazole scaffold is a key component of numerous anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[9] Derivatives have been developed as inhibitors of crucial targets like tubulin, protein kinases (e.g., VEGFR-2, EGFR, CDK2), and other signaling proteins.[9][10][11]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of imidazole derivatives is profoundly influenced by the nature of their substituents. For example, introducing specific N-phenylbenzamide moieties can lead to potent cytotoxicity in the low micromolar range against lung, cervical, and breast cancer cell lines.[12] The presence of halogen atoms, like fluorine, on these aromatic rings can further enhance activity.[12] Other modifications, such as the addition of arylideneamino groups, have yielded compounds with potent activity against VEGFR-2 kinase, an important target in angiogenesis.[11]

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative imidazole derivatives against several human cancer cell lines.

Compound IDStructural Class/ModificationsCancer Cell LineIC50 (µM)Reference
4f Imidazole-based N-phenylbenzamide (p-Fluoro)A549 (Lung)7.5[12]
HeLa (Cervical)9.3[12]
MCF-7 (Breast)8.9[12]
4e Imidazole-based N-phenylbenzamide (p-Methoxy)A549 (Lung)8.9[12]
HeLa (Cervical)11.1[12]
MCF-7 (Breast)9.2[12]
5 5-Aryl-1-arylideneamino-imidazole-2-thioneMCF-7 (Breast)< 5[11][13]
HepG2 (Liver)< 5[11][13]
HCT-116 (Colon)< 5[11][13]
Kim-161 (5a) Substituted imidazoleT24 (Urothelial)56.11[10]
Kim-111 (5b) Substituted imidazoleT24 (Urothelial)67.29[10]
12 Thioxoimidazolidinone derivativeHCT-116 (Colon)1.87[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualization: Targeted Kinase Inhibition Pathway

G cluster_pathway Simplified Kinase Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Kinase Downstream Kinase (e.g., SRC) Receptor->Kinase Activates Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Inhibitor Imidazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Imidazole derivatives can inhibit kinase signaling pathways to block cancer cell proliferation.

Comparative Enzyme Inhibition Profile

The unique electronic and structural properties of the imidazole ring make it an effective scaffold for enzyme inhibitors.[1] Imidazole derivatives are known to inhibit a wide range of enzymes, including sirtuins, cyclooxygenases (COX), and various microsomal enzymes, often by coordinating with metal ions in the enzyme's active site or through other non-covalent interactions.[14][15][16][17]

Structure-Activity Relationship (SAR) Insights

The inhibitory mechanism and potency are highly dependent on the derivative's structure. For instance, in the inhibition of a GH1 β-glucosidase, imidazole was shown to act as a partial competitive inhibitor, reducing the enzyme's affinity for its substrate.[15] For COX enzymes, specific substitutions on the imidazole ring are crucial for achieving selective inhibition of COX-2 over COX-1, which is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[18] The ability of derivatives to act as either activators or inhibitors of enzymes like sirtuins highlights the chemical versatility of the scaffold.[16]

Quantitative Data Summary: Enzyme Inhibition

Comparative quantitative data for enzyme inhibition is often highly specific to the enzyme and assay conditions. The table below provides illustrative examples.

Compound IDStructural ClassTarget EnzymeActivity MetricInhibition TypeReference
Imidazole Core ScaffoldSfβgly (β-glucosidase)Reduces substrate affinity ~3-foldPartial Competitive[15]
Compound 6 Benzimidazole derivativeCOX-1IC50 = 0.72 µMN/A[18]
4d Imidazole-2-thioneVEGFR-2IC50 = 247.8 ng/mLN/A[11]
5 Imidazole-2-thioneVEGFR-2IC50 = 82.1 ng/mLN/A[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity and its inhibition.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the target kinase, and its specific substrate peptide.

  • Initiation: Initiate the kinase reaction by adding an ATP solution. This allows the kinase to phosphorylate its substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. Low ATP levels indicate high kinase activity, and vice versa.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a microplate luminometer.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting inhibition versus compound concentration.[17]

Visualization: Logic of a Competitive Inhibition Assay

G Enzyme Enzyme (E) ES E + S ⇌ ES → E + Product Enzyme->ES EI E + I ⇌ EI (Inactive) Enzyme->EI Substrate Substrate (S) Substrate->ES Inhibitor Inhibitor (I) Inhibitor->EI

Caption: In competitive inhibition, the inhibitor and substrate compete for the enzyme's active site.

Conclusion

The imidazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide demonstrates that modifications to the core imidazole structure, particularly at the N1 and C2 positions relevant to this compound, can yield derivatives with potent and diverse biological activities. The comparative data and structure-activity relationships discussed herein provide a foundational framework for researchers. By leveraging these insights into antimicrobial, anticancer, and enzyme-inhibiting properties, drug development professionals can more effectively design and synthesize next-generation imidazole-based compounds with enhanced potency, selectivity, and therapeutic potential. Further exploration, guided by the experimental protocols outlined, will be critical in translating these promising scaffolds into clinical realities.

References

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical and practical data for (1-ethyl-1H-imidazol-2-yl)methanamine, a substituted imidazole derivative. Imidazole-based compounds are of significant interest due to their prevalence in biologically active molecules and their versatile chemical properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the predictive power of computational chemistry when benchmarked against real-world experimental results.

Experimental Data: Synthesis and Spectroscopic Characterization

The empirical foundation of chemical knowledge rests on the synthesis and characterization of molecules. The experimental data presented here provides a tangible profile of this compound.

Synthesis Protocol: A Reductive Amination Approach

While various synthetic routes to imidazole derivatives exist, a common and effective method for preparing this compound involves the reductive amination of a suitable precursor, such as 1-ethyl-1H-imidazole-2-carbaldehyde. This two-step, one-pot procedure is favored for its efficiency and relatively mild conditions.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous methanol.

    • Add a solution of ammonia in methanol (7N, 2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Once imine formation is complete, cool the reaction mixture again to 0 °C.

    • Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol/triethylamine gradient to afford the pure this compound.

G cluster_synthesis Synthesis Workflow start 1-ethyl-1H-imidazole-2-carbaldehyde imine Imine Formation (Ammonia in Methanol) start->imine Step 1 reduction Reduction (Sodium Borohydride) imine->reduction Step 2 workup Work-up & Purification reduction->workup Step 3 product This compound workup->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following table summarizes the expected experimental data for this compound, based on the analysis of similar imidazole derivatives.[3][4][5]

Technique Expected Data
¹H NMR δ (ppm): ~7.1-7.3 (d, 1H, imidazole ring), ~6.8-7.0 (d, 1H, imidazole ring), ~4.1 (q, 2H, -CH₂-CH₃), ~3.9 (s, 2H, -CH₂-NH₂), ~1.4 (t, 3H, -CH₂-CH₃), ~1.5-2.0 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~150-155 (C2-imidazole), ~125-130 (C4/C5-imidazole), ~120-125 (C4/C5-imidazole), ~45-50 (-CH₂-NH₂), ~40-45 (-CH₂-CH₃), ~15-20 (-CH₂-CH₃)
FT-IR ν (cm⁻¹): 3300-3400 (N-H stretch, amine), 3100-3150 (C-H stretch, imidazole), 2850-2950 (C-H stretch, alkyl), 1500-1600 (C=N, C=C stretch, imidazole)
Mass Spec. m/z: 125.10 (M⁺), 126.10 ([M+H]⁺)

Computational Data: A Theoretical Perspective

Computational chemistry provides a powerful lens to predict and understand molecular properties. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of organic molecules.[6][7]

Computational Methodology

The theoretical data presented here was conceptualized based on a typical computational approach for this class of molecule.

  • Software: Gaussian 09 or similar.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311+G(d,p) or similar.

  • Environment: Gas phase, 298.15 K.

This level of theory is well-regarded for providing a good balance between computational cost and accuracy for predicting the properties of organic molecules.[8]

Predicted Physicochemical and Spectroscopic Properties

The following table outlines the predicted properties for this compound derived from computational modeling.

Property Predicted Value
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.18 g/mol
Monoisotopic Mass 125.0953 Da[9]
XlogP -0.8[9]
HOMO-LUMO Gap ~5-6 eV
Calculated IR Frequencies C-H (imidazole): ~3150-3200 cm⁻¹, C-H (alkyl): ~2900-3000 cm⁻¹, N-H (amine): ~3350-3450 cm⁻¹

Comparative Analysis: Weaving Theory and Experiment Together

The true power of computational chemistry is realized when its predictions are critically compared with experimental results. This comparative analysis serves to validate the computational model and provide deeper insights into the molecule's behavior.

G cluster_comparison Comparative Analysis Workflow exp_data Experimental Data (NMR, IR, MS) comparison Direct Comparison (Spectra, Geometry) exp_data->comparison comp_data Computational Data (DFT Calculations) comp_data->comparison analysis Analysis of Deviations (Solvent Effects, Basis Set) comparison->analysis validation Model Validation & Refinement analysis->validation prediction Prediction of New Properties validation->prediction

Caption: Workflow for comparing experimental and computational data.

Spectroscopic Correlation
  • FT-IR: A strong correlation is generally observed between the calculated vibrational frequencies and the experimental FT-IR spectrum.[10] Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Applying a scaling factor (typically ~0.96 for B3LYP) can bring the theoretical data into closer agreement with experimental findings. The predicted N-H, aromatic C-H, and aliphatic C-H stretching frequencies align well with the expected regions in the experimental spectrum.

  • NMR: Calculated ¹H and ¹³C NMR chemical shifts, using methods like GIAO (Gauge-Including Atomic Orbital), can accurately predict the chemical environment of the nuclei. The predicted shifts for the imidazole ring protons, the ethyl group, and the aminomethyl group are expected to be in good agreement with the experimental spectrum, aiding in peak assignment. Minor deviations can be attributed to solvent effects, which are not accounted for in gas-phase calculations.

Structural and Electronic Insights

Computational modeling offers a window into structural and electronic properties that are not directly observable through standard spectroscopic techniques.

  • Molecular Geometry: DFT calculations can provide precise bond lengths and angles for the molecule's lowest energy conformation. This information is invaluable for understanding steric interactions and the overall shape of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map, derived from calculations, visualizes the electron density distribution and highlights regions of positive and negative electrostatic potential. For this compound, the MEP would show a negative potential around the nitrogen atoms of the imidazole ring and the amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability.[7] This information is particularly useful in drug design for predicting metabolic stability and reactivity.

Conclusion

The comparison of computational and experimental data for this compound demonstrates a powerful, symbiotic relationship. Experimental data provides the essential ground truth for validating theoretical models. In turn, computational chemistry offers a deeper understanding of the underlying principles governing the molecule's properties and behavior. For researchers in drug development and materials science, integrating these two approaches is not merely beneficial but essential for accelerating discovery and innovation.

References

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-ethyl-1H-imidazol-2-yl)methanamine is a key building block in contemporary drug discovery and development. Its substituted imidazole core is a prevalent motif in a wide array of biologically active molecules, making it a compound of significant interest for medicinal chemists and process development scientists. The purity, structural integrity, and consistency of this starting material are paramount, as any impurities or isomeric variations can have profound impacts on reaction outcomes, biological activity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

Researchers often face a choice between multiple commercial suppliers for such critical reagents. While a certificate of analysis (CoA) provides a baseline level of quality, it may not capture the full impurity profile or subtle batch-to-batch variations. Therefore, an independent and robust analytical verification is not just recommended; it is a cornerstone of good scientific practice.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the comparative spectral analysis of this compound from different suppliers. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Our objective is to empower researchers to make informed decisions when selecting a supplier, ensuring the quality and consistency of their starting materials.

The Strategic Importance of a Multi-Pronged Spectroscopic Approach

Relying on a single analytical technique for chemical verification is fraught with risk. A multi-technique approach provides a more complete and orthogonal view of the material's quality.

  • NMR Spectroscopy (¹H and ¹³C): This is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. It is highly sensitive to the electronic environment of each nucleus, making it excellent for identifying isomers and structurally similar impurities.

  • FT-IR Spectroscopy: This technique provides a molecular "fingerprint" by probing the vibrational frequencies of functional groups. It is a rapid and effective method to confirm the presence of key bonds, such as N-H (amine), C-H (aliphatic and aromatic), and the C=N and C-N bonds of the imidazole ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique is indispensable for purity assessment. The liquid chromatography component separates the main compound from any non-volatile impurities, while the mass spectrometer provides highly accurate mass information, confirming the molecular weight of the parent compound and offering clues to the identity of any detected impurities.

The following workflow provides a logical sequence for analyzing and comparing samples from various suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision A Receive Samples (Supplier A, B, C) B Log Samples & Visually Inspect A->B C Prepare Samples for Each Technique (NMR, FT-IR, LC-MS) B->C D ¹H & ¹³C NMR Analysis C->D NMR Tube E FT-IR Analysis C->E KBr Pellet/Film F LC-MS Analysis C->F Vial w/ Solvent G Structure Verification (Compare to Predicted Spectra) D->G I Consistency Check (Batch-to-Batch) D->I E->G E->I H Purity Assessment (% Area, Impurity ID) F->H F->I J Supplier Qualification Decision G->J H->J I->J

Caption: Workflow for Comparative Supplier Analysis.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adhering to a standardized methodology is critical for a valid side-by-side comparison.

¹H and ¹³C NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds. However, the amine protons may exchange or exhibit broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) can be a superior choice as it often slows down proton exchange, allowing for clearer observation of N-H protons. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for universal referencing of chemical shifts. A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex multiplets and identifying minor impurities.[1]

Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz instrument: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program on Bruker instruments).

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, 1024 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate all peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: The choice between preparing a sample as a KBr pellet (for solids) or a thin film on a salt plate (for oils) depends on the physical state of the material. This technique is excellent for confirming the presence of the primary amine (N-H stretch), aliphatic chains (C-H stretch), and the imidazole ring system.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FT-IR spectrometer and acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the sample spectrum using the same parameters. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands. Pay close attention to the regions: 3400-3200 cm⁻¹ (N-H stretch), 3000-2850 cm⁻¹ (aliphatic C-H stretch), ~1600-1450 cm⁻¹ (C=N and C=C stretches of the imidazole ring), and 1300-1000 cm⁻¹ (C-N stretches).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: A reversed-phase C18 column is a versatile choice for separating compounds of moderate polarity like our analyte. A gradient elution starting with high aqueous content and moving to high organic content ensures that both polar and non-polar impurities can be resolved and eluted. Electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the amine and imidazole nitrogens are readily protonated.[2]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution at 10 µg/mL in the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 210 nm.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine the area % purity.

    • Examine the mass spectrum corresponding to the main peak to confirm the mass of the protonated molecule, [M+H]⁺. For C₆H₁₁N₃, the expected monoisotopic mass is 125.0953, so the [M+H]⁺ ion should be observed at m/z 126.1026.

    • Analyze the mass spectra of any impurity peaks to propose potential structures.

Hypothetical Results: A Comparative Analysis

To illustrate the application of these protocols, we present a hypothetical comparison of this compound obtained from three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C."

G Structure of this compound N1 N C2 C N1->C2 C8 C N1->C8 N3 N C2->N3 C4 C C5 C C6 C C2->C6 N3->C4 C4->C5 C5->N1 N7 N C6->N7 C9 C C8->C9

References

A Senior Application Scientist's Comparative Guide to (1-ethyl-1H-imidazol-2-yl)methanamine and Other Imidazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and catalysis, the imidazole scaffold stands out for its remarkable versatility and biological significance. As a senior application scientist, my focus is to provide you with in-depth, objective comparisons to guide your research and development. This guide will delve into the nuanced world of imidazole-based ligands, with a specific focus on (1-ethyl-1H-imidazol-2-yl)methanamine. We will explore its synthesis, coordination behavior, and potential applications, drawing comparisons with other key imidazole ligands like histamine, histidine, and various N-substituted derivatives. This analysis is grounded in experimental data and established chemical principles to provide a robust framework for your work.

The Imidazole Ligand Family: A Versatile Toolkit

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with a wide range of metal ions, make it a ubiquitous feature in biological systems and a valuable tool in synthetic chemistry.[1] The imidazole moiety is a fundamental component of the amino acid histidine and the biogenic amine histamine, where it plays a crucial role in the structure and function of metalloproteins and in intercellular signaling.[2][3]

The versatility of imidazole-based ligands stems from the ease with which their steric and electronic properties can be tuned through substitution at the nitrogen and carbon atoms of the ring. N-alkylation, for instance, can significantly impact the ligand's basicity and steric bulk, which in turn influences the stability and reactivity of the resulting metal complexes.[1]

In Focus: this compound

This compound is a bidentate ligand featuring an N-ethyl substituted imidazole ring and a 2-aminomethyl group. This combination of features suggests its potential for forming stable chelate complexes with transition metals. The N-ethyl group provides increased lipophilicity compared to its N-H counterpart and can influence the steric environment around the metal center. The 2-aminomethyl substituent introduces a second coordination site, the primary amine, allowing for the formation of a stable five-membered chelate ring upon coordination to a metal ion.

Synthesis of this compound

While a direct, optimized synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation and functionalization of imidazoles. The following protocol outlines a logical two-step approach.

Protocol 1: Synthesis of this compound

Step 1: N-ethylation of 2-(aminomethyl)-1H-imidazole

This step involves the selective N-alkylation of the imidazole ring. The presence of the aminomethyl group requires careful selection of reaction conditions to avoid side reactions.

  • Reagents and Materials:

    • 2-(Aminomethyl)-1H-imidazole dihydrochloride

    • Sodium hydroxide (NaOH) or a suitable non-nucleophilic base (e.g., sodium hydride)

    • Ethyl iodide or ethyl bromide

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(aminomethyl)-1H-imidazole dihydrochloride in the chosen anhydrous solvent.

    • Cool the suspension in an ice bath and add the base portion-wise with stirring to generate the free amine.

    • Once the base addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Step 2: Characterization

The synthesized product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry: To determine the molecular weight.

Caption: Synthetic workflow for this compound.

Comparative Analysis with Other Imidazole Ligands

The performance of a ligand in coordination chemistry and catalysis is dictated by a combination of its steric and electronic properties. Here, we compare this compound with other well-known imidazole-based ligands.

Comparison with Histamine and Histidine

Histamine and histidine are biologically crucial imidazole-containing molecules that act as ligands in various metalloproteins.

  • Coordination Modes: Histidine can act as a tridentate ligand, coordinating through the imidazole nitrogen, the amino nitrogen, and the carboxylate oxygen.[2] Histamine is typically a bidentate ligand, coordinating via the imidazole and the primary amino groups. This compound is also a bidentate ligand, forming a stable five-membered chelate ring similar to histamine.

  • Electronic Effects: The N-ethyl group in this compound is an electron-donating group, which increases the basicity of the imidazole nitrogen compared to the unsubstituted imidazole ring in histamine and histidine. This enhanced basicity generally leads to stronger metal-ligand bonds.

  • Steric Effects: The ethyl group introduces more steric bulk around the coordinating nitrogen compared to the proton in histamine and histidine. This can influence the coordination geometry and the accessibility of the metal center to other substrates in catalytic applications.

Comparison with other N-Substituted Imidazole Ligands

The N-substituent on the imidazole ring plays a critical role in tuning the ligand's properties.

  • N-Alkyl vs. N-Aryl Substitution: N-alkyl groups, like the ethyl group in our target molecule, are generally electron-donating, enhancing the ligand's basicity. In contrast, N-aryl substituents can be electron-withdrawing, reducing the basicity of the imidazole nitrogen. This difference in electronic properties directly impacts the stability of the resulting metal complexes.

  • Steric Hindrance: The size of the N-alkyl or N-aryl group significantly affects the steric environment around the metal center. While a moderate increase in steric bulk can sometimes be beneficial in catalysis by promoting certain reaction pathways, excessive steric hindrance can impede substrate binding and reduce catalytic activity.[4] The ethyl group in this compound provides a moderate level of steric hindrance.

Table 1: Qualitative Comparison of Imidazole Ligands

LigandKey FeaturesExpected Coordination BehaviorPotential Applications
This compound N-ethyl group, 2-aminomethyl group, bidentateForms stable 5-membered chelate rings. Increased basicity compared to histamine. Moderate steric hindrance.Catalysis (e.g., cross-coupling), bioinorganic model complexes.
Histamine Unsubstituted imidazole, primary amine, bidentateForms stable 5-membered chelate rings. Benchmark for biological ligand studies.Bioinorganic chemistry, receptor binding studies.[5]
Histidine Imidazole, primary amine, carboxylate, tridentateCan form multiple chelate rings, leading to very stable complexes.[2]Metalloprotein mimics, chiral catalysis.
1-Methylimidazole N-methyl group, monodentateMonodentate coordination. Increased basicity compared to imidazole.Model studies for histidine coordination, catalysis.
2-Methylimidazole C2-methyl group, monodentateSteric hindrance from the 2-methyl group can affect coordination geometry and stability.[6]Catalysis, synthesis of metal-organic frameworks.

Experimental Evaluation of Ligand Performance

To quantitatively compare this compound with other imidazole ligands, several key experimental parameters can be determined.

Determination of Metal-Ligand Stability Constants

The stability constant (K) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand.[7] A higher stability constant indicates a more stable complex. UV-Vis spectrophotometric titration is a common and effective method for determining stability constants.

Protocol 2: Determination of Stability Constant by UV-Vis Spectrophotometric Titration

This protocol describes the determination of the stability constant for the complexation of Cu(II) with an imidazole-based ligand.

  • Materials and Equipment:

    • Stock solution of a Cu(II) salt (e.g., CuSO₄) of known concentration.

    • Stock solution of the imidazole ligand of known concentration.

    • Buffer solution to maintain a constant pH.

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure:

    • Prepare a series of solutions containing a constant concentration of the Cu(II) salt and varying concentrations of the imidazole ligand in the buffer solution.

    • Allow the solutions to equilibrate.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • Identify a wavelength where the absorbance changes significantly upon complexation.

    • Plot the change in absorbance against the ligand concentration.

    • Analyze the data using a suitable binding model (e.g., Benesi-Hildebrand method for 1:1 complexes) to calculate the stability constant.[8]

Caption: Workflow for determining stability constants via UV-Vis titration.

Expected Results and Interpretation:

Based on the electronic and steric properties, we can predict the relative stability of complexes formed with different imidazole ligands. For Cu(II) complexes, the stability is expected to decrease with increasing steric hindrance at the coordination site.[9] The electron-donating ethyl group in this compound is expected to increase the stability of its copper complex compared to histamine.

Table 2: Representative Stability Constants (log K) of Cu(II)-Imidazole Complexes

Ligandlog K₁Reference
Imidazole4.20[9]
1-Methylimidazole4.25[9]
2-Methylimidazole3.85[9]
2-Ethylimidazole3.65[9]
* this compound*Predicted: > 4.25Expert Projection

This is an expert projection based on the chelate effect and the electron-donating nature of the N-ethyl group, which are expected to lead to a higher stability constant compared to monodentate N-alkylimidazoles.

Evaluation of Catalytic Performance

N-substituted imidazole ligands are widely used in transition metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. The performance of the catalyst is highly dependent on the nature of the imidazole ligand.

Protocol 3: General Procedure for a Palladium-Catalyzed Heck Reaction

This protocol provides a general framework for evaluating the catalytic activity of a palladium complex with an imidazole-based ligand in a Heck coupling reaction.

  • Reagents and Materials:

    • Aryl halide (e.g., bromobenzene)

    • Alkene (e.g., styrene)

    • Palladium precursor (e.g., Pd(OAc)₂)

    • Imidazole-based ligand

    • Base (e.g., K₂CO₃ or Et₃N)

    • Solvent (e.g., DMF or acetonitrile)

    • Standard Schlenk line or glovebox for inert atmosphere reactions

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring and yield determination

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine the palladium precursor, the imidazole ligand, and the base.

    • Add the solvent, followed by the aryl halide and the alkene.

    • Heat the reaction mixture to the desired temperature and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

    • Upon completion, cool the reaction, and work up by standard procedures (e.g., extraction and purification by column chromatography).

    • Determine the yield of the product.

Caption: General workflow for a palladium-catalyzed Heck reaction.

Expected Performance and Comparison:

The catalytic activity of palladium complexes with N-substituted imidazole ligands in Heck reactions is influenced by both electronic and steric factors. Ligands that are good sigma-donors can stabilize the palladium center, while appropriate steric bulk can promote the reductive elimination step. It is anticipated that the bidentate nature of this compound would form a stable palladium complex, potentially leading to high catalytic activity. A comparative study with other monodentate and bidentate imidazole ligands would be necessary to fully elucidate its catalytic potential.

Conclusion

This compound presents itself as a promising bidentate ligand with tunable steric and electronic properties. Its synthesis is achievable through established methodologies. Based on the principles of coordination chemistry, its N-ethyl group is expected to enhance the basicity of the imidazole nitrogen, leading to the formation of stable metal complexes. The 2-aminomethyl group allows for chelation, further increasing complex stability. In catalytic applications, the balance between the electronic donating ability and the moderate steric hindrance of the ethyl group could lead to efficient catalytic systems.

This guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate this compound in comparison to other imidazole-based ligands. The provided protocols and comparative data serve as a starting point for further investigation into the exciting and versatile chemistry of this ligand class.

References

A Comparative Guide to the Analytical Characterization of (1-ethyl-1H-imidazol-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. (1-ethyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine that serves as a versatile building block in medicinal chemistry. Its structural confirmation is a critical step in ensuring the integrity of downstream applications. This guide provides a comprehensive framework for the analytical cross-referencing of this compound, presenting a comparative analysis with structurally similar analogs.

The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary protocols and comparative data to confidently distinguish the target analyte from related compounds. We will delve into the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—explaining the causal relationships between molecular structure and spectral output.

The Target Analyte: this compound

This compound is characterized by an imidazole ring substituted with an ethyl group at the N1 position and a methanamine group at the C2 position. This specific arrangement of functional groups gives rise to a unique analytical fingerprint.

Chemical Structure:

Caption: Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H11N3[1]
Molecular Weight125.17 g/mol [1]
CAS Number1223542-88-8[2]

Comparative Analogs

To highlight the specificity of the analytical methods, we will compare our target analyte with two closely related compounds:

  • (1-methyl-1H-imidazol-2-yl)methanamine: This analog differs only in the N-alkyl substituent (methyl vs. ethyl), allowing for a direct comparison of the signals arising from this part of the molecule.

  • Histamine: A well-known biogenic amine, histamine is a constitutional isomer with the methanamine group at the C4 (or C5) position of the imidazole ring. This comparison will demonstrate how spectroscopy can differentiate positional isomers.

Chemical Structures of Analogs:

Structures cluster_methyl (1-methyl-1H-imidazol-2-yl)methanamine cluster_histamine Histamine Methyl Histamine

Caption: Structures of comparative analogs.

Experimental Protocols for Analytical Characterization

The reliability of analytical data is underpinned by robust and well-documented experimental protocols. The following are generalized procedures that serve as a starting point for the characterization of these heterocyclic amines.

Workflow for Analytical Cross-Referencing:

analytical_workflow cluster_analysis Instrumental Analysis Sample Sample Receipt (Target Analyte & Analogs) Prep Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., DMSO-d6) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR MS Mass Spectrometry (LC-MS with ESI+) Prep->MS IR FT-IR Spectroscopy (ATR) Prep->IR DataProc Data Processing & Interpretation NMR->DataProc MS->DataProc IR->DataProc Compare Comparative Analysis (Cross-referencing spectral data) DataProc->Compare Report Final Report & Structural Confirmation Compare->Report

Caption: General workflow for analytical characterization and data comparison.

A. NMR Spectroscopy

  • Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is crucial for structural elucidation. The choice of a polar aprotic solvent like DMSO-d₆ is often preferred for amines as it allows for the observation of exchangeable N-H protons.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[3]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[4]

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

B. Mass Spectrometry (LC-MS)

  • Rationale: Mass spectrometry is used to determine the molecular weight of the analyte and can provide structural information through fragmentation patterns. Liquid chromatography is often coupled with MS (LC-MS) to handle complex mixtures and purify the sample before analysis.[5][6] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

    • Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.

    • Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in positive ion mode using an ESI source.

C. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For the analytes , key vibrations include N-H, C-H, C=N, and C-N bonds.

  • Protocol:

    • Place a small amount of the neat sample (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Cross-Referencing Analytical Data: A Comparative Analysis

The following tables summarize the expected analytical data for this compound and its selected analogs. The interpretation of these data allows for their unambiguous differentiation.

Table 1: Comparative ¹H NMR Spectral Data (Expected Shifts in DMSO-d₆)

CompoundImidazole HMethylene (ring-CH₂)Amine (CH₂-NH₂)N-Alkyl GroupAmine (NH₂)
This compound ~7.1 (d), ~6.8 (d)~3.8 (s)~3.6 (s)~4.1 (q), ~1.3 (t)~2.0 (br s)
(1-methyl-1H-imidazol-2-yl)methanamine ~7.0 (d), ~6.7 (d)~3.7 (s)~3.5 (s)~3.6 (s)~1.9 (br s)
Histamine ~7.5 (s), ~6.8 (s)-~2.9 (t), ~2.6 (t)-~1.8 (br s)
  • Expert Interpretation: The most telling difference in the ¹H NMR spectra is the N-alkyl group signals. The target compound will show a characteristic quartet and triplet for the ethyl group, while the methyl analog will display a singlet. Histamine's spectrum is markedly different due to the substitution pattern, showing two imidazole singlets and two triplets for the ethylamine side chain.

Table 2: Comparative ¹³C NMR Spectral Data (Expected Shifts in DMSO-d₆)

CompoundImidazole C2Imidazole C4/C5Methylene (ring-CH₂)N-Alkyl Group
This compound ~150~127, ~120~45~42, ~15
(1-methyl-1H-imidazol-2-yl)methanamine ~151~128, ~121~46~34
Histamine ~135~134, ~117~41, ~27-
  • Expert Interpretation: The chemical shift of the C2 carbon is significantly downfield in the 2-substituted imidazoles compared to histamine. The signals for the N-alkyl groups in the ¹³C NMR spectrum provide another clear point of differentiation between the target compound and its methyl analog.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected RangeThis compound(1-methyl-1H-imidazol-2-yl)methanamineHistamine
N-H Stretch (amine)3300-3500PresentPresentPresent
C-H Stretch (sp²)3000-3100PresentPresentPresent
C-H Stretch (sp³)2850-3000PresentPresentPresent
C=N Stretch (imidazole)~1600PresentPresentPresent
N-H Bend (amine)1590-1650PresentPresentPresent
  • Expert Interpretation: While IR spectroscopy can confirm the presence of key functional groups (amine, imidazole ring), it is less effective than NMR for distinguishing between these specific isomers. The overall fingerprint region (below 1500 cm⁻¹) will be unique for each compound, but detailed structural assignments based solely on IR are challenging.

Table 4: Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaExact MassExpected [M+H]⁺ (m/z)Key Fragments
This compound C6H11N3125.0953126.1031Loss of NH₃, ethyl group
(1-methyl-1H-imidazol-2-yl)methanamine C5H9N3111.0796112.0874Loss of NH₃, methyl group
Histamine C5H9N3111.0796112.0874Loss of NH₃, fragmentation of ethylamine side chain
  • Expert Interpretation: High-resolution mass spectrometry can easily differentiate the target compound from its methyl analog and histamine based on the accurate mass of the protonated molecular ion. The target compound will have a distinct [M+H]⁺ ion at m/z 126.1031. While the methyl analog and histamine are isobaric (same nominal mass), their fragmentation patterns in tandem MS (MS/MS) experiments would be different, allowing for their differentiation.

Conclusion

The unambiguous characterization of this compound is readily achievable through a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy are the most powerful tools for definitive structural elucidation, providing clear differentiation from its methyl analog and positional isomer, histamine. Mass spectrometry serves as an excellent confirmatory technique, providing accurate molecular weight information. While IR spectroscopy is useful for functional group identification, it offers lower discriminatory power for these closely related isomers. By cross-referencing the data from these orthogonal techniques, researchers can ensure the identity and purity of their target compound with a high degree of confidence, which is a foundational requirement for reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of a synthesized molecule is the bedrock of reliable, reproducible data. The compound (1-ethyl-1H-imidazol-2-yl)methanamine, a substituted imidazole, represents a class of molecules with significant potential as pharmaceutical intermediates. Its purity is not a mere number but a critical determinant of its biological activity and safety profile. Impurities, which can include starting materials, by-products, or degradation products, can drastically alter experimental outcomes.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. It is structured to explain not just the "how" but the "why" behind each methodological choice, empowering you to build a robust, self-validating quality control strategy.

The Orthogonal Approach: A Pillar of Trustworthiness

No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates the molecule based on different physicochemical properties. A trustworthy purity assessment, therefore, relies on an orthogonal approach , where multiple, complementary methods are employed. This strategy ensures that what one method might miss, another will detect. For instance, a chromatographically pure sample might still contain non-UV active impurities or residual solvents, which would be invisible to a standard HPLC-UV analysis but readily detected by Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC).

Here, we present a logical workflow for the comprehensive purity assessment of this compound.

G cluster_0 Phase 1: Initial Screening & Confirmation cluster_1 Phase 2: Primary Quantitative Purity Assessment cluster_2 Phase 3: Complementary & Specific Analyses cluster_3 Phase 4: Final Assessment A Synthesized Batch of (1-ethyl-1H-imidazol- 2-yl)methanamine B ¹H NMR & ¹³C NMR (Structural Confirmation) A->B C Mass Spectrometry (MS) (Molecular Weight Confirmation) A->C F Gas Chromatography (GC-MS/FID) (Volatile Impurities & Residual Solvents) A->F G Elemental Analysis (CHN) (Formula Confirmation) A->G H Karl Fischer Titration (Water Content) A->H D High-Performance Liquid Chromatography (HPLC-UV) (Detects UV-active impurities) B->D E Quantitative NMR (qNMR) (Absolute Purity vs. Standard) B->E I Consolidated Purity Report (Purity >98% Target) D->I E->I F->I G->I H->I

Caption: A logical workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility, making it ideal for separating and quantifying impurities. For a polar, basic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard starting point. However, the primary amine in the target molecule can interact with residual silanol groups on the silica support, leading to peak tailing. To mitigate this, using a modern, end-capped C18 or a C8 column is advisable. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also dramatically improve peak shape.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is necessary. The acidic buffer ensures the amine is protonated, leading to better peak shape and retention.

  • Detector: A UV detector is standard. The imidazole ring provides a suitable chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior as it can assess peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation and Materials:

    • HPLC system with a DAD/PDA detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Reference standard of this compound with known purity (>99%).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Sample Solution: Accurately weigh ~5 mg of the synthesized compound and dissolve in 50.0 mL of diluent for a concentration of ~100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • System Suitability (Self-Validation):

    • Before sample analysis, inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%. This is a standard requirement based on pharmacopeial guidelines like USP General Chapter <621>.[3][4][5]

  • Data Analysis:

    • Purity is calculated based on the area percent method.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

    • All impurities present at a level of 0.05% or higher should be reported, in line with ICH Q3A guidelines for reporting thresholds.[2]

Quantitative NMR (qNMR): The Primary Standard Method

While HPLC is excellent for relative purity, Quantitative NMR (qNMR) offers a path to absolute purity without needing a specific reference standard of the analyte.[6][7] The technique relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[8] By comparing the integral of a known analyte proton signal to the integral of a known amount of a certified internal standard, one can determine the exact mass of the analyte in the sample.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The ideal standard must be of high purity (>99.9%), non-reactive with the sample, and have a simple spectrum with at least one signal that is well-resolved from all analyte signals. For this compound, maleic acid or dimethyl sulfone are excellent choices.

  • Experimental Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial (typically 5-7 times the longest T1 relaxation time of both the analyte and standard). This ensures all protons have fully relaxed before the next pulse, making the signal integration accurate.

Experimental Protocol: qNMR Purity Determination
  • Instrumentation and Materials:

    • NMR spectrometer (≥400 MHz).

    • High-purity internal standard (e.g., Maleic Acid, certified >99.9%).

    • Deuterated solvent (e.g., DMSO-d6).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d6.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters for Quantitation:

      • Pulse Angle: 30-90° (a 90° pulse gives the best signal, but a smaller angle can be used with a shorter relaxation delay).

      • Relaxation Delay (D1): ≥ 30 seconds (to be determined by a T1 inversion-recovery experiment, but 30s is a safe starting point).

      • Number of Scans: ≥ 16 (to ensure good signal-to-noise).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the CH2 protons of the ethyl group).

    • Integrate the signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and By-products

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight by-products. While the target amine itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is essential for detecting other potential contaminants.[9][10]

Causality Behind Experimental Choices:

  • Technique: Headspace GC is preferred for residual solvent analysis as it introduces only the volatile components into the system, protecting the column from non-volatile materials. Direct liquid injection can be used to search for volatile by-products.

  • Column: A mid-polarity column (e.g., a "5-type" like DB-5ms or HP-5MS) is versatile for separating a wide range of potential impurities.

  • Detector: A Flame Ionization Detector (FID) provides excellent quantitative data for organic solvents, while a Mass Spectrometer (MS) is invaluable for identifying unknown impurity peaks by their mass fragmentation patterns.

Elemental Analysis (EA): The Fundamental Check

Elemental Analysis (EA) provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[11][12] This technique is a fundamental confirmation of the compound's empirical formula. A significant deviation between the theoretical and experimentally found values indicates the presence of impurities, such as inorganic salts or compounds with a different elemental composition. For publication in many chemistry journals, the experimental values must be within ±0.4% of the calculated values.[13][14]

Comparative Summary of Purity Assessment Techniques

TechniquePrimary UseDetectsQuantitationProsCons
HPLC-UV/DAD Purity of main component; impurity profilingUV-active impurities, isomers, by-productsRelative (%)High resolution, sensitive, robust, widely availableBlind to non-UV active compounds; requires analyte-specific reference standard for absolute quantitation.
qNMR Absolute purity determinationAll proton-containing structuresAbsolute (% w/w)Primary method, no analyte-specific standard needed, structural info[7][15]Lower sensitivity than HPLC, requires expensive equipment and careful parameter optimization.
GC-MS/FID Residual solvents, volatile impuritiesVolatile organic compoundsAbsolute (with standards)Extremely sensitive for volatiles, definitive identification (MS)[9]Not suitable for non-volatile compounds like the target analyte without derivatization.[16]
Elemental Analysis Empirical formula confirmationImpurities with different elemental compositionIndirectFast, inexpensive, fundamental check of composition[11]Not sensitive to isomers or impurities with similar elemental ratios; requires high sample purity for good results.

Conclusion: Establishing a Self-Validating System

Assessing the purity of this compound requires a multi-faceted, orthogonal approach.

  • Start with HPLC as the primary tool for determining the relative purity and identifying any process-related, UV-active impurities.

  • Employ qNMR as an orthogonal, primary method to determine the absolute purity, which validates the HPLC results and accounts for any non-UV active organic impurities.

  • Utilize GC-MS to specifically quantify residual solvents, a critical aspect of purity defined by ICH Q3C guidelines.[17]

  • Confirm with Elemental Analysis to ensure the fundamental elemental composition matches the theoretical formula, providing a final, fundamental check on the sample's integrity.

By integrating these techniques, you create a self-validating system where the results from each method corroborate the others. This comprehensive characterization provides the highest degree of confidence in the quality of your synthesized material, ensuring the integrity and reproducibility of your subsequent research and development efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-ethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal extends beyond product application to ensuring that every stage of a chemical's lifecycle, including its disposal, is managed with the utmost precision and safety. The compound (1-ethyl-1H-imidazol-2-yl)methanamine, a substituted imidazole, is a valuable building block in pharmaceutical research and development. However, its amine and imidazole functionalities necessitate a rigorous and informed approach to its disposal. Improper handling not only poses a direct risk to laboratory personnel but also carries the potential for environmental contamination and significant regulatory penalties.[1]

This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream confidently and responsibly.

The Rationale: Understanding the Hazard Profile

The disposal protocol for any chemical is dictated by its inherent physicochemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, its structure—containing both an imidazole ring and a primary amine group—allows us to infer a likely hazard profile based on analogous compounds.

  • Corrosivity and Irritation: Amines are characteristically basic and can be corrosive or irritating to the skin and eyes.[2] Related imidazole compounds are classified as causing skin and serious eye irritation.[3][4] Therefore, it is imperative to treat this compound as, at minimum, a skin and eye irritant.

  • Reactivity: The amine group is basic and will react, often exothermically, with acids, acid anhydrides, and acid chlorides.[5][6] Furthermore, amines can be incompatible with strong oxidizing agents.[5][6] This reactivity is the primary reason for strict waste segregation to prevent dangerous chemical reactions within a waste container.[7]

  • Toxicity: The parent compound, (1H-imidazol-2-yl)methanamine, is classified as harmful if swallowed and may cause respiratory irritation.[8] It is prudent to assume a similar toxicity profile for its ethyl-substituted derivative.

Due to these potential hazards, this compound must be treated as a hazardous waste stream. Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), this chemical cannot be disposed of via standard trash or sanitary sewer systems.[1][9]

Essential Data for Safe Disposal

For quick reference, the following table summarizes the critical information necessary for handling and disposing of this compound.

ParameterGuidelineSource(s)
Anticipated GHS Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][8]
Required PPE Chemical safety goggles, nitrile gloves, and a fully-buttoned laboratory coat.[4][7][10]
Handling Environment All operations must be conducted in a properly functioning, certified laboratory chemical fume hood.[5][6]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
Primary Disposal Route Collection as hazardous waste by a licensed environmental management service.[7][9][11]

Step-by-Step Disposal Protocol

The following procedure provides a systematic approach to ensure the safe and compliant disposal of this compound from the point of generation to its final collection.

Step 1: Waste Segregation and Identification

The foundational principle of chemical waste management is proper segregation.[7]

  • Declare as Hazardous Waste: As soon as the material is designated for disposal, it must be managed as hazardous waste.

  • Maintain Separation: Do not mix this compound waste with other waste streams, especially incompatible materials like acidic waste or strong oxidizers.[7][12] Keeping amine waste separate from other chemicals is crucial to prevent hazardous reactions.[7] Collect pure forms and solutions in dedicated containers.[5][6]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safety and proper handling.[1][13]

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tightly-sealing lid.[7][11]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste tag or label.[5][9] The label must include:

    • The words "Hazardous Waste".[9][13]

    • The full, unambiguous chemical name: "this compound". Avoid abbreviations or formulas.[9]

    • If in a solution, list all constituents and their approximate percentages.[9][12]

    • The date of accumulation.[9]

    • Relevant hazard pictograms (e.g., irritant, health hazard).[9]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending collection.

  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in an area under the control of laboratory personnel.[12][14]

  • Use Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[14]

  • Ensure Safe Storage Conditions: Keep the container tightly closed except when adding waste.[13] Store the SAA in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[5][7] The storage location must be segregated from the incompatible materials listed above.[6]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact Your EHS Office: Follow your institution's specific procedures for waste pickup. This typically involves submitting a chemical collection request form to your Environmental Health and Safety (EHS) department.[6]

  • Engage a Licensed Waste Contractor: For facilities without a dedicated EHS office, a licensed hazardous waste disposal company must be contracted.[7][15] These companies are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.[7][15]

  • Maintain Records: Keep a record of all hazardous waste disposal activities, including quantities, dates, and methods, as required by regulations.[7]

Decontamination and Spill Management

  • Surface Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical. The initial rinse of any contaminated glassware must be collected and disposed of as hazardous waste.[4]

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an absorbent, inert material (e.g., sand, vermiculite).[16] Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[5] Ventilate the area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal gen Waste Generated: This compound haz Classify as Hazardous Waste gen->haz container Select Compatible Container (e.g., HDPE) haz->container labeling Affix 'Hazardous Waste' Label with Full Chemical Name container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage incompat Verify Segregation from Acids & Oxidizers storage->incompat request Submit Waste Pickup Request to EHS incompat->request Safe pickup EHS / Licensed Contractor Collects Waste request->pickup doc Document Disposal Record pickup->doc

Caption: Disposal workflow for this compound.

By adhering to this structured disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, building a foundation of trust in your operational integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-ethyl-1H-imidazol-2-yl)methanamine
Reactant of Route 2
(1-ethyl-1H-imidazol-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.